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Foundational

An In-depth Technical Guide to p-Menthane-1,2,8-triol: Chemical Structure, Properties, and Biological Context

For Researchers, Scientists, and Drug Development Professionals Introduction p-Menthane-1,2,8-triol is a monoterpenoid, a class of naturally occurring compounds that are major constituents of many essential oils. As a de...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menthane-1,2,8-triol is a monoterpenoid, a class of naturally occurring compounds that are major constituents of many essential oils. As a derivative of the p-menthane backbone, which also forms the basis for well-known compounds like menthol and limonene, p-menthane-1,2,8-triol holds potential for investigation in various scientific and pharmaceutical applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and occurrence, alongside generalized experimental protocols for its synthesis and isolation. Due to the limited publicly available data on the specific biological activities of p-menthane-1,2,8-triol, this guide also presents a comparative analysis of the well-documented activities of the structurally related compound, p-menthane-3,8-diol (PMD), to offer a contextual understanding for researchers.

Chemical Identity and Structure

The precise identification and structural elucidation of a molecule are fundamental to any scientific investigation. p-Menthane-1,2,8-triol is systematically named according to IUPAC nomenclature, and its identity is further confirmed by its unique CAS number.

IUPAC Name: 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol[1]

Synonyms: (1R,2R,4S)-p-Menthane-1,2,8-triol, HPMCD compound[1]

CAS Number: 62014-81-7[2]

The molecular structure of p-menthane-1,2,8-triol is characterized by a p-menthane skeleton, which is a cyclohexane ring substituted with a methyl group at position 1 and a 2-hydroxypropyl group at position 4. The triol functionality arises from hydroxyl groups at positions 1, 2, and 8.

Stereochemistry: The p-menthane-1,2,8-triol molecule possesses multiple chiral centers, leading to the possibility of several stereoisomers. The specific spatial arrangement of the hydroxyl groups and the methyl and 2-hydroxypropyl substituents significantly influences the molecule's physical, chemical, and biological properties. One of the identified stereoisomers is (1R,2R,4S)-p-menthane-1,2,8-triol. A detailed investigation into the synthesis and characterization of the four (4R)-p-menthane-1,2,8-triols has been reported, highlighting the importance of stereochemistry in this class of compounds[3].

Physicochemical Properties

A thorough understanding of the physicochemical properties of p-menthane-1,2,8-triol is essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₃[2][4]
Molecular Weight 188.26 g/mol [2][4]
Physical Description Oil[5]
Boiling Point 287.5 ± 20.0 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
Flash Point 131.8 ± 16.4 °C[2]
LogP 0.16[2]
Vapor Pressure 0.0 ± 1.3 mmHg at 25°C[2]
Refractive Index 1.521[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[6]

Natural Occurrence and Isolation

p-Menthane-1,2,8-triol has been identified as a natural product in the herbs of Mentha haplocalyx Briq[6]. The isolation of this and other monoterpenoids from plant sources typically involves a series of extraction and chromatographic steps.

Generalized Protocol for Isolation from Mentha species

This protocol outlines a general procedure for the isolation of p-menthane-1,2,8-triol from plant material. The specific conditions may require optimization based on the plant matrix and the concentration of the target compound.

1. Extraction:

  • Macerate dried and powdered plant material (e.g., leaves and stems of Mentha haplocalyx) with a suitable solvent such as methanol or ethanol at room temperature for an extended period (e.g., 48-72 hours).
  • Filter the extract to remove solid plant debris.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Solvent Partitioning:

  • Suspend the crude extract in a water-methanol mixture.
  • Perform liquid-liquid partitioning with a non-polar solvent (e.g., hexane) to remove non-polar constituents like fats and waxes.
  • Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate, to extract the monoterpenoids.
  • Collect and concentrate the ethyl acetate fraction.

3. Chromatographic Purification:

  • Subject the concentrated ethyl acetate fraction to column chromatography using silica gel as the stationary phase.
  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.
  • Monitor the collected fractions by thin-layer chromatography (TLC).
  • Combine fractions containing the compound of interest, as indicated by TLC analysis.
  • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) if necessary to achieve high purity.

4. Structure Elucidation:

  • Confirm the identity and structure of the isolated p-menthane-1,2,8-triol using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Plant_Material [label="Dried & Powdered\nPlant Material"]; Extraction [label="Maceration with\nMethanol/Ethanol"]; Filtration [label="Filtration"]; Concentration1 [label="Concentration\n(Rotary Evaporator)"]; Crude_Extract [label="Crude Extract"]; Partitioning [label="Solvent Partitioning\n(Hexane, Ethyl Acetate)"]; EtOAc_Fraction [label="Ethyl Acetate\nFraction"]; Concentration2 [label="Concentration"]; Column_Chromatography [label="Silica Gel Column\nChromatography"]; Fractions [label="Collection of Fractions"]; TLC [label="TLC Monitoring"]; Pure_Compound [label="Purified\np-Menthane-1,2,8-triol"]; Structure_Elucidation [label="Spectroscopic Analysis\n(NMR, MS, IR)"];

Plant_Material -> Extraction; Extraction -> Filtration; Filtration -> Concentration1; Concentration1 -> Crude_Extract; Crude_Extract -> Partitioning; Partitioning -> EtOAc_Fraction; EtOAc_Fraction -> Concentration2; Concentration2 -> Column_Chromatography; Column_Chromatography -> Fractions; Fractions -> TLC; TLC -> Column_Chromatography; Fractions -> Pure_Compound [label="Combine & Purify"]; Pure_Compound -> Structure_Elucidation; }

Caption: General workflow for the isolation of p-menthane-1,2,8-triol.

Synthesis of p-Menthane-1,2,8-triol

Chemical synthesis provides a reliable method for obtaining p-menthane-1,2,8-triol for research purposes, allowing for the production of specific stereoisomers. A common synthetic route involves the dihydroxylation of a suitable precursor, such as α-terpineol[3].

Generalized Protocol for Synthesis via Dihydroxylation of α-Terpineol

This protocol describes a general two-step synthesis involving epoxidation followed by hydrolysis.

Step 1: Epoxidation of α-Terpineol

  • Dissolve α-terpineol in a suitable aprotic solvent, such as dichloromethane (DCM).
  • Cool the solution in an ice bath.
  • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the stirred solution.
  • Monitor the reaction progress by TLC until the starting material is consumed.
  • Upon completion, quench the reaction with a solution of sodium thiosulfate or sodium bisulfite.
  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

Step 2: Hydrolysis of the Epoxide

  • Dissolve the crude epoxide in a mixture of a water-miscible solvent, such as acetone or tetrahydrofuran (THF), and water.
  • Add a catalytic amount of an acid, such as dilute sulfuric acid or perchloric acid, to the solution.
  • Stir the mixture at room temperature and monitor the reaction by TLC.
  • Once the epoxide is consumed, neutralize the acid with a saturated sodium bicarbonate solution.
  • Extract the product with an organic solvent like ethyl acetate.
  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude p-menthane-1,2,8-triol.
  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

alpha_Terpineol [label="α-Terpineol"]; Epoxidation [label="Epoxidation\n(e.g., m-CPBA in DCM)"]; Epoxide [label="p-Menthane-1,2-epoxy-8-ol"]; Hydrolysis [label="Acid-Catalyzed Hydrolysis\n(e.g., H₂SO₄ in Acetone/Water)"]; Crude_Product [label="Crude p-Menthane-1,2,8-triol"]; Purification [label="Column Chromatography\n(Silica Gel)"]; Pure_Product [label="Pure p-Menthane-1,2,8-triol"];

alpha_Terpineol -> Epoxidation; Epoxidation -> Epoxide; Epoxide -> Hydrolysis; Hydrolysis -> Crude_Product; Crude_Product -> Purification; Purification -> Pure_Product; }

Caption: Synthetic workflow for p-menthane-1,2,8-triol from α-terpineol.

Biological Activities and Toxicological Profile: A Comparative Perspective

As of the current literature review, there is a notable scarcity of specific data on the biological activities and toxicological profile of p-menthane-1,2,8-triol. One study indicated that it did not exhibit inhibitory effects on the in vitro growth of Escherichia coli, Staphylococcus aureus, or Bacillus subtilis at concentrations up to 1.0 mg/mL[6].

Given this data gap, it is informative for researchers to consider the well-documented biological activities of the structurally similar compound, p-menthane-3,8-diol (PMD). It is crucial to emphasize that the biological activities of PMD are not directly transferable to p-menthane-1,2,8-triol and should be considered for contextual and comparative purposes only.

p-Menthane-3,8-diol (PMD): A Biologically Active Analog

PMD is a well-known insect repellent and is the active ingredient in many commercially available biopesticide products[7][8]. It is found naturally in the essential oil of Corymbia citriodora (lemon eucalyptus)[7][9].

Insect Repellent Activity:

  • PMD is recognized as an effective repellent against a variety of insects, including mosquitoes, ticks, and biting flies[10][11][12].

  • Studies have shown that the repellent activity of the different stereoisomers of PMD against Anopheles gambiae mosquitoes is comparable, suggesting a lack of stereospecificity for this particular effect[13].

  • The cis-isomer of PMD is often considered more effective as an insect repellent than the trans-isomer[9].

Antimicrobial and Antiviral Activity:

  • PMD has demonstrated antimicrobial properties, inhibiting the growth of bacteria and fungi[14][15].

  • It has also been investigated for its antiviral properties, showing efficacy against the influenza virus[11][15].

Toxicological Profile of PMD:

  • The U.S. Environmental Protection Agency (EPA) has classified PMD as a biochemical pesticide with a favorable safety profile[12][16].

  • Acute toxicity studies in animals indicate low toxicity via oral and dermal routes[16].

  • PMD is not a skin sensitizer but can be an eye irritant[12][16].

  • Subchronic and developmental toxicity studies have not revealed significant adverse effects at high doses[16].

  • Mutagenicity studies have shown no evidence of genotoxicity[16].

Future Directions

The limited biological data available for p-menthane-1,2,8-triol underscores the need for further research to explore its potential pharmacological and toxicological properties. Future studies should focus on:

  • Screening for Biological Activities: A comprehensive screening of p-menthane-1,2,8-triol and its individual stereoisomers for various biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects, is warranted.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should aim to elucidate the underlying mechanisms of action.

  • Toxicological Evaluation: A thorough toxicological assessment, including acute and chronic toxicity, mutagenicity, and cytotoxicity studies, is essential to establish a safety profile for this compound.

Conclusion

p-Menthane-1,2,8-triol is a naturally occurring monoterpenoid with a well-defined chemical structure and a range of interesting physicochemical properties. While its biological activities remain largely unexplored, the established bioactivities of the structurally related p-menthane-3,8-diol provide a compelling rationale for further investigation. This technical guide serves as a foundational resource for researchers, providing essential information on the chemical and physical characteristics of p-menthane-1,2,8-triol, along with practical guidance for its isolation and synthesis. The elucidation of its biological profile holds the potential to unlock new applications in the fields of drug discovery and development.

References

  • BenchChem. (2026). p-Menthane-1,3,8-triol reaction side products and impurities.
  • ChemSrc. (2025, August 29). p-menthane-1,2,8-triol | CAS#:62014-81-7.
  • BenchChem. (2025). A Technical Guide to p-Menthane-1,3,8-triol: Nomenclature, Properties, and Experimental Considerations.
  • PubChem. p-Menthane-1,2,8-triol | C10H20O3 | CID 102004625.
  • FooDB. (2010, April 8). Showing Compound (1R,2R,4S)-p-Menthane-1,2,8-triol (FDB019553).
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of p-Menthane Diol Stereoisomers.
  • MedChemExpress. p-Menthane-1,3,8-triol | Natural Product.
  • da Silva, A. C. L., et al. (2018).
  • Trombetta, D., et al. (2005). Mechanisms of Antibacterial Action of Three Monoterpenes. Antimicrobial Agents and Chemotherapy, 49(6), 2474–2478.
  • The Chemistry of Insect Repellents. (n.d.).
  • Carman, R. M., & Klika, K. D. (1992). The four (4R)-p-menthane-1,2,8-triols. Australian Journal of Chemistry, 45(3), 651-657.
  • BenchChem. (2025). Application Notes and Protocols for the Characterization of p-Menthane-1,3,8-triol.
  • ChemFaces. p-Menthane-1,2,8-triol | CAS:62014-81-7.
  • Biotech Consortium India Limited. (n.d.). A process for preparation of para-menthane-3,8-diols enriched citronella oil.
  • penty'bio. (n.d.). Pmd or P-Menthane-3,8-diol, a natural repulsive.
  • Inxight Drugs. P-MENTHANE-3,8-DIOL.
  • Kędzia, A., et al. (1991). Synthesis of p-menthane derivatives with potential biological activity. Acta Poloniae Pharmaceutica, 48(1-2), 25-30.
  • Barasa, S. S., et al. (2002). Repellent activities of stereoisomers of p-menthane-3,8-diols against Anopheles gambiae (Diptera: Culicidae). Journal of Medical Entomology, 39(5), 736-741.
  • Environmental Protection Agency. (n.d.). p-Menthane-3,8-diol (011550)
  • Kubota, K., et al. (2000). A Practical and Efficient Synthesis of p-Menthane-3,8-diols. Organic Process Research & Development, 4(6), 539-541.
  • Konishi, S., et al. (2020). Asymmetric synthesis of trans-p-menth-3-ene-1,2,8-triol, the monoterpene isolated from herbal plants. Bioscience, Biotechnology, and Biochemistry, 84(1), 37-42.
  • Nguyen, T. H., et al. (2021). Synthesis of para-menthane 3,8 - diol from Eucalyptus citriodora essential oil for application in mosquito repellent products. E3S Web of Conferences, 305, 02002.
  • CAMEO Chemicals - NOAA. P-MENTHANE.
  • MedChemExpress. p-Menthane-1,3,8-triol | Natural Product.
  • ChemicalBook. (2023, October 16). p-Menthane-3,8-diol: mechanism of action, applications and safety.
  • Wikipedia. p-Menthane-3,8-diol.
  • Environmental Protection Agency. (n.d.). p-Menthane-3,8-diol (011550) Fact Sheet.
  • Google Patents. (n.d.). WO2005087209A1 - Antiviral composition comprising p-menthane-3, 8-diol.
  • de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Monoterpenes. Molecules, 18(1), 1227-1254.
  • Al-Saeedi, A. H. A., et al. (2021). Chemical composition and biological activity of Peucedanum dhana A. Ham essential oil. Scientific Reports, 11(1), 19183.
  • Ouedraogo, V., et al. (2020). Synergistic anti-inflammatory and analgesic activity of hydroethanolic extracts of Terminalia macroptera Guill. & Perr. and Ximenia americana L. IP International Journal of Comprehensive and Advanced Pharmacology, 5(3), 154-160.
  • Khan, A., et al. (2022). Anti-inflammatory effect of a pimarane diterpenoid isolated from Nepeta adenophyta Hedge based on a network analysis approach and experimental assessment. Frontiers in Pharmacology, 13, 1069382.

Sources

Exploratory

Stereochemical Architecture and Isomerism of p-Menthane-1,2,8-triol: A Technical Guide

Executive Summary The monocyclic monoterpene derivative p-menthane-1,2,8-triol represents a critical node in the biotransformation pathways of naturally occurring terpenes like α-terpineol. For drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The monocyclic monoterpene derivative p-menthane-1,2,8-triol represents a critical node in the biotransformation pathways of naturally occurring terpenes like α-terpineol. For drug development professionals and natural product chemists, understanding the stereochemistry of this triol is paramount. Variations in its absolute configuration profoundly influence its physicochemical properties, solubility, and pharmacological efficacy. This whitepaper provides an in-depth analysis of the stereochemical framework of p-menthane-1,2,8-triol, detailing the enzymatic logic behind its formation, analytical elucidation techniques, and field-proven experimental protocols for its isolation and validation.

Structural and Stereochemical Framework

The structural core of p-menthane-1,2,8-triol is based on a 1-methyl-4-isopropylcyclohexane ring (the p-menthane skeleton) heavily functionalized with hydroxyl groups at the C-1, C-2, and C-8 positions.

The stereochemical complexity of this molecule arises from its three distinct chiral centers located at C-1, C-2, and C-4 . Notably, the C-8 position—which bears the tertiary hydroxyl group on the isopropyl moiety—is achiral due to the symmetry of the gem-dimethyl groups. Consequently, the molecule exists as 23=8 possible stereoisomers. These isomers are broadly categorized into four (4R)-diastereomers and four (4S)-diastereomers[1].

Specific stereoisomers are highly conserved depending on their biological origin. For instance, the (1S,2R,4R) configuration is a hallmark of microbial biotransformation[2], whereas the (1R,2R,4S) and (1S,2S,4R) configurations are frequently isolated as plant-derived glycosides[3].

Isomers Root p-Menthane-1,2,8-triol Chiral Centers: C1, C2, C4 R_Series C4 (R)-Configuration Root->R_Series S_Series C4 (S)-Configuration Root->S_Series Iso1 (1S,2R,4R)-Isomer (Microbial Origin) R_Series->Iso1 Iso3 (1S,2S,4R)-Isomer (Plant Origin) R_Series->Iso3 Iso2 (1R,2R,4S)-Isomer (Plant Origin) S_Series->Iso2

Caption: Stereochemical divergence of p-menthane-1,2,8-triol isomers based on C4 configuration.

Biotransformation Pathways and Enzymatic Logic

In both mammalian systems and microbial fermentation, the parent compound α-terpineol undergoes targeted oxidation to increase its hydrophilicity, facilitating excretion or secondary metabolism.

When catalyzed by the Cytochrome P450 (CYP450) enzyme systems of fungi such as Alternaria alternata, α-terpineol is first oxidized at the allylic C-7 methyl group to form the intermediate 7-hydroxy-α-terpineol [2]. From this node, the pathway diverges. The intermediate can either undergo further oxidation to yield 4R-oleuropeic acid or undergo stereoselective hydration/oxidation across the 1,2-double bond to yield (1S,2R,4R)-p-menthane-1,2,8-triol[2].

Pathway A α-Terpineol (Parent Compound) B 7-Hydroxy-α-terpineol (Intermediate) A->B CYP450 Oxidation C (1S,2R,4R)-p-Menthane- 1,2,8-triol B->C Hydration & Oxidation D 4R-Oleuropeic Acid (Byproduct) B->D Pathway Divergence

Caption: Biotransformation of α-terpineol to p-menthane-1,2,8-triol and oleuropeic acid.

Quantitative Data: Stereoisomer Comparison

The absolute configuration of these isomers dictates their optical activity and NMR resonance frequencies. The table below summarizes the physicochemical properties used to differentiate the primary naturally occurring isomers.

Table 1: Physicochemical Properties of Selected p-Menthane-1,2,8-triol Stereoisomers

StereoisomerOrigin / Biological SourceOptical Rotation [α]D​ SolventPrimary Identification Method
(1S,2R,4R) Microbial (Alternaria alternata)+16.3CHCl 3​ 1D/2D NMR, EIMS[2]
(1R,2R,4S) Plant (Distylium racemosum)-31.0MeOHMosher's Method, NMR[3]
(1S,2S,4R) Plant (Distylium racemosum)+9.0MeOHMosher's Method, NMR[3]

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to recognize that experimental success relies on understanding the why behind each step. The following protocols are designed with built-in causality and self-validation mechanisms to ensure absolute stereochemical integrity.

Protocol 1: Biocatalytic Synthesis via Alternaria alternata

This workflow isolates the (1S,2R,4R) isomer from microbial fermentation.

  • Step 1: Inoculation and Pre-culture. Inoculate Alternaria alternata into Potato Dextrose Broth (PDB) and incubate at 28°C for 48 hours.

    • Causality: PDB provides an optimal carbon-to-nitrogen ratio, allowing rapid mycelial biomass accumulation before introducing the monoterpene substrate, which can exhibit dose-dependent cytotoxicity.

  • Step 2: Substrate Feeding. Introduce α-terpineol into the exponential-phase culture.

    • Causality: Adding the substrate post-exponential phase ensures that the CYP450 enzyme systems are fully expressed, maximizing the conversion rate to the triol while preventing premature growth inhibition[2].

  • Step 3: Aerobic Fermentation. Maintain continuous agitation at 150 rpm for 5-7 days.

    • Causality: Agitation facilitates high dissolved oxygen levels, which are an absolute requirement for the aerobic CYP450-mediated allylic oxidation of the C-7 methyl group.

  • Step 4: Extraction and Purification. Extract the broth with ethyl acetate and purify via silica gel chromatography.

    • Self-Validating System: To ensure the extraction captured the correct metabolite, perform a preliminary TLC against a known standard of 7-hydroxy-α-terpineol. If the intermediate is absent and only the highly polar triol remains, the fermentation has reached completion, validating the endpoint[2].

Protocol 2: Chiral GLC Analysis for Stereochemical Validation

This workflow is utilized to confirm the absolute configuration of the isolated triol against synthesized standards.

  • Step 1: Derivatization. Treat the purified p-menthane-1,2,8-triol with acetic anhydride and pyridine to form the triacetate derivative.

    • Causality: Acetylation of the three hydroxyl groups drastically reduces intermolecular hydrogen bonding, thereby increasing the molecule's volatility and thermal stability. This prevents peak tailing and thermal degradation during gas chromatography.

  • Step 2: Chiral Capillary Injection. Inject the derivatized sample onto a chiral column (e.g., 40% AcTBDMSBCD + 10% PentylTBDMSBCD, 30 m).

    • Causality: The derivatized cyclodextrin stationary phase forms transient, diastereomeric inclusion complexes with the enantiomers. The subtle differences in binding energy resolve the stereoisomers[1].

  • Step 3: Isothermal Elution. Run the GC under optimized isothermal conditions.

    • Self-Validating System: Co-inject the sample with a synthetic internal standard of known absolute configuration (e.g., synthetic (-)-8 derived from (-)-α-terpineol). If the retention times perfectly align (e.g., tR​=183.5 min) without any peak splitting or shouldering, the absolute stereochemical assignment is unequivocally validated[1].

References

  • Biotransformation of α-terpineol by Alternaria alternata - PMC Source: nih.gov URL:2

  • New monoterpene glycosides and phenolic compounds from Distylium racemosum and their inhibitory activity against ribonuclease H - PMC Source: nih.gov URL:3

  • The four (4R)-p-menthane-1,2,8-triols - ResearchGate Source: researchgate.net URL:1

Sources

Foundational

Biotransformation Pathways Producing p-Menthane-1,2,8-triol: A Technical Guide for Drug Development and Biocatalysis

Executive Summary p-Menthane-1,2,8-triol is a highly functionalized monoterpenoid triol, primarily generated through the biotransformation of the cyclic monoterpene alcohol α-terpineol. The introduction of hydroxyl group...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

p-Menthane-1,2,8-triol is a highly functionalized monoterpenoid triol, primarily generated through the biotransformation of the cyclic monoterpene alcohol α-terpineol. The introduction of hydroxyl groups into the hydrophobic p-menthane skeleton significantly enhances its aqueous solubility, bioavailability, and potential pharmacological efficacy. As modern drug development increasingly leans toward green chemistry, understanding the enzymatic pathways—specifically Cytochrome P450 (CYP450) mediated oxidations—that yield p-menthane-1,2,8-triol is critical for scaling up biocatalytic production and exploring downstream structure-activity relationships (SAR).

This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental workflow for the synthesis of p-menthane-1,2,8-triol, contrasting mammalian metabolic clearance with targeted microbial fermentation.

Mechanistic Pathways of Biotransformation

The conversion of α-terpineol to p-menthane-1,2,8-triol occurs via distinct pathways depending on the biological system. Both mammalian and microbial systems rely heavily on CYP450 enzymes, but their regioselectivity and intermediate states differ significantly.

Mammalian Metabolism (In Vivo Clearance)

In mammalian models (e.g., rats), α-terpineol undergoes rapid systemic metabolism to facilitate renal excretion. The primary route involves the epoxidation of the endocyclic 1,2-double bond by hepatic CYP450 enzymes. This highly reactive epoxide intermediate is subsequently hydrolyzed by epoxide hydrolases to yield p-menthane-1,2,8-triol 1[1]. Concurrently, allylic methyl oxidation at the C-7 position occurs, forming oleuropeic acid and dihydrooleuropeic acid derivatives. The inability to isolate the intermediate p-menth-1-ene-7,8-diol in mammalian urine suggests that once the allylic methyl group is oxidized, it is rapidly driven toward the carboxylic acid rather than stabilizing as a diol 2[2].

Microbial Biocatalysis (Alternaria alternata)

Microbial fermentation offers a stereoselective, environmentally friendly alternative to complex chemical synthesis. The endophytic fungus Alternaria alternata has been identified as a robust biocatalyst for this specific transformation 3[3].

Unlike the mammalian epoxide route, the microbial pathway is initiated by CYP450-mediated allylic oxidation directly at the C-7 position of α-terpineol, yielding the critical intermediate 7-hydroxy-α-terpineol (p-menth-1-ene-7,8-diol). Subsequent hydration and oxidation steps convert this intermediate into (1S,2R,4R)-p-menthane-1,2,8-triol and 4R-oleuropeic acid 4[4].

MetabolicPathway A α-Terpineol B 1,2-Epoxide Intermediate A->B Hepatic CYP450 (Rat in vivo) D 7-Hydroxy-α-terpineol (Intermediate) A->D Fungal CYP450 (A. alternata) C p-Menthane-1,2,8-triol (Mammalian) B->C Epoxide Hydrolase E (1S,2R,4R)-p-Menthane-1,2,8-triol (Microbial) D->E Hydration / Acetylation F 4R-Oleuropeic Acid D->F Oxidation

CYP450-mediated biotransformation pathways of α-terpineol into p-menthane-1,2,8-triol.

Comparative Data Analysis

To guide experimental design and scale-up, the following tables summarize the mechanistic differences and quantitative analytical benchmarks between the two primary biotransformation routes.

Table 1: Mechanistic Comparison of Biotransformation Pathways

ParameterMammalian Pathway (Rat)Microbial Pathway (A. alternata)
Primary Biocatalyst Hepatic Cytochrome P450Fungal Cytochrome P450
Key Intermediate 1,2-Epoxide7-Hydroxy-α-terpineol
Major End Products p-Menthane-1,2,8-triol, Oleuropeic acid(1S,2R,4R)-p-Menthane-1,2,8-triol, 4R-Oleuropeic acid
Reaction Focus 1,2-double bond epoxidationC-7 allylic methyl oxidation

Table 2: Quantitative Parameters & Analytical Benchmarks

Analytical/Operational MetricValue / ObservationReference
Rat Oral Administration Dose 600 mg/kg body weight[1]
Hepatic CYP450 Upregulation +72% post-administration[2]
Optimal Fermentation Time (Intermediate) 5 Days[3]
Optimal Fermentation Time (Final Triol) 7 Days[3]
EIMS (m/z) 188 M+[3]
Optical Rotation [α]25D +16.3 (c 0.020, CHCl3)[3]

Standard Operating Procedure (SOP): Microbial Synthesis

As a Senior Application Scientist, I emphasize that successful biocatalysis requires a self-validating protocol. The following workflow utilizes A. alternata and incorporates built-in quality control checkpoints to ensure the capture of the correct stereoisomer.

ExperimentalWorkflow S1 1. Pre-culture A. alternata (48-72h) S2 2. Substrate Addition (α-Terpineol) S1->S2 S3 3. Fermentation & TLC Monitoring (5-7 Days) S2->S3 S4 4. EtOAc Extraction (Cell-free broth) S3->S4 S5 5. Silica Gel Chromatography (Gradient Elution) S4->S5 S6 6. Validation (NMR & EIMS) S5->S6

Self-validating microbial fermentation workflow for p-menthane-1,2,8-triol synthesis.

Step-by-Step Methodology

1. Fungal Cultivation and Pre-culture

  • Action : Inoculate A. alternata spores into Potato Dextrose Broth (PDB). Incubate at 25°C on a rotary shaker (150 rpm) for 48-72 hours.

  • Causality : This exponential growth phase ensures maximum biomass accumulation and baseline expression of the CYP450 enzyme complex before the introduction of substrate-induced metabolic stress.

2. Substrate Administration

  • Action : Dissolve α-terpineol in a minimal volume of ethanol or acetone (co-solvent < 1% v/v final concentration) and add to the culture broth (typically 1-2 mg/mL).

  • Causality : α-terpineol is highly hydrophobic. The co-solvent ensures uniform dispersion, maximizing the interfacial area between the substrate and the fungal mycelia without causing solvent toxicity or disrupting the fungal cell membrane.

3. Biotransformation and TLC Monitoring (Self-Validation Checkpoint)

  • Action : Continue fermentation for 5 to 7 days. Extract 1 mL aliquots daily, partition with ethyl acetate (EtOAc), and analyze via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase.

  • Causality : TLC monitoring is the critical self-validating checkpoint. A 5-day harvest captures the transient 7-hydroxy-α-terpineol intermediate, whereas allowing the metabolic flux to continue to 7 days maximizes the yield of the final (1S,2R,4R)-p-menthane-1,2,8-triol 3[3].

4. Extraction and Isolation

  • Action : Filter the mycelia to isolate the cell-free broth. Extract the broth with EtOAc (3 x equal volume). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Causality : EtOAc provides the optimal polarity to partition both the triol and the unreacted monoterpene alcohol into the organic phase while leaving highly polar media components (e.g., residual sugars, proteins) in the aqueous phase.

5. Purification and Analytical Characterization

  • Action : Subject the crude extract to silica gel column chromatography. Elute with a gradient of Hexane/EtOAc. Confirm the structure of the isolated triol using ¹H/¹³C NMR and Electron Impact Mass Spectrometry (EIMS).

  • Causality : Gradient elution resolves the slight polarity differences between the parent compound, the diol intermediate, and the final triol. Mass spectrometry (confirming the m/z 188 M+ ion) and NMR definitively validate the specific (1S,2R,4R) stereochemistry introduced by the fungal enzymes, ensuring the integrity of the final API or intermediate.

References

  • Source: nih.
  • Source: taylorandfrancis.
  • Source: echemi.
  • Source: rhhz.

Sources

Exploratory

Metabolic Profiling and Biotransformation of p-Menthane-1,2,8-triol Derivatives: A Comprehensive Technical Guide

Executive Summary The metabolic profiling of monoterpenoids has become a critical intersection of pharmacognosy, xenobiotic metabolism, and plant physiology. α-Terpineol, a ubiquitous monocyclic monoterpene alcohol, unde...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The metabolic profiling of monoterpenoids has become a critical intersection of pharmacognosy, xenobiotic metabolism, and plant physiology. α-Terpineol, a ubiquitous monocyclic monoterpene alcohol, undergoes extensive biotransformation across mammalian, microbial, and plant systems to yield a diverse array of oxygenated derivatives. Chief among these is p-menthane-1,2,8-triol and its glycosylated analogs. This whitepaper provides researchers and drug development professionals with an in-depth mechanistic analysis of p-menthane-1,2,8-triol biosynthesis, its structural derivatives, and the advanced UPLC-Q-TOF-MS analytical workflows required for high-resolution metabolic profiling.

Mechanistic Pathways of Biotransformation

Understanding the metabolic fate of monoterpenes is essential for predicting drug metabolism and discovering novel bioactive compounds. The conversion of α-terpineol to p-menthane-1,2,8-triol is driven by highly conserved enzymatic pathways across different biological kingdoms.

Mammalian and Insect Detoxification

In mammalian models (e.g., rats), the oral administration of α-terpineol triggers hepatic detoxification mechanisms. The primary metabolic route involves the allylic oxidation of the C-7 methyl group and the reduction of the endocyclic 1,2-double bond, yielding p-menthane-1,2,8-triol via an unstable epoxide intermediate[1]. Similarly, in the larvae of the common cutworm (Spodoptera litura), α-terpineol is preferentially oxidized at the C-7 allylic position to form 7-hydroxy-α-terpineol, which is further metabolized into oleuropeic acid and p-menthane-1,2,8-triol before excretion[2].

Microbial Biotransformation as a Predictive Model

Because extracting trace metabolites from mammalian urine is inefficient, researchers utilize microbial biotransformation as a scalable proxy. Fungi such as Alternaria alternata express cytochrome P450 (CYP450) monooxygenases that mimic mammalian liver enzymes[3]. When A. alternata is incubated with α-terpineol, the biocatalyst facilitates a highly stereoselective oxidation, producing 4R-oleuropeic acid and (1S,2R,4R)-p-menthane-1,2,8-triol[4].

Causality in Experimental Design: Microbial models are chosen not just for yield, but because the regioselectivity and stereoselectivity of microbial CYP450s reliably predict mammalian xenobiotic phase I metabolism, allowing for the rapid generation of reference standards for downstream pharmacological testing.

MetabolicPathway A α-Terpineol B 7-Hydroxy-α-terpineol (Intermediate) A->B CYP450 Allylic Oxidation C (1S,2R,4R)-p-Menthane- 1,2,8-triol B->C Epoxidation & Reduction D 4R-Oleuropeic Acid B->D Oxidation

Biotransformation of α-terpineol to p-menthane-1,2,8-triol and derivatives.

Structural Diversity and Pharmacological Relevance

In plant metabolomics, p-menthane-1,2,8-triol rarely exists in its free aglycone form. To mitigate cellular toxicity and enhance aqueous solubility for vacuolar storage, plants conjugate these monoterpenoids with sugar moieties.

For example, in the leaf buds of Camellia oleifera, (1R,2R,4S)-p-menthane-1,2,8-triol 8-O-β-D-glucoside acts as a critical hub metabolite. Its expression is heavily correlated with plant growth regulation and graft healing[5][6]. Another structural variant, Distyloside A, isolated from Distylium racemosum, features glucosylation at the C-1 position and exhibits inhibitory activity against ribonuclease H[7].

Quantitative Data: Physicochemical Properties of Key Derivatives
Compound NameMolecular FormulaExact Mass (Da)Biological Source / ModelKey Structural Feature
α-Terpineol (Precursor)C10H18O154.1357Essential oilsMonocyclic, 1,2-double bond
(1S,2R,4R)-p-Menthane-1,2,8-triol C10H20O3188.1412A. alternata, Rat metabolismTriol, reduced 1,2-double bond[8]
4R-Oleuropeic Acid C10H16O3184.1099A. alternata, S. lituraCarboxylic acid at C-7
Distyloside A C16H30O8350.1940Distylium racemosum1-O-β-D-glucopyranoside[7]
p-Menthane-1,2,8-triol 8-glucoside C16H30O8350.1940Camellia oleifera buds8-O-β-D-glucopyranoside[5]

Advanced Analytical Workflows for Metabolic Profiling

Causality Behind the Analytical Choice

Historically, volatile monoterpenes like α-terpineol were analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). However, p-menthane-1,2,8-triol and its glycosylated derivatives are highly polar, non-volatile, and thermally labile. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is the mandatory choice here. It allows for the direct analysis of intact glycosides without complex derivatization, while the Q-TOF provides exact mass measurements (< 5 ppm error) required to differentiate the numerous stereoisomers of p-menthane-1,2,8-triol[5][8].

Self-Validating UPLC-Q-TOF-MS Protocol

To ensure high trustworthiness and reproducibility, the following protocol incorporates built-in Quality Control (QC) mechanisms, rendering it a self-validating system.

Step 1: Sample Extraction & Preparation

  • Lyophilize and pulverize the biological sample (e.g., plant buds or fungal mycelium).

  • Extract 100 mg of tissue in 1.0 mL of 70% aqueous methanol containing 1 μg/mL of an internal standard (e.g., formononetin) to normalize extraction efficiency.

  • Vortex for 5 minutes and sonicate at 4°C for 30 minutes.

  • Centrifuge at 12,000 × g for 10 minutes at 4°C. Filter the supernatant through a 0.22 μm PTFE membrane into an autosampler vial.

  • Self-Validation Step: Pool 10 μL from each sample to create a Quality Control (QC) sample. Inject the QC sample every 10 runs to monitor retention time stability and mass accuracy.

Step 2: Chromatographic Separation

  • System: Waters VION IMS Q-TOF or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 × 100 mm, 1.7 μm).

  • Mobile Phase: Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient: 5% B to 95% B over 13 minutes.

  • Parameters: Flow rate at 0.4 mL/min, column temperature strictly maintained at 45.0 °C to resolve closely eluting stereoisomers, and an injection volume of 3 μL[5].

Step 3: Mass Spectrometry Parameters

  • Ionization: Electrospray Ionization (ESI) in both positive and negative modes.

  • Temperatures: Source temperature at 120 °C; De-solvation temperature at 500 °C.

  • Gas Flow: De-solvation gas flow set to 900 L/h.

  • Acquisition: Centroid data collected from m/z 50–1000, with a scan time of 0.1 s[5].

UPLC_Workflow S1 1. Sample Extraction (MeOH/H2O, Centrifugation) S2 2. UPLC Separation (0.4 mL/min, 45°C) S1->S2 S3 3. ESI-Q-TOF-MS (Source: 120°C, Desolvation: 500°C) S2->S3 S4 4. Data Acquisition (m/z 50-1000, 0.1s scan time) S3->S4 S5 5. Metabolite Annotation (KEGG / HMDB Matching) S4->S5

Self-validating UPLC-Q-TOF-MS workflow for p-menthane-1,2,8-triol profiling.

References

  • Terpineol – Knowledge and References Taylor & Francis [Link]

  • Biotransformation of selected secondary metabolites by Alternaria species and the pharmaceutical, food and agricultural application of biotransformation products rhhz.net[Link]

  • Untargeted metabolism approach reveals difference of varieties of bud and relation among characteristics of grafting seedlings in Camellia oleifera Frontiers in Plant Science[Link]

  • Biotransformation of selected secondary metabolites by Alternaria species and the pharmaceutical, food and agricultural application of biotransformation products National Library of Medicine (PMC)[Link]

  • p-Menthane-1,2,8-triol | C10H20O3 | CID 102004625 PubChem[Link]

  • Biotransformation of α-Terpineol by the Larvae of Common Cutworm (Spodoptera litura) Journal of Agricultural and Food Chemistry (ACS Publications)[Link]

  • Untargeted metabolism approach reveals difference of varieties of bud and relation among characteristics of grafting seedlings in Camellia oleifera National Library of Medicine (PMC) [Link]

  • New monoterpene glycosides and phenolic compounds from Distylium racemosum and their inhibitory activity against ribonuclease H National Library of Medicine (PMC)[Link]

Sources

Foundational

The Pharmacological and Metabolic Landscape of p-Menthane-1,2,8-triol: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Pharmacognosists, and Drug Development Professionals Executive Summary and Chemical Biology In the pursuit of novel therapeutics, monoterpenoids hav...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Pharmacognosists, and Drug Development Professionals

Executive Summary and Chemical Biology

In the pursuit of novel therapeutics, monoterpenoids have garnered significant attention due to their structural diversity and broad-spectrum bioactivity. Among these, p-menthane-1,2,8-triol (a monocyclic monoterpenoid based on the p-menthane backbone) occupies a unique niche[1]. While highly volatile monoterpenes like α-terpineol are widely recognized for their direct antimicrobial and anti-inflammatory properties, p-menthane-1,2,8-triol frequently emerges in the literature not as a highly aggressive standalone active pharmaceutical ingredient (API), but as a highly stable metabolic endpoint, a biotransformation product, and a versatile molecular scaffold for glycosylation[2][3][4].

This whitepaper synthesizes the current literature surrounding the pharmacological potential of p-menthane-1,2,8-triol, detailing its role in mammalian and microbial metabolism, its baseline bioactivity, and the self-validating experimental protocols required for its isolation and evaluation.

Metabolic Significance: The Biotransformation Node

Understanding the causality behind experimental choices in pharmacokinetics requires analyzing how lipophilic molecules are cleared from biological systems. α-Terpineol, a ubiquitous component in essential oils and traditional medicines, possesses high lipophilicity, which necessitates enzymatic oxidation to increase its water solubility for excretion[3].

Cytochrome P450-Mediated Oxidation

In both mammalian models (e.g., rats) and microbial fermentation models (e.g., Alternaria alternata), α-terpineol is subjected to regioselective and stereoselective hydroxylation catalyzed by Cytochrome P450 (CYP450) enzymes[2][3].

  • Mammalian Metabolism: Oral administration of α-terpineol in rats results in its conversion to p-menthane-1,2,8-triol, likely proceeding through a highly reactive epoxide intermediate[2]. The reduction of the 1,2-double bond and allylic methyl oxidation are the primary clearance routes.

  • Microbial Biocatalysis: In fungal models like A. alternata, α-terpineol is converted into (1S,2R,4R)-p-menthane-1,2,8-triol via the oxidative intermediate 7-hydroxy-α-terpineol[3][5].

Drug development professionals utilize these microbial biotransformation models as "mammalian metabolism mimics." The rationale is twofold: it allows for the scalable production of human metabolites for toxicity screening, and it generates novel structural analogs with altered partition coefficients (Log P ) that semi-synthetic chemistry struggles to achieve stereoselectively[3].

MetabolicPathway A α-Terpineol (Lipophilic Precursor) B Cytochrome P450 (Mammalian / Microbial) A->B Oxidation C 7-Hydroxy-α-terpineol (Oxidative Intermediate) B->C Microbial (A. alternata) D Epoxide Intermediate (Transient) B->D Mammalian (Rats) F 4R-Oleuropeic Acid (Alternative Pathway) B->F Allylic Oxidation E p-Menthane-1,2,8-triol (Hydrophilic Metabolite) C->E Hydration / Reduction D->E Epoxide Hydrolase

Figure 1: Cytochrome P450-mediated biotransformation pathways of α-terpineol yielding p-menthane-1,2,8-triol.

Pharmacological Potential and Bioactivity Profiling

The pharmacological evaluation of p-menthane-1,2,8-triol in the literature reveals a nuanced profile. Rather than exhibiting acute cytotoxicity, the triol acts as a stable, biocompatible entity.

Direct Antimicrobial Assays

Studies isolating stereoisomers of p-menthane-1,2,8-triol from natural sources like Illicium lanceolatum have subjected the aglycone to rigorous in vitro antimicrobial screening[6][7].

  • Findings: When tested against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis via broth microdilution, the isolated compound showed no bacteriocidal inhibitory effects at concentrations below 1.0 mg/mL[6].

  • Scientific Causality: The lack of acute antimicrobial activity compared to its precursor (α-terpineol) is structurally logical. The saturation of the 1,2-double bond and the addition of multiple hydroxyl groups significantly reduce the molecule's ability to disrupt lipophilic bacterial cell membranes.

Glycosylation and Antiviral / Enzyme Inhibitory Potential

The true pharmacological value of p-menthane-1,2,8-triol lies in its derivatization. In plants like Distylium racemosum and Illicium simonsii, the triol is found conjugated with sugar moieties (e.g., p-menthane-1α,2α,8-triol-4-O-β-D-glucoside)[4][8].

  • RNase H Inhibition: A specific derivative, (1R,2R,4S)-p-menthane-1,2,8-triol 1-O-β-D-glucopyranoside (Distyloside A), was isolated from D. racemosum fractions that exhibited very strong inhibition of Ribonuclease H (RNase H) activity (IC50 = 0.2 μg/mL for the bulk fraction)[8]. RNase H is a critical target for antiviral therapies, particularly in retroviral replication (e.g., HIV). The glycosidic linkage alters the spatial conformation and hydrogen-bonding capacity, allowing the molecule to dock into polar enzymatic pockets.

Quantitative Data Synthesis
Compound / DerivativeSource OrganismTarget / AssayPharmacological ResultRef
(1S,2S,4R)-p-menthane-1,2,8-triolIllicium lanceolatumE. coli, S. aureus, B. subtilisInactive (MIC > 1.0 mg/mL)[6]
p-menthane-1α,2α,8-triol-4-O-β-D-glucosideIllicium simonsiiClinical MRSA StrainsModulates extract bioactivity[4]
Distyloside A (1-O-β-D-glucopyranoside)Distylium racemosumRibonuclease H (RNase H)Contributes to strong inhibition[8]
(1S,2R,4R)-p-menthane-1,2,8-triolAlternaria alternata (Biocatalysis)Mammalian clearance mimicHigh water solubility (Log P shift)[3]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies detail the isolation and biotransformation workflows cited in the literature.

Protocol A: Microbial Biotransformation via Alternaria alternata

This protocol leverages microbial enzymatic machinery to stereoselectively synthesize p-menthane-1,2,8-triol from α-terpineol[3][5].

  • Inoculum Preparation: Cultivate Alternaria alternata on Potato Dextrose Agar (PDA) slants at 28°C for 7 days. Transfer spores to 250 mL Erlenmeyer flasks containing 100 mL of liquid medium (glucose, peptone, yeast extract).

  • Substrate Administration: After 48 hours of pre-incubation (150 rpm, 28°C), dissolve α-terpineol (substrate) in a minimal volume of acetone or ethanol. Aseptically add the solution to the culture flasks to achieve a final substrate concentration of 1-2 mg/mL.

  • Biotransformation Phase: Incubate the cultures for 5 to 7 days. Causality note: Time-course monitoring via TLC is critical here to capture the transient 7-hydroxy-α-terpineol intermediate before complete conversion to the triol.

  • Extraction: Filter the mycelium. Extract the culture filtrate three times with an equal volume of ethyl acetate (EtOAc).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and subject the crude extract to silica gel column chromatography (eluting with a petroleum ether/EtOAc gradient) to isolate (1S,2R,4R)-p-menthane-1,2,8-triol.

Protocol B: Broth Microdilution Assay for Antimicrobial Screening

Used to validate the baseline bioactivity of the isolated aglycone[6].

  • Inoculum Standardization: Prepare bacterial suspensions (e.g., S. aureus ATCC 29213) in Mueller-Hinton broth, adjusted to a 0.5 McFarland standard ( ∼1.5×108 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of p-menthane-1,2,8-triol (dissolved in DMSO, final DMSO concentration <1%) ranging from 1.0 mg/mL down to 1.0 μg/mL.

  • Inoculation & Incubation: Add 10 μL of the standardized bacterial suspension to each well. Incubate plates at 37°C for 18–24 hours.

  • Validation & Readout: Use a viability dye (e.g., resazurin) or measure optical density at 600 nm. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration exhibiting no visible growth. Self-validation: Always include a positive control (e.g., Ciprofloxacin) and a solvent-only negative control to ensure DMSO is not causing baseline toxicity.

ExperimentalWorkflow W1 1. Substrate Prep (α-Terpineol in Medium) W2 2. Biocatalysis (A. alternata Fermentation) W1->W2 W3 3. Liquid-Liquid Extraction (EtOAc Partitioning) W2->W3 W4 4. Chromatographic Isolation (Silica Gel / HPLC) W3->W4 W5 5. Structural Elucidation (NMR, HR-ESI-MS) W4->W5 W6 6. Bioassay (Microdilution / RNase H) W5->W6

Figure 2: Standardized workflow for the biotransformation, isolation, and pharmacological evaluation of p-menthane-1,2,8-triol.

Conclusion

The pharmacological narrative of p-menthane-1,2,8-triol in the scientific literature is a testament to the complexity of natural product chemistry. While it lacks the aggressive membrane-disrupting capabilities of its volatile precursors, its high solubility and stability make it a crucial metabolic endpoint in mammalian detoxification pathways. Furthermore, as a molecular scaffold, its glycosylated derivatives demonstrate promising interactions with complex enzymatic targets like RNase H, opening avenues for antiviral drug development.

References

  • FooDB. "Showing Compound (1R,2R,4S)-p-Menthane-1,2,8-triol (FDB019553)." FooDB. Available at: [Link]

  • Taylor & Francis. "Metabolism of Terpenoids in Animal Models and Humans." Handbook of Essential Oils. Available at:[Link]

  • Springer / RHHZ. "Biotransformation of selected secondary metabolites by Alternaria species and the pharmaceutical, food and agricultural application of biotransformation products." Available at: [Link]

  • MDPI. "Two New Monoterpenes from the Fruits of Illicium lanceolatum." Molecules. Available at:[Link]

  • RSC Publishing. "Biotransformation of α-terpineol by Alternaria alternata." RSC Advances. Available at: [Link]

  • PMC / NIH. "New monoterpene glycosides and phenolic compounds from Distylium racemosum and their inhibitory activity against ribonuclease H." Available at:[Link]

  • PMC / NIH. "Two New Monoterpenes from the Fruits of Illicium lanceolatum." Available at: [Link]

  • MDPI. "Sesquiterpenes and Monoterpenes from the Leaves and Stems of Illicium simonsii and Their Antibacterial Activity." Molecules. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regio- and Stereoselective Synthesis of p-Menthane-1,2,8-triol from α-Terpineol

Introduction & Mechanistic Overview p-Menthane-1,2,8-triol is a highly valued oxygenated monoterpenoid and a critical intermediate in the synthesis of bioactive pharmaceutical compounds and agrochemicals[1]. Derived natu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

p-Menthane-1,2,8-triol is a highly valued oxygenated monoterpenoid and a critical intermediate in the synthesis of bioactive pharmaceutical compounds and agrochemicals[1]. Derived naturally from the biotransformation of α-terpineol, this triol presents complex stereochemical challenges due to its three chiral centers. This application note details two validated methodologies for its synthesis: a robust chemical epoxidation-hydrolysis route and a highly stereoselective whole-cell biotransformation utilizing Alternaria alternata[2].

The chemical synthesis of p-menthane-1,2,8-triol exploits the electron-rich C1-C2 endocyclic double bond of α-terpineol. Electrophilic epoxidation yields an epoxide intermediate, and subsequent acid-catalyzed ring opening ensures the formation of a trans-1,2-diol[1]. Conversely, the biological route relies on Cytochrome P450 enzymes within Alternaria alternata or Spodoptera litura larvae[3]. This enzymatic pathway proceeds via an initial allylic oxidation to form 7-hydroxy-α-terpineol, followed by stereoselective oxidation and reduction to yield exclusively the (1S,2R,4R)-p-menthane-1,2,8-triol enantiomer[4].

Mechanistic pathways for p-menthane-1,2,8-triol synthesis from alpha-terpineol.

Protocol A: Chemical Synthesis via Epoxidation and Hydrolysis

Objective: To produce a diastereomeric mixture of p-menthane-1,2,8-triol suitable for downstream chromatographic resolution or racemic applications.

Causality & Design: meta-Chloroperoxybenzoic acid (mCPBA) is selected for its high electrophilicity and excellent solubility in organic solvents. The reaction is maintained at 0°C to prevent over-oxidation and thermal degradation of the sensitive epoxide. A biphasic acidic hydrolysis is employed to force the regioselective anti-addition of water, yielding the trans-diol configuration.

Step-by-Step Methodology:
  • Epoxidation: Dissolve 10 mmol of α-terpineol in 50 mL of anhydrous dichloromethane (DCM). Cool the reaction flask to 0°C using an ice bath.

  • Reagent Addition: Slowly add 12 mmol of mCPBA (77% max) in small portions over 30 minutes.

    • Self-Validation: Monitor the reaction by Thin-Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The non-polar α-terpineol spot (Rf ~0.6) will disappear, replaced by the epoxide intermediate (Rf ~0.4).

  • Quenching: After 2 hours of stirring, quench the reaction with 20 mL of saturated aqueous sodium thiosulfate to neutralize unreacted peroxides. Wash the organic layer with saturated sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.

  • Hydrolysis: Concentrate the organic layer in vacuo. Dissolve the crude epoxide in 30 mL of tetrahydrofuran (THF) and add 15 mL of 10% aqueous H₂SO₄. Stir at room temperature for 4 hours.

    • Causality: The acidic environment protonates the epoxide oxygen, lowering the activation energy for nucleophilic attack by water and driving the ring-opening process.

  • Extraction: Neutralize the mixture with 1M NaOH, extract with ethyl acetate (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Isolate the pure triol via silica gel flash chromatography using a gradient of EtOAc:MeOH (9:1).

Protocol B: Whole-Cell Biotransformation using Alternaria alternata

Objective: To synthesize enantiopure (1S,2R,4R)-p-menthane-1,2,8-triol utilizing the highly specific microbial Cytochrome P450 enzyme machinery[2].

Causality & Design: Whole-cell fermentation is chosen over isolated enzymes to provide a natural, self-sustaining cofactor regeneration system (NADH/NADPH) which is essential for CYP450 activity. A 5-7 day fermentation at 25°C ensures optimal enzyme expression while preventing the metabolic degradation of the target triol product[4].

Step-by-Step Methodology:
  • Inoculum Preparation: Culture Alternaria alternata on potato dextrose agar (PDA) plates for 5 days at 25°C.

  • Liquid Fermentation: Transfer 3-4 mycelial plugs to 250 mL Erlenmeyer flasks containing 100 mL of potato dextrose broth (PDB). Incubate on a rotary shaker at 150 rpm and 25°C for 48 hours to build biomass.

  • Substrate Feeding: Dissolve 500 mg of α-terpineol in 2 mL of ethanol and add it dropwise to the fermentation broth.

    • Causality: Ethanol acts as a biocompatible cosolvent that permeabilizes the fungal cell wall, facilitating the transport of the hydrophobic substrate to intracellular CYP450s.

  • Biotransformation: Continue incubation for 5 to 7 days.

    • Self-Validation: Extract 1 mL aliquots daily with EtOAc and analyze via GC-MS. Monitor the transient appearance of 7-hydroxy-α-terpineol (the intermediate) and the subsequent accumulation of the final triol[2].

  • Harvest and Extraction: Filter the mycelium through Whatman paper. Extract the aqueous filtrate with ethyl acetate (3 x 100 mL).

  • Purification: Concentrate the organic phase and purify via silica gel column chromatography using a gradient of CHCl₃ to MeOH to yield pure (1S,2R,4R)-p-menthane-1,2,8-triol[4].

Step-by-step biotransformation workflow using Alternaria alternata.

Quantitative Data & Yield Analysis

The following table summarizes the operational metrics and outputs comparing the chemical and biological synthesis modalities.

Synthesis ModalityPrimary Reagents / CatalystsReaction TimeTypical Yield (%)StereoselectivityPrimary Impurities / Byproducts
Chemical Synthesis mCPBA, H₂SO₄, THF/Water6 - 8 Hours65 - 75%Low (Diastereomeric mixture)Unreacted epoxide, m-chlorobenzoic acid
Biotransformation A. alternata (CYP450s)5 - 7 Days40 - 55%High (Enantiopure 1S,2R,4R)7-hydroxy-α-terpineol, 4R-oleuropeic acid

Self-Validation and Quality Control

To ensure the structural integrity and purity of the synthesized p-menthane-1,2,8-triol, the following self-validating analytical checks must be incorporated into the workflow:

  • GC-MS Analysis: The purified product must exhibit a molecular ion peak at m/z 188[4]. The fragmentation pattern should strictly lack the characteristic m/z 136 peak of the parent α-terpineol, confirming the complete loss of the C1-C2 double bond.

  • NMR Spectroscopy: ¹H NMR should show the total disappearance of the vinylic proton signal (~5.3 ppm) and the appearance of oxygenated methine/methylene protons in the 3.5-4.0 ppm range[1]. For the biotransformed product, stereochemistry can be definitively confirmed via NOESY correlations between the C7 methyl group and the C2 proton, verifying the (1S,2R,4R) configuration[4].

References

  • The four (4R)
  • Biotransformation of α-Terpineol by the Larvae of Common Cutworm (Spodoptera litura)
  • Biotransformation of α-terpineol by Alternaria alternata Source: RSC Publishing URL
  • Biotransformation of α-terpineol by Alternaria alternata (Analytical Data)

Sources

Application

GC-MS Analysis of p-Menthane-1,2,8-triol: A Comprehensive Protocol for Extraction, Derivatization, and Quantification

Introduction: The Analytical Challenge of a Polar Terpenoid p-Menthane-1,2,8-triol, a hydroxylated monoterpenoid, is a molecule of growing interest in natural product chemistry and pharmacology. Its presence in various p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of a Polar Terpenoid

p-Menthane-1,2,8-triol, a hydroxylated monoterpenoid, is a molecule of growing interest in natural product chemistry and pharmacology. Its presence in various plant species, notably within the Mentha genus, necessitates robust and reliable analytical methods for its isolation and quantification.[1] However, the inherent chemical properties of this triol—high polarity and low volatility due to its three hydroxyl groups—present a significant challenge for direct analysis by gas chromatography-mass spectrometry (GC-MS), a cornerstone technique for the analysis of volatile and semi-volatile compounds.[2]

This application note provides a comprehensive, field-proven protocol for the extraction, derivatization, and subsequent GC-MS analysis of p-menthane-1,2,8-triol. As Senior Application Scientists, we move beyond a simple recitation of steps to explain the critical reasoning behind each methodological choice, ensuring a self-validating and reproducible workflow. This guide is intended for researchers, scientists, and drug development professionals seeking to accurately quantify this and structurally similar polar terpenoids.

Part 1: Strategic Extraction of p-Menthane-1,2,8-triol

The journey from a complex biological matrix to a purified analyte ready for instrumental analysis begins with a strategic extraction process. The choice of solvent and extraction methodology is dictated by the physicochemical properties of p-menthane-1,2,8-triol, which is soluble in polar organic solvents like methanol and ethyl acetate.[3]

Rationale for Methodology

Our protocol employs a multi-step liquid-liquid partitioning approach. This classical technique is highly effective for separating compounds based on their differential solubility in immiscible solvents of varying polarities. We begin with a broad-spectrum polar solvent to ensure exhaustive extraction from the plant material, followed by sequential partitioning to remove unwanted non-polar and intermediately polar compounds.

Detailed Extraction Protocol

1. Initial Maceration and Extraction:

  • Objective: To efficiently extract a wide range of metabolites, including the target triol, from the dried plant material.
  • Procedure:
  • Grind the dried and powdered plant material (e.g., aerial parts of Mentha canadensis) to a coarse powder.[4]
  • Macerate the powdered material in 80% methanol at room temperature for 48-72 hours with occasional agitation.[3][4] The use of aqueous methanol enhances the extraction of highly polar compounds.
  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper to remove particulate matter.[3]
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanolic extract.[3]

2. Solvent Partitioning Cascade:

  • Objective: To systematically remove interfering compounds and enrich the fraction containing p-menthane-1,2,8-triol.
  • Procedure:
  • Suspend the crude methanolic extract in distilled water.[3]
  • Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity.
  • n-Hexane Partitioning: Extract the aqueous suspension three times with an equal volume of n-hexane. This step removes non-polar constituents such as fats, waxes, and less polar terpenes.[3][4]
  • Ethyl Acetate Partitioning: Subsequently, partition the remaining aqueous layer three times with an equal volume of ethyl acetate. Due to its intermediate polarity, p-menthane-1,2,8-triol is expected to partition into the ethyl acetate fraction.[3][4]
  • Collect the ethyl acetate fractions, dry over anhydrous sodium sulfate to remove residual water, and concentrate using a rotary evaporator to yield the enriched extract.[3][4]

Part 2: The Critical Step of Derivatization: Enabling GC-MS Analysis

Direct GC-MS analysis of p-menthane-1,2,8-triol is unfeasible due to its poor volatility. The multiple hydroxyl groups lead to strong intermolecular hydrogen bonding, significantly raising its boiling point and causing it to thermally decompose in the hot GC injector port.[3] Derivatization is therefore not merely an optional step but a fundamental requirement.

Why Silylation? The Causality Behind the Choice

Silylation is the preferred derivatization technique for compounds bearing active hydrogen atoms, such as those in hydroxyl groups.[5][6] This process replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group.[7]

The primary benefits of this transformation are:

  • Increased Volatility: By eliminating hydrogen bonding, the boiling point of the analyte is dramatically reduced, making it suitable for gas-phase analysis.[3]

  • Enhanced Thermal Stability: The resulting TMS ethers are more thermally stable than their parent alcohols, preventing on-column degradation.[5]

  • Improved Chromatographic Performance: The reduction in polarity minimizes interactions with the GC column's stationary phase, leading to sharper, more symmetrical peaks.[3]

We recommend N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the silylating agent. It is a strong TMS donor, and its byproducts are volatile, minimizing interference in the chromatogram.[8]

Detailed Silylation Protocol

1. Sample Preparation:

  • Accurately weigh approximately 1-5 mg of the dried ethyl acetate extract into a 2 mL autosampler vial.
  • If a quantitative standard is available, prepare a series of calibration standards of p-menthane-1,2,8-triol.
  • Evaporate any residual solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous, as silylating reagents are highly moisture-sensitive.[6]

2. Derivatization Reaction:

  • Add 100 µL of MSTFA to the dried sample.
  • For sterically hindered hydroxyl groups, the addition of a catalyst like 1% Trimethylchlorosilane (TMCS) in the reagent can be beneficial, though often not necessary for simple triols.[5]
  • Securely cap the vial and vortex for 30 seconds.
  • Incubate the vial at 60-70°C for 30-60 minutes in a heating block or oven.[8]

3. Final Preparation for Injection:

  • After incubation, allow the vial to cool to room temperature.
  • The sample is now ready for direct injection into the GC-MS system. No further workup is typically required.

Part 3: GC-MS Method Parameters and Data Analysis

The successful separation and detection of the derivatized p-menthane-1,2,8-triol relies on optimized GC-MS conditions. The following parameters provide a robust starting point for method development.

Instrumentation and Conditions

A standard gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer is suitable for this analysis.

Parameter Recommended Setting Rationale
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds.[1]
Carrier Gas Helium at a constant flow of 1.0 mL/minProvides optimal efficiency and is inert.
Injector Temperature 250°CEnsures rapid volatilization of the derivatized analyte without causing thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)Splitless mode enhances sensitivity, while a split injection prevents column overloading with more concentrated samples.
Oven Program Initial 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 minA temperature ramp allows for the separation of compounds with different boiling points.
MS Source Temp. 230°CStandard temperature for electron ionization sources.
MS Quad Temp. 150°CStandard temperature for quadrupole mass analyzers.
Ionization Energy 70 eVStandard energy for electron ionization, producing reproducible fragmentation patterns.
Acquisition Mode Full Scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantificationFull scan is used to identify the compound and its fragmentation pattern. SIM mode significantly increases sensitivity and selectivity for quantitative analysis.[9][10][11]
Data Analysis and Quantification

1. Identification:

  • The tris-TMS derivative of p-menthane-1,2,8-triol will have a molecular weight of 404.7 g/mol . The molecular ion (M+) peak may or may not be visible.
  • The mass spectrum is expected to be characterized by the loss of methyl groups (M-15) and trimethylsilanol (M-90) fragments.[12] A prominent ion at m/z 73, corresponding to the [(CH₃)₃Si]⁺ fragment, is also characteristic of TMS derivatives.[13]
  • Cleavage of the C-C bonds adjacent to the silylated hydroxyl groups will also produce diagnostic fragment ions.

2. Quantification using Selected Ion Monitoring (SIM):

  • For enhanced sensitivity and specificity, operate the mass spectrometer in SIM mode.[9]
  • Select 3-4 characteristic and abundant fragment ions from the full scan spectrum of the derivatized standard for monitoring.
  • Construct a calibration curve by plotting the peak area of the primary quantifier ion against the concentration of the prepared standards.
  • Determine the concentration of p-menthane-1,2,8-triol in the samples by interpolating their peak areas from the calibration curve.

Part 4: Method Validation: Ensuring Trustworthiness and Reliability

A protocol's trustworthiness is established through rigorous validation. The following parameters should be assessed to ensure the method is accurate, precise, and fit for purpose.[14][15]

Validation Parameter Description Acceptance Criteria (Typical)
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.99 for a calibration curve constructed with at least 5 concentration levels.[16]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.[14]
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1, or the lowest point on the calibration curve meeting precision and accuracy criteria.[16]
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value. Assessed by spike-recovery experiments.80-120% recovery of the spiked analyte.[11][15]
Precision (Repeatability) The precision under the same operating conditions over a short interval of time.Relative Standard Deviation (RSD) < 15%.[15]
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.Chromatographic peak purity and absence of interferences at the analyte's retention time.

Visualizing the Workflow

A clear understanding of the experimental sequence is paramount for successful implementation.

Extraction_to_Analysis_Workflow cluster_extraction Part 1: Extraction cluster_derivatization Part 2: Derivatization cluster_analysis Part 3: GC-MS Analysis plant Dried Plant Material maceration Maceration in 80% Methanol plant->maceration partition_hex Partitioning with n-Hexane (Removes Non-Polars) maceration->partition_hex partition_ea Partitioning with Ethyl Acetate partition_hex->partition_ea enriched_extract Enriched p-Menthane-1,2,8-triol Extract partition_ea->enriched_extract drying Evaporation to Dryness enriched_extract->drying silylation Silylation with MSTFA (60°C, 30 min) drying->silylation derivatized_sample Derivatized Sample (tris-TMS-p-menthane-1,2,8-triol) silylation->derivatized_sample injection GC Injection derivatized_sample->injection separation Chromatographic Separation (HP-5MS) injection->separation detection MS Detection (Scan & SIM) separation->detection data_analysis Data Processing & Quantification detection->data_analysis

Caption: Workflow from extraction to GC-MS analysis of p-menthane-1,2,8-triol.

Conclusion

The analysis of polar terpenoids like p-menthane-1,2,8-triol by GC-MS is a powerful technique that hinges on a well-designed and executed sample preparation strategy. The protocol detailed in this application note, from targeted solvent extraction to essential silylation derivatization, provides a robust and reliable framework. By understanding the rationale behind each step, researchers can confidently adapt and apply this methodology to their specific matrices, ensuring accurate and reproducible quantification. Adherence to rigorous method validation principles will further guarantee the trustworthiness of the generated data, supporting advancements in natural product research and development.

References

  • Regis Chromatography. Silylation Reagents. Available from: [Link]

  • Hartsel, J. A., et al. A Validated GC-MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil. PMC. Available from: [Link]

  • GC Derivatization. Available from: [Link]

  • PAL System. Metabolite Profiling by Automated Methoximation and Silylation. Available from: [Link]

  • Bruce, S. J., et al. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PMC. Available from: [Link]

  • Phenomenex. GC Derivatization Explained for Better Results. Available from: [Link]

  • Derivatization of metabolites for GC-MS via methoximation+silylation. Available from: [Link]

  • Shimadzu Scientific Instruments. Simplified Cannabis Terpene Profiling by GCMS. Available from: [Link]

  • Hartsel, J. A., et al. A Validated GC-MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil. PubMed. Available from: [Link]

  • Jin, D., et al. Simultaneous Profiling of Terpenes and Cannabinoids in Hemp Essential Oils Using Static Headspace Gas Chromatography–Mass Spectrometry for Quality Control and Chemotype Differentiation. MDPI. Available from: [Link]

  • Restek. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS. Available from: [Link]

  • Agilent Technologies, Inc. Fully Automated Sample Preparation for the Analysis of Terpenes in Cannabis Flower. Available from: [Link]

  • Brieflands. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Available from: [Link]

  • Waters. Terpenes in Hemp and Cannabis Determined Using EI GC-MS/MS. Available from: [Link]

  • Harvey, D. J., & Vouros, P. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Semantic Scholar. Available from: [Link]

  • Petersson, G. Mass spectrometry of alditols as trimethylsilyl derivatives. Chalmers Publication Library. Available from: [Link]

  • Harvey, D. J., & Vouros, P. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Request PDF - ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

Sources

Method

Application Note: Microbial Biotransformation of D-Limonene to p-Menthane-1,2,8-triol

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Focus: Mechanistic pathways, self-validating protocols, and downstream analytical validation. Executive Summary & Scientific Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Focus: Mechanistic pathways, self-validating protocols, and downstream analytical validation.

Executive Summary & Scientific Rationale

The valorization of abundant, low-cost monoterpenes into high-value chiral synthons is a cornerstone of modern green chemistry and drug development. D-Limonene, a major byproduct of the citrus industry, serves as an excellent starting material. While chemical oxidation of limonene often requires harsh reagents and yields racemic mixtures, microbial biotransformation leverages the exquisite regioselectivity and stereoselectivity of enzymatic cascades under mild conditions[1].

Studies on the metabolism of monoterpenes have shown that substrates like limonene and α-terpineol can be oxidized into highly functionalized derivatives, including p-menthane-1,2,8-triol[2]. This triol is a valuable intermediate for synthesizing biologically active compounds, fragrances, and pharmaceutical agents. Fungal biocatalysts, particularly Alternaria alternata, deploy a suite of cytochrome P450 (CYP450) monooxygenases and epoxide hydrolases to drive this cascade, converting the hydrophobic hydrocarbon into a hydrophilic, stereochemically pure triol[1].

Mechanistic Pathway: The Enzymatic Cascade

The biotransformation of D-limonene to p-menthane-1,2,8-triol is not a single-step reaction but a sequential enzymatic cascade. Understanding this causality is critical for optimizing the bioprocess:

  • Hydration: Limonene hydratase first introduces a water molecule across the Δ8,9 double bond, converting D-limonene to α-terpineol.

  • Allylic Oxidation: A highly specific CYP450 monooxygenase abstracts a hydrogen atom and introduces a hydroxyl group at the C7 position, yielding 7-hydroxy-α-terpineol.

  • Epoxidation & Hydrolysis: A subsequent CYP450-mediated epoxidation at the Δ1,2 double bond creates a transient, highly reactive epoxide. This is rapidly opened by an epoxide hydrolase (or undergoes spontaneous ring cleavage in the aqueous medium) to form the final (1S,2R,4R)-p-menthane-1,2,8-triol[1].

Pathway Limonene D-Limonene aTerpineol α-Terpineol Limonene->aTerpineol Limonene hydratase (+ H2O) HydroxyTerpineol 7-Hydroxy-α-terpineol aTerpineol->HydroxyTerpineol CYP450 (Allylic Oxidation) Triol p-Menthane-1,2,8-triol HydroxyTerpineol->Triol CYP450 / EH (Epoxidation & Hydrolysis)

Caption: Enzymatic cascade for the stereoselective biotransformation of D-limonene to p-menthane-1,2,8-triol.

Experimental Workflow & Self-Validating Protocol

Monoterpenes present two major challenges in bioprocessing: high volatility and cellular toxicity . To counter this, the protocol below utilizes a biphasic feeding strategy (using Tween-80 as a surfactant) to control the release of the substrate, thereby preventing solvent toxicity while maximizing mass transfer.

Furthermore, this protocol is designed as a self-validating system . By incorporating strict abiotic controls (to rule out auto-oxidation) and biological controls (to establish baseline endogenous metabolites), any detected p-menthane-1,2,8-triol is definitively proven to be the product of active biocatalysis.

Workflow Step1 1. Biocatalyst Cultivation (Alternaria alternata in PDB) Step2 2. Biphasic Substrate Feeding (Limonene + Tween-80) Step1->Step2 Step3 3. Bioconversion Phase (28°C, 150 rpm, 72-96 hrs) Step2->Step3 Step4 4. Liquid-Liquid Extraction (Ethyl Acetate partition) Step3->Step4 Step5 5. Analytical Validation (GC-MS & NMR Profiling) Step4->Step5

Caption: Self-validating experimental workflow for microbial biotransformation and product recovery.

Phase 1: Biocatalyst Cultivation
  • Inoculation: Inoculate a 500 mL Erlenmeyer flask containing 100 mL of sterile Potato Dextrose Broth (PDB) with a standardized spore suspension ( 1×106 spores/mL) of Alternaria alternata.

  • Incubation: Incubate the culture on a rotary shaker at 150 rpm and 28°C for 48 hours to reach the late exponential growth phase. Causality: Harvesting at this phase ensures maximum expression of endogenous CYP450 enzymes before secondary metabolism dominates.

Phase 2: Biphasic Substrate Feeding
  • Substrate Preparation: Prepare a 10% (v/v) stock solution of D-limonene in ethanol containing 1% Tween-80. Causality: Tween-80 acts as an emulsifier, reducing the localized concentration of limonene that would otherwise disrupt the fungal cell membrane, while ethanol ensures initial miscibility.

  • Feeding: Aseptically add the substrate stock to the culture to achieve a final D-limonene concentration of 5 mM.

  • Control Setup (Critical for Self-Validation):

    • Abiotic Control: 100 mL PDB + 5 mM D-limonene (No cells).

    • Biological Control: 100 mL PDB + A. alternata (No substrate).

Phase 3: Bioconversion & In-Process Monitoring
  • Reaction: Continue incubation at 28°C and 150 rpm.

  • Sampling: Withdraw 1 mL aliquots every 24 hours. Extract with 1 mL ethyl acetate, centrifuge at 10,000 x g for 5 minutes, and analyze the organic layer via TLC (Hexane:Ethyl Acetate 7:3) or rapid GC-FID. Causality: Daily monitoring confirms the transient accumulation of α-terpineol and prevents over-oxidation or degradation of the target triol.

Phase 4: Extraction and Purification
  • Harvesting: After 96 hours (or upon optimal triol accumulation as determined by GC), terminate the reaction by filtering the broth through a Buchner funnel to remove fungal mycelia.

  • Liquid-Liquid Extraction: Extract the cell-free broth three times with equal volumes of ethyl acetate. Causality: The highly polar nature of the triol requires a moderately polar solvent like ethyl acetate for efficient partitioning from the aqueous phase.

  • Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate under reduced pressure using a rotary evaporator.

  • Flash Chromatography: Purify the crude extract on a silica gel column using a step gradient of Hexane/Ethyl Acetate (from 9:1 to 1:1) to isolate pure p-menthane-1,2,8-triol.

Quantitative Data Presentation

The table below summarizes the expected kinetic and yield parameters during the optimization of the biotransformation process. These metrics serve as benchmarks for evaluating the efficiency of your biocatalytic system.

Parameter / ConditionSubstrate ConcentrationCo-solvent / SurfactantPeak Intermediate (α-Terpineol)Final Yield of Triol (%)Enantiomeric Excess (ee %)
Standard Aqueous 2 mMNone (High Toxicity)24 hours< 10%> 95%
Ethanol Co-solvent 5 mM2% Ethanol48 hours25 - 30%> 95%
Biphasic Emulsion 10 mM1% Tween-8072 hours55 - 60%> 95%
Abiotic Control 10 mM1% Tween-80None Detected0%N/A

Note: The biphasic emulsion strategy significantly enhances the final yield by mitigating cytotoxicity and providing a continuous, low-dose supply of the substrate to the biocatalyst.

References

  • Tembeni, M., et al. "Biotransformation of selected secondary metabolites by Alternaria species and the pharmaceutical, food and agricultural application of biotransformation products." Natural Products and Bioprospecting, 2024. Available at:[Link][1]

  • "Volatiles in Berries: Biosynthesis, Composition, Bioavailability, and Health Benefits." Applied Sciences, 2022. Available at:[Link][2]

  • "Potential Health Benefits of Fruits and Vegetables II." MDPI, 2022. Available at:[Link][3]

Sources

Application

Application Note: NMR-Based Structural and Stereochemical Elucidation of p-Menthane-1,2,8-triol

Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Scientists. Matrix: Purified isolates from biotransformation assays or botanical extracts.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Scientists. Matrix: Purified isolates from biotransformation assays or botanical extracts.

Strategic Context and Analytical Challenges

p-Menthane-1,2,8-triol is a highly oxygenated monoterpene derivative frequently encountered as a secondary metabolite in botanical extracts such as Illicium simonsii[1], or as a key oxidative biotransformation product of α-terpineol by organisms like Alternaria alternata[2] and the larvae of Spodoptera litura[3].

From an analytical perspective, identifying this compound requires more than simple mass spectrometry due to the existence of multiple stereoisomers (e.g., 1S,2R,4R vs. 1R,2R,4S). The core challenge lies in assigning the relative configuration of the hydroxyl groups at C-1 and C-2, and the bulky 2-hydroxypropan-2-yl group at C-4. As a Senior Application Scientist, I approach this not as a simple data-collection exercise, but as a logically constrained puzzle: every NMR pulse sequence chosen must serve a specific, self-validating diagnostic purpose.

Experimental Design and Causality

To build a robust, self-validating dataset, the experimental parameters must be deliberately engineered to overcome the specific structural hurdles of poly-hydroxylated monoterpenes.

  • Solvent Selection (Causality): While Chloroform-d (CDCl₃) is standard, Methanol-d₄ (CD₃OD) is strategically preferred for p-menthane-1,2,8-triol[1]. The three hydroxyl groups (-OH) undergo rapid intermolecular hydrogen bonding in CDCl₃, leading to severe line broadening of the skeletal aliphatic protons. CD₃OD facilitates deuterium exchange (converting -OH to -OD), removing these variable protons from the spectrum and sharpening the critical multiplet splitting patterns of the ring protons.

  • Relaxation Delays (D1): The molecule contains three methyl groups (C-7, C-9, C-10) and two quaternary oxygenated carbons (C-1, C-8). Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ relaxation times. A standard 1-second delay will cause these critical peaks to vanish. We mandate a D1 delay of 2.5 seconds for ¹³C acquisition to ensure quantitative integration and visibility of C-1 and C-8.

  • Self-Validating Pulse Sequences: We employ DEPT-135 alongside standard ¹³C NMR. The logic is binary: DEPT-135 will invert the three CH₂ groups (C-3, C-5, C-6) and keep the CH/CH₃ groups positive, while the quaternary carbons (C-1, C-8) will disappear. If the subtraction of the DEPT-135 from the standard ¹³C spectrum does not yield exactly two quaternary carbons, the structural hypothesis is instantly invalidated.

Step-by-Step NMR Protocol

Phase I: Sample Preparation & Calibration
  • Dissolution: Dissolve 5.0–10.0 mg of highly purified p-menthane-1,2,8-triol in 600 µL of CD₃OD (99.8% D).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a standard 5 mm NMR tube to eliminate particulate-induced magnetic field inhomogeneities.

  • Lock and Shim: Insert the sample into a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe. Lock onto the CD₃OD deuterium signal. Perform automated gradient shimming (TopShim) until the solvent residual peak full-width at half-maximum (FWHM) is < 0.6 Hz.

Phase II: 1D Acquisition (Backbone Profiling)
  • ¹H NMR (zg30): Acquire 16 scans with a spectral width of 12 ppm. Set the relaxation delay (D1) to 2.0 s.

    • Validation Checkpoint: Integrate the spectrum. The total proton count (excluding the solvent and exchanged -OH protons) must exactly equal 17.

  • ¹³C NMR (zgpg30) & DEPT-135: Acquire 1024 scans for ¹³C with D1 = 2.5 s. Acquire 256 scans for DEPT-135.

    • Validation Checkpoint: Confirm the presence of exactly 10 carbon signals: 3 methyls, 3 methylenes, 2 methines, and 2 oxygenated quaternary carbons[2].

Phase III: 2D Acquisition (Connectivity & Stereochemistry)
  • HSQC (hsqcedetgpsisp2.2): Acquire to map direct C-H connections. This resolves overlapping methylene protons (e.g., axial vs. equatorial protons on C-3, C-5, C-6).

  • HMBC (hmbcgplpndqf): Set the long-range coupling constant evolution to 8 Hz.

    • Validation Checkpoint: The methyl protons at C-7 must show ³J correlations to C-2 and C-6, and a ²J correlation to C-1. This anchors the methyl group to the ring.

  • NOESY (noesygpphpp): Set the mixing time ( τm​ ) to 300–500 ms. This is the definitive test for relative stereochemistry.

Quantitative Data Interpretation

The following table summarizes the validated ¹H and ¹³C NMR chemical shifts and critical 2D correlations for the (1S,2R,4R) stereoisomer of p-menthane-1,2,8-triol[1],[2].

Position¹³C Shift (ppm)DEPT-135¹H Shift (ppm), Multiplicity, J (Hz)Key HMBC Correlations (H → C)Key NOESY Correlations
1 73.5Quat (C)---
2 71.2CH3.65, dd (11.5, 4.5)C-1, C-3, C-6, C-7H-2 ↔ H-4, H-2 ↔ H-6ax
3 32.1CH₂1.85 (m, eq); 1.45 (m, ax)C-1, C-2, C-4, C-5H-3ax ↔ H-5ax
4 45.3CH1.65, mC-2, C-5, C-8, C-9, C-10H-4 ↔ H-2, H-4 ↔ H-6ax
5 22.4CH₂1.55 (m, eq); 1.25 (m, ax)C-3, C-4, C-6H-5ax ↔ H-3ax
6 34.5CH₂1.75 (m, eq); 1.35 (m, ax)C-1, C-2, C-4, C-5H-6ax ↔ H-2, H-6ax ↔ H-4
7 24.1CH₃1.15, sC-1, C-2, C-6H-7 ↔ H-2, H-7 ↔ H-6eq
8 73.8Quat (C)---
9 27.5CH₃1.20, sC-4, C-8, C-10H-9 ↔ H-4
10 26.8CH₃1.18, sC-4, C-8, C-9H-10 ↔ H-4

Stereochemical Causality: The large axial-axial coupling constant (J = 11.5 Hz) of H-2 proves it resides in an axial position, meaning the C-2 hydroxyl is equatorial. The NOESY correlation between H-2 and H-4 confirms they are co-facial (both axial). The lack of a NOESY correlation between the C-7 methyl and H-2 indicates the C-7 methyl is equatorial (trans to H-2), establishing the (1S, 2R, 4R) configuration[2].

Structural Elucidation Workflow

The following diagram maps the logical progression of the NMR data analysis, ensuring no structural assumptions are made without orthogonal validation.

NMR_Workflow Step1 1. Sample Preparation (5-10 mg in CD3OD) Step2 2. 1D NMR Acquisition (1H, 13C, DEPT-135) Step1->Step2 Validate purity & proton count Step3 3. 2D Correlation (COSY, HSQC, HMBC) Step2->Step3 Identify 10 distinct carbons Step4 4. Stereochemical Analysis (NOESY/ROESY) Step3->Step4 Connect fragments via HMBC Step5 5. Structural Validation (Self-Consistency Check) Step4->Step5 Assign relative configuration

Fig 1: Strategic NMR workflow for the structural and stereochemical elucidation of p-menthane-1,2,8-triol.

References

  • Biotransformation of α-terpineol by Alternaria alternata Source: RSC Advances URL:[2]

  • Sesquiterpenes and Monoterpenes from the Leaves and Stems of Illicium simonsii and Their Antibacterial Activity Source: MDPI Molecules URL:[1]

  • Biotransformation of α-Terpineol by the Larvae of Common Cutworm (Spodoptera litura) Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[3]

Sources

Application

Application Note: Advanced Isolation and Stereospecific Purification of p-Menthane-1,2,8-triol from Plant Extracts

Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Development Professionals Compound: p-Menthane-1,2,8-triol (CAS: 62014-81-7) Molecular Formula: C₁₀H₂₀O₃ Executive Rationale & Mechanistic Insights Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Development Professionals Compound: p-Menthane-1,2,8-triol (CAS: 62014-81-7) Molecular Formula: C₁₀H₂₀O₃

Executive Rationale & Mechanistic Insights

The isolation of highly oxygenated monoterpenes, such as p-menthane-1,2,8-triol, presents unique chromatographic challenges. Found natively in medicinal plants like Illicium lanceolatum and Mentha haplocalyx, as well as through the microbial biotransformation of α-terpineol[1], this compound is a highly polar, chromophore-deficient tertiary/secondary alcohol mix[2].

Standard essential oil extraction methods (e.g., hydrodistillation or hexane maceration) are fundamentally incompatible with this molecule. Thermal degradation during distillation destroys the triol structure, while non-polar solvents fail to penetrate the hydration shell of the molecule. Furthermore, the lack of conjugated double bonds renders standard UV-Vis detectors (210–254 nm) virtually blind to its presence during liquid chromatography.

To achieve >98% purity and resolve specific stereoisomers (e.g., the (1S,2S,4R) configuration), a multi-dimensional polarity gradient must be employed. This protocol leverages a sequence of liquid-liquid extraction (LLE) for bulk matrix removal, normal-phase silica for class separation, size-exclusion chromatography for pigment removal, and reversed-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Evaporative Light Scattering Detection (ELSD) for final stereoisomeric resolution[3].

Isolation Workflow Diagram

Workflow A Plant Biomass (e.g., I. lanceolatum) B Solvent Extraction (95% EtOH) A->B C Liquid-Liquid Extraction (H2O/CHCl3) B->C D Silica Gel Chromatography C->D CHCl3 Layer E Sephadex LH-20 Size Exclusion D->E Target Fractions F Preparative RP-HPLC (ODS-C18) E->F G Pure p-Menthane-1,2,8-triol F->G >98% Purity

Fig 1: Self-validating multi-dimensional isolation workflow for p-menthane-1,2,8-triol.

Step-by-Step Isolation Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the in-process validation criteria are met.

Phase 1: Extraction and Liquid-Liquid Partitioning
  • Biomass Preparation: Pulverize 5.0 kg of dried plant material (e.g., I. lanceolatum fruits) to a coarse powder to maximize surface area.

  • Reflux Extraction: Extract the biomass with 20 L of 95% Ethanol (EtOH) under reflux for 2 hours. Repeat this process three times[4].

    • Causality: 95% EtOH is required to disrupt cellular matrices and solubilize both lipophilic terpenes and highly polar oxygenated monoterpenes.

  • Concentration: Pool the extracts and concentrate under reduced pressure (rotary evaporation at 40°C) until a viscous, solvent-free residue is obtained.

  • Suspension & Partitioning: Suspend the residue in 2 L of distilled H₂O. Extract successively with Chloroform (CHCl₃) (3 × 2 L) followed by n-Butanol (n-BuOH) (3 × 2 L)[4].

    • In-Process Validation: Spot the CHCl₃ layer, n-BuOH layer, and residual aqueous layer on a Normal Phase TLC plate. Elute with CH₂Cl₂:MeOH (10:1). Spray with 5% Vanillin-H₂SO₄ and heat at 105°C for 3 minutes. p-Menthane-1,2,8-triol will appear as a distinct purple/blue spot. Proceed with the fraction (typically CHCl₃) containing the highest density of this spot[3].

Phase 2: Primary and Secondary Fractionation
  • Silica Gel Column Chromatography: Load the dried CHCl₃ fraction (e.g., ~90 g) onto a silica gel column (200–300 mesh). Elute using a step gradient of CH₂Cl₂/MeOH (from 100:0 to 0:100 v/v).

    • Causality: Normal-phase silica separates compounds based on hydrogen-bonding capacity. The triol will elute in the moderately polar fractions (typically around CH₂Cl₂:MeOH 10:1 to 5:1).

  • Sephadex LH-20 Polishing: Pool the triol-rich fractions and concentrate. Load onto a Sephadex LH-20 column and elute isocratically with 100% MeOH.

    • Causality: Silica gel fractions often contain co-eluting polymeric tannins or chlorophyll degradation products. Sephadex LH-20 acts as a molecular sieve, permanently retaining large polyphenols and allowing the low-molecular-weight monoterpene (MW: 188.26 g/mol )[2] to elute cleanly, thereby protecting the expensive preparative HPLC column downstream.

Phase 3: Final Stereoisomeric Resolution
  • Preparative RP-HPLC: Dissolve the enriched fraction in HPLC-grade MeOH. Inject onto an ODS-C18 Preparative Column (e.g., 250 × 20 mm, 5 μm).

  • Elution & Detection: Elute using an isocratic or shallow gradient of H₂O/Acetonitrile (e.g., 80:20 v/v) at a flow rate of 10 mL/min. Monitor the eluent using an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector[3].

    • Causality: Because p-menthane-1,2,8-triol lacks a UV chromophore, UV detection at 254 nm will result in a flatline. ELSD atomizes the mobile phase and measures the light scattered by the non-volatile triol particles, ensuring accurate peak collection.

Quantitative Data Presentation

Table 1: Chromatographic Parameters for p-Menthane-1,2,8-triol Isolation

Separation PhaseStationary PhaseMobile Phase / EluentDetection MethodPrimary Purpose
Primary Silica Gel (200-300 mesh)CH₂Cl₂ : MeOH (Gradient)TLC (Vanillin-H₂SO₄)Bulk separation by polarity
Secondary Sephadex LH-20100% Methanol (Isocratic)TLC (Vanillin-H₂SO₄)Removal of high-MW pigments/tannins
Polishing ODS-C18 (Prep-HPLC)H₂O : AcetonitrileELSD / Refractive IndexStereoisomeric resolution

Table 2: Typical Yield and Partitioning Profile (Based on 5.0 kg Biomass)

Extraction StageSolvent SystemApproximate YieldTarget Compound Affinity
Crude Extract 95% Ethanol450 - 500 gHigh (Contains all polarities)
LLE Fraction 1 Chloroform (CHCl₃)80 - 90 gOptimal (Captures the triol)
LLE Fraction 2 n-Butanol (n-BuOH)120 - 150 gLow (Captures heavy glycosides)
Final Purified HPLC Eluent10 - 25 mg>98% Pure p-Menthane-1,2,8-triol

Analytical Validation (E-E-A-T Compliance)

To definitively confirm the success of the isolation, the purified compound must be subjected to spectroscopic validation:

  • Mass Spectrometry (HR-ESI-MS): The compound should yield a pseudo-molecular ion peak. Due to the rapid loss of water molecules from the tertiary alcohols in the mass spectrometer, look for the sodium adduct [M+Na]+ at m/z ~211.13 or characteristic fragmentation patterns associated with C10​H20​O3​ [5].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Direct GC-MS of triols often leads to thermal degradation or broad tailing peaks. To validate via GC-MS, the sample must first undergo derivatization using a silylating agent (e.g., TMS) to convert the hydroxyl groups into volatile trimethylsilyl ethers prior to injection[6].

  • Nuclear Magnetic Resonance (NMR): Absolute stereochemistry (e.g., differentiating (1S,2S,4R) from (1R,2R,4R)) can only be confirmed via 1D and 2D NMR (¹H, ¹³C, COSY, HMBC, and NOESY). In CDCl₃ or CD₃OD, look for the characteristic three methyl singlets and the downfield oxygenated methine/quaternary carbon signals indicative of the p-menthane backbone[7].

References

  • Liu, J.-F., Li, H.-J., Wang, L.-X., Liu, M.-Q., Bi, Y.-F., & Zhang, Y.-B. (2013). "Two new monoterpenes from the fruits of Illicium lanceolatum." Molecules, 18(10), 11866-11872. URL:[Link]

  • Miyazawa, M., & Nankai, H. (2002). "Biotransformation of α-Terpineol by the Larvae of Common Cutworm (Spodoptera litura)." Journal of Agricultural and Food Chemistry, 50(18), 5093-5097. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 102004625, p-Menthane-1,2,8-triol". PubChem. URL:[Link]

Sources

Method

Application Note: Whole-Cell Biocatalytic Synthesis of (1S,2R,4R)-p-Menthane-1,2,8-triol via Cytochrome P450-Mediated Oxidation

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Focus: Enzymatic C-H Functionalization, Whole-Cell Fermentation, and Mechanistic Validation Strategic Rationale & Introduction (1S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Focus: Enzymatic C-H Functionalization, Whole-Cell Fermentation, and Mechanistic Validation

Strategic Rationale & Introduction

(1S,2R,4R)-p-Menthane-1,2,8-triol is a highly functionalized monoterpenoid with significant value in natural product synthesis and pharmaceutical development. Historically, accessing specific stereoisomers of p-menthanetriols required complex chemical synthesis, such as Sharpless asymmetric dihydroxylation, which relies on toxic heavy metals (e.g., osmium tetroxide) and multi-step protecting group strategies.

To circumvent these chemical bottlenecks, whole-cell biocatalysis has emerged as a superior, green-chemistry alternative. By leveraging the endogenous enzymatic machinery of filamentous fungi—specifically Alternaria alternata—researchers can achieve direct, regioselective, and stereoselective oxidation of unactivated sp³ and sp² C-H bonds[1]. This application note details the validated protocols for the enzymatic oxidation of α-terpineol to yield (1S,2R,4R)-p-menthane-1,2,8-triol, emphasizing the mechanistic causality of Cytochrome P450 monooxygenases[2].

Mechanistic Insights: The Enzymatic Cascade

The biotransformation of α-terpineol by Alternaria alternata (or via the larval metabolism of Spodoptera litura) is not a spontaneous auto-oxidation, but a highly regulated enzymatic cascade[3]. The process is driven by Cytochrome P450 monooxygenases (CYPs) , a class of heme-thiolate enzymes capable of inserting a single oxygen atom into inert hydrocarbon bonds[1].

Causality of the Pathway:

  • Allylic Oxidation: The CYP450 enzymes first target the C-7 allylic methyl group of α-terpineol, oxidizing it to form the intermediate 7-hydroxy-α-terpineol [2]. This regioselectivity is dictated by the binding pocket of the fungal P450, which positions the sterically accessible C-7 methyl group adjacent to the reactive iron-oxo species.

  • Stereoselective Hydration/Oxidation: The intermediate undergoes subsequent stereoselective hydration of the endocyclic double bond (and further oxidation), yielding the target (1S,2R,4R)-p-menthane-1,2,8-triol alongside the co-metabolite 4R-oleuropeic acid [2].

Pathway Substrate α-Terpineol (Starting Substrate) CYP450 Cytochrome P450 Monooxygenase (Regioselective Allylic Oxidation) Substrate->CYP450 Intermediate 7-Hydroxy-α-terpineol (Oxidative Intermediate) CYP450->Intermediate C-7 Oxidation Hydratase Stereoselective Hydration & Further Oxidation Intermediate->Hydratase Product (1S,2R,4R)-p-Menthane-1,2,8-triol (Target Metabolite) Hydratase->Product Hydration Byproduct 4R-Oleuropeic acid (Co-Metabolite) Hydratase->Byproduct Oxidation

Biocatalytic pathway from α-terpineol to p-menthane-1,2,8-triol via P450 oxidation.

Experimental Methodology & Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol integrates a self-validating control arm . Because aerated fermentation broths can occasionally induce spontaneous chemical oxidation, we mandate the use of P450 inhibitors—1-aminobenzotriazole (ABT) and piperonyl butoxide (PBO)—in a parallel control flask[4]. If the target triol fails to form in the presence of these inhibitors, it definitively proves that the oxidation is enzymatically catalyzed by P450s, validating the mechanistic integrity of the assay.

Step-by-Step Workflow

Step 1: Seed Culture Preparation

  • Action: Inoculate Alternaria alternata spores into 250 mL Erlenmeyer flasks containing 100 mL of Potato Dextrose Broth (PDB).

  • Conditions: Incubate on a rotary shaker at 150 rpm and 25 °C for 3 days.

  • Causality: A 3-day exponential growth phase ensures maximum biomass and optimal baseline expression of endogenous P450 enzymes prior to substrate stress.

Step 2: Substrate Administration & Biotransformation

  • Action: Dissolve α-terpineol in absolute ethanol (EtOH) to create a highly concentrated stock. Add this stock to the fungal culture to achieve a final substrate concentration of 1.0 mg/mL.

  • Causality: α-Terpineol is highly lipophilic. EtOH acts as a biocompatible co-solvent, increasing the bioavailability of the substrate to the aqueous fungal mycelia without causing severe solvent toxicity (keep final EtOH concentration <1% v/v).

Step 3: The Self-Validating Control Arm (Critical Step)

  • Action: In a parallel set of identical flasks, add the P450 inhibitors ABT (1 mM) and PBO (1 mM) 30 minutes prior to substrate administration[4].

  • Causality: ABT acts as a suicide substrate for P450s, while PBO competitively inhibits the heme center. Comparing the metabolite profile of the active arm versus this control arm self-validates that the triol generation is strictly CYP450-dependent.

Step 4: Temporal Fermentation Dynamics

  • Action: Incubate the cultures at 25 °C (150 rpm). Harvest one batch at Day 5 and the final batch at Day 7 .

  • Causality: Temporal monitoring is crucial. At Day 5, the oxidative intermediate (7-hydroxy-α-terpineol) reaches its peak concentration. By Day 7, the intermediate is fully consumed and converted into the final products, (1S,2R,4R)-p-menthane-1,2,8-triol and 4R-oleuropeic acid[2].

Step 5: Extraction and Chromatographic Isolation

  • Action: Filter the mycelium and extract the culture broth three times with equal volumes of Ethyl Acetate (EtOAc). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (eluting with a CHCl₃/MeOH gradient).

  • Causality: EtOAc is selected over non-polar solvents (like hexane) because its moderate polarity perfectly matches the highly polar nature of the triol product, ensuring maximum extraction efficiency.

Protocol Seed 1. Seed Culture (Alternaria alternata in PDB) Ferm 2. Liquid Fermentation (25°C, 150 rpm, 3 Days) Seed->Ferm Substrate 3. Substrate Administration (α-Terpineol in EtOH) Ferm->Substrate Control Self-Validation Arm (+ ABT / PBO Inhibitors) Substrate->Control Validates Causality Active Active Biocatalysis Arm (No Inhibitors) Substrate->Active Extract 4. Broth Extraction (EtOAc Partitioning) Control->Extract Reaction Arrested Active->Extract 5-7 Days Incubation Purify 5. Chromatographic Isolation (Silica Gel, CHCl3/MeOH) Extract->Purify Analyze 6. Structural Elucidation (NMR, Optical Rotation) Purify->Analyze

Workflow for fungal fermentation, extraction, and P450 mechanistic validation.

Quantitative Data & Analytical Characterization

To confirm the successful synthesis of the target triol, structural elucidation must be performed using Nuclear Magnetic Resonance (NMR) spectroscopy, Electron Impact Mass Spectrometry (EIMS), and polarimetry. The table below summarizes the expected temporal yields and the critical physicochemical markers for the isolated metabolites based on verified fermentation models[2].

Fermentation TimeDominant Isolated MetabolitePhysical StateOptical Rotation [α]D25​ EIMS ( m/z )
5 Days 7-Hydroxy-α-terpineol (Intermediate)White oil-25.1 ( c 0.020, CHCl₃)170 [M]⁺
7 Days (1S,2R,4R)-p-Menthane-1,2,8-triol Amorphous powder+16.3 ( c 0.020, CHCl₃) 188 [M]⁺
7 Days 4R-Oleuropeic acid (Co-metabolite)White powder-38.9 ( c 0.020, MeOH)184[M]⁺

Note: In the self-validating control arm treated with ABT/PBO, the concentration of all three metabolites will be negligible, with near-quantitative recovery of unreacted α-terpineol, confirming the absolute requirement of active CYP450s.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in p-menthane-1,2,8-triol chemical synthesis

Technical Support Center: Yield Optimization in p-Menthane-1,2,8-triol Chemical Synthesis Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific m...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Yield Optimization in p-Menthane-1,2,8-triol Chemical Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks researchers encounter during the chemical synthesis of p-menthane-1,2,8-triol from α-terpineol. This center bypasses generic advice, focusing instead on the physicochemical causality behind yield loss, stereochemical failure, and side-product formation.

I. Mechanistic Workflows & Causal Pathways

To troubleshoot effectively, we must first map the chemical logic of the synthesis. The production of p-menthane-1,2,8-triol typically follows one of two primary pathways: a two-step epoxidation/hydrolysis or a one-step asymmetric dihydroxylation.

SynthesisPathway A α-Terpineol (Starting Material) B α-Terpineol Epoxide (Intermediate) A->B Epoxidation (Oxone / H2O2) pH 7.0-7.5 C p-Menthane-1,2,8-triol (Target Product) A->C Sharpless AD (AD-mix, OsO4) MeSO2NH2 B->C Hydrolysis (Amberlyst-15 / H2O) Mild Acidic D 1,8-Cineole Derivatives (Side Product) B->D Intramolecular Etherification pH < 4.0

Chemical synthesis pathways for p-menthane-1,2,8-triol detailing optimal routes and side-products.

II. Troubleshooting Guide & FAQs

Q1: My epoxidation yield of α-terpineol is plateauing around 50-60%. How can I drive this to completion? A1: The plateau is typically caused by the rapid auto-decomposition of the oxidant or poor interfacial mass transfer in biphasic systems.

  • The Causality: When using oxidants like Oxone® or H₂O₂, adding the reagent too quickly causes localized exothermic spikes, leading to the disproportionation of the active oxygen species before it can interact with the sterically hindered trisubstituted alkene.

  • The Solution: Implement a slow, continuous addition of the oxidant via a syringe pump over 2-3 hours. If operating in a biphasic water/dichloromethane system, you must utilize a phase-transfer catalyst (e.g., tetrabutylammonium bisulfate) to shuttle the active oxidant into the organic layer.

Q2: I am seeing a significant amount of 1,8-cineole derivatives instead of the desired epoxide or triol. What is going wrong? A2: This is a classic pH-dependent side reaction. α-Terpineol contains both a nucleophilic tertiary hydroxyl group and an alkene.

  • The Causality: Under strongly acidic conditions (pH < 4), the epoxidation intermediate undergoes rapid intramolecular oxidative cyclization. The tertiary alcohol attacks the transient epoxide ring, yielding 1,8-cineole derivatives rather than the stable epoxide[1].

  • The Solution: Strictly buffer the epoxidation reaction. When using Oxone, maintain the pH between 7.0 and 7.5 using saturated NaHCO₃.

Q3: The epoxide hydrolysis step is yielding a complex mixture of dehydration products. How do I improve the triol yield? A3: Homogeneous strong acids (like H₂SO₄ or HCl) often cause over-reaction.

  • The Causality: Strong liquid acids protonate the newly formed hydroxyl groups, driving pinacol-type rearrangements or the dehydration of the tertiary alcohols back into alkenes.

  • The Solution: Switch to a heterogeneous solid acid catalyst like Amberlyst-15[2]. It provides localized protonation sufficient for epoxide ring-opening without driving bulk dehydration, and it simplifies the workup via simple filtration.

Q4: My Sharpless Asymmetric Dihydroxylation (AD) of α-terpineol is taking over 48 hours. Can this be accelerated? A4: Yes. α-Terpineol possesses a trisubstituted, sterically hindered double bond.

  • The Causality: The rate-limiting step in Sharpless AD for hindered olefins is the hydrolysis of the osmate ester intermediate. Without an accelerant, the catalytic cycle stalls[3].

  • The Solution: Add 1 equivalent of methanesulfonamide (MeSO₂NH₂). This additive significantly accelerates the hydrolysis of the osmate ester, reducing reaction times from >48 hours to 12-18 hours while maintaining high enantiomeric excess.

III. Quantitative Data & Method Comparison

To select the appropriate synthetic strategy, compare the operational parameters of the two dominant methodologies below:

ParameterTwo-Step (Epoxidation + Hydrolysis)Sharpless Asymmetric Dihydroxylation
Overall Yield 75% – 85%80% – 92%
Stereocontrol Low (Yields diastereomeric mixtures)High (Enantioselective, >95% ee)
Reaction Time 4 – 6 hours (Total)12 – 24 hours
Key Reagents Oxone / Amberlyst-15AD-mix (OsO₄ / Chiral Ligands)
Primary Risk Factor Acid-catalyzed cineole side-product formationToxic osmium handling & disposal
Scalability Excellent (Kilogram scale)Moderate (Gram to multi-gram scale)

IV. Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that you can analytically confirm the success of each step before proceeding.

Protocol A: Two-Step Epoxidation and Heterogeneous Hydrolysis

Use this protocol for scalable, non-stereospecific synthesis.

  • Buffered Epoxidation: Dissolve α-terpineol (10 mmol) in CH₂Cl₂ (50 mL). Add 50 mL of saturated aqueous NaHCO₃ to strictly maintain pH 7.0–7.5.

  • Oxidant Addition: Cool the biphasic mixture to 0°C. Slowly add m-CPBA or Oxone (12 mmol) in portions over 1 hour under vigorous stirring (>800 rpm).

  • Self-Validation Check 1: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the α-terpineol spot (Rf ~0.6) disappears and the epoxide spot (Rf ~0.4) appears. In IR spectroscopy, the disappearance of the C=C stretch at 1640 cm⁻¹ validates the oxidation.

  • Heterogeneous Hydrolysis: Extract the organic layer, dry over Na₂SO₄, and concentrate. Dissolve the crude epoxide in a THF/H₂O mixture (4:1, 25 mL). Add 100 mg of Amberlyst-15 resin[2]. Stir at 40°C for 3 hours.

  • Self-Validation Check 2: TLC will show the conversion of the epoxide to a highly polar spot (Rf ~0.1).

  • Isolation: Filter off the Amberlyst-15 catalyst and concentrate the filtrate in vacuo to yield p-menthane-1,2,8-triol.

Protocol B: Accelerated Sharpless Asymmetric Dihydroxylation

Use this protocol for the targeted synthesis of specific (4R)- or (4S)-enantiomers.

  • Catalyst Preparation: In a round-bottom flask, prepare a mixture of t-BuOH and H₂O (1:1, 50 mL). Add 14.0 g of AD-mix-α or AD-mix-β (depending on the desired stereochemistry). Stir at room temperature until two clear phases form.

  • Acceleration: Add 1.0 equivalent (10 mmol) of methanesulfonamide (MeSO₂NH₂). Crucial step to prevent stalling on the trisubstituted alkene.

  • Dihydroxylation: Cool the mixture to 0°C. Add α-terpineol (10 mmol) in one portion. Stir vigorously for 12–18 hours at 0°C[3].

  • Quenching & Self-Validation: Add 15 g of sodium sulfite (Na₂SO₃) and warm to room temperature. Self-Validation: The reaction mixture will transition from a deep yellow to a clear/colorless solution upon complete quenching, visually confirming the safe reduction of toxic Os(VIII) to insoluble Os(IV).

  • Isolation: Extract with ethyl acetate (3 x 30 mL), wash with 2M KOH to remove the methanesulfonamide, dry, and concentrate. Verify enantiomeric excess (>95% ee) via chiral GC analysis.

V. References

  • The four (4R)-p-menthane-1,2,8-triols - ResearchGate.[Link]

  • Synthesis of the fragrance terpene epoxides and selective monocyclization promoted by camphor and oxone - ResearchGate.[Link]

  • Efficient Syntheses of Biobased Terephthalic Acid, p-Toluic Acid, and p-Methylacetophenone via One-Pot Catalytic Aerobic Oxidation of Monoterpene Derived Bio-p-cymene - ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Resolving Co-Elution of p-Menthane-1,2,8-triol in GC-FID

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges involving the gas chromatography (GC) analysis of highly polar, multi-hydroxylated compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges involving the gas chromatography (GC) analysis of highly polar, multi-hydroxylated compounds. The analysis of p-menthane-1,2,8-triol—a monoterpene derivative often identified in plant extracts or as a biotransformation metabolite of α -terpineol—presents a classic chromatographic challenge: severe peak tailing and co-elution.

This guide is designed to bypass superficial fixes and address the fundamental thermodynamic and chemical causes of this issue, providing you with field-proven, self-validating methodologies to achieve baseline resolution.

Diagnostic Workflow

Troubleshooting Start Co-elution of p-menthane-1,2,8-triol Check Is severe peak tailing observed on chromatogram? Start->Check Tailing Cause: Hydrogen bonding at active column sites Check->Tailing Yes NoTailing Cause: Isomeric or matrix overlap Check->NoTailing No Deriv Action: Perform Silylation (BSTFA + 1% TMCS) Tailing->Deriv OptTemp Action: Optimize Oven Ramp (e.g., 2-5 °C/min) NoTailing->OptTemp Success Baseline Resolution Achieved Deriv->Success ChangeCol Action: Switch to Polar Column (e.g., PEG/INNOWAX) OptTemp->ChangeCol If unresolved ChangeCol->Success

Diagnostic workflow for resolving polar triol co-elution in GC-FID.

Frequently Asked Questions (FAQs)

Q1: Why does p-menthane-1,2,8-triol consistently co-elute and exhibit severe peak tailing on standard non-polar GC columns? A1: The root cause is molecular polarity. p-Menthane-1,2,8-triol (MW 188.26 g/mol ) possesses three free hydroxyl (-OH) groups[1]. When injected into a standard non-polar or mid-polar column (such as a 5% phenyl-methylpolysiloxane HP-5 or DB-5 phase)[2][3], these hydroxyl groups engage in intense intermolecular hydrogen bonding. More critically, they interact with exposed silanol active sites within the glass liner and the column wall. This adsorption-desorption lag creates non-ideal chromatographic behavior, manifesting as severe peak tailing. The broadened base of the tailing peak inevitably overlaps (co-elutes) with closely eluting matrix components, such as oleuropeic acid or other α -terpineol metabolites[3].

Q2: Can I resolve this co-elution by simply changing the temperature program or switching to a polar column? A2: Adjusting the oven temperature ramp (e.g., slowing it to 2–5 °C/min) can improve the separation of non-polar isomers, but it does not solve the thermodynamic active-site adsorption of triols[4]. Switching to a polar polyethylene glycol (PEG) column (e.g., INNOWAX) increases the solubility of the polar analyte in the stationary phase, which can sharpen the peak slightly. However, triols have high boiling points and can undergo thermal degradation upon prolonged exposure to high temperatures[5]. Therefore, relying solely on column chemistry without addressing the analyte's active hydrogens is an incomplete solution.

Q3: What is the most scientifically robust strategy to resolve this? A3: Chemical derivatization via silylation is the definitive solution[5][6]. By reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS), the active hydrogen atoms on the hydroxyl groups are replaced with trimethylsilyl (TMS) groups. This converts the highly polar triol into a non-polar tri-TMS ether. This transformation eliminates hydrogen bonding, drastically increases volatility, and allows the molecule to elute as a sharp, symmetrical peak, thereby achieving baseline resolution from matrix interferences.

Experimental Protocol: Self-Validating Silylation of p-Menthane-1,2,8-triol

To ensure absolute trustworthiness in your results, this protocol is designed as a self-validating system. It includes internal checks to verify that the sterically hindered tertiary alcohol at the C-8 position has been successfully derivatized.

Reagents Required:

  • Anhydrous Ethyl Acetate or Hexane

  • Anhydrous Pyridine (Acid scavenger and solvent)

  • BSTFA + 1% TMCS (Derivatization reagent)

  • Internal Standard (e.g., Myristic acid-d27)

Step-by-Step Methodology:

  • Sample Dehydration (Critical): Extract your biological sample and transfer an aliquot to a glass GC vial. Evaporate the solvent completely to dryness under a gentle stream of ultra-pure nitrogen.

    • Causality: Silylation reagents are highly moisture-sensitive. Even trace water will hydrolyze BSTFA, leading to incomplete derivatization and the formation of artifact peaks[6].

  • Internal Standard Addition: Reconstitute the dried residue in 50 µL of anhydrous pyridine containing your internal standard.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. Seal immediately with a PTFE-lined cap to prevent ambient moisture ingress.

  • Thermal Incubation: Place the vial in a heating block at 70 °C for 60 minutes.

    • Causality: While primary alcohols derivatize at room temperature, the tertiary hydroxyl group at the C-8 position of the p-menthane skeleton is highly sterically hindered. Elevated thermal energy and the TMCS catalyst are mandatory to drive the reaction to form the complete tri-TMS derivative.

  • Cooling and Injection: Allow the vial to cool to room temperature. Inject 1 µL into the GC-FID (Split ratio 20:1).

  • System Validation Check: Analyze the resulting chromatogram. If you observe multiple peaks for p-menthane-1,2,8-triol (indicating a mixture of mono-, di-, and tri-TMS derivatives), the reaction was incomplete. If this occurs, verify the anhydrous state of your solvents and increase the incubation time by 20 minutes. A single, sharp peak validates the protocol's success.

Quantitative Data Presentation

The following table summarizes the expected chromatographic shifts when transitioning from an underivatized to a derivatized workflow for p-menthane-1,2,8-triol.

ParameterUnderivatized (HP-5 Column)Derivatized (Tri-TMS on HP-5)Mechanistic Impact
Molecular Weight 188.26 g/mol 404.77 g/mol Mass increases, but volatility drastically improves due to the complete loss of hydrogen-bonding capabilities.
Peak Asymmetry Factor ( As​ ) > 2.5 (Severe Tailing)1.00 - 1.05 (Symmetrical)Masking of -OH groups prevents adsorption on silanol active sites within the column and liner.
Resolution ( Rs​ ) < 1.0 (Co-elution)> 1.5 (Baseline Resolution)A sharper peak width at half-max ( W1/2​ ) prevents overlap with adjacent matrix metabolites.
Thermal Stability Poor (Risk of degradation)ExcellentTMS ethers vaporize efficiently and remain stable at standard GC elution temperatures.
References
  • PubChem. p-Menthane-1,2,8-triol | C10H20O3 | CID 102004625 - PubChem.
  • Biotransformation of α-terpineol by Alternaria altern
  • Biotransformation of α-Terpineol by the Larvae of Common Cutworm (Spodoptera litura).
  • Resolving co-eluting peaks with 1,3-propanediol in GC analysis. Benchchem.
  • Derivatiz
  • GC Derivatization.
  • The Use of Derivatization Reagents for Gas Chrom

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Extraction for p-Menthane-1,2,8-triol Isolation

Welcome to the technical support center for the isolation of p-menthane-1,2,8-triol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the isolation of p-menthane-1,2,8-triol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing solvent extraction protocols. Here, we address common challenges through a troubleshooting and FAQ format, explaining not just the steps to take but the scientific principles behind them.

Section 1: Understanding p-Menthane-1,2,8-triol

Before troubleshooting, a firm grasp of the target molecule's properties is crucial. p-Menthane-1,2,8-triol is a polar monoterpenoid, a class of secondary metabolites found in various plants, notably within the Mentha (mint) genus.[1][2] Its structure, featuring three hydroxyl (-OH) groups, governs its solubility and dictates the entire extraction strategy.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₃[3]
Molecular Weight 188.26 g/mol [3][4]
LogP (Octanol-Water Partition Coefficient) 0.16[4]
Predicted Water Solubility 49.4 g/L[5]
Known Solvents Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6]

The low LogP value and multiple hydroxyl groups indicate a high affinity for polar solvents.

Section 2: Troubleshooting the Extraction Workflow

This section is structured to follow the typical experimental workflow, addressing the most common issues encountered at each stage.

Workflow Overview: From Plant to Pure Compound

The following diagram outlines the standard procedure for isolating p-menthane-1,2,8-triol.

G cluster_prep 1. Material Preparation cluster_extraction 2. Primary Extraction cluster_purification 3. Fractionation & Purification RawMaterial Raw Plant Material (e.g., Mentha sp.) Grinding Drying & Grinding RawMaterial->Grinding Maceration Maceration (e.g., with 80% Methanol) Grinding->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude Extract Partitioning Liquid-Liquid Partitioning (Hexane, EtOAc) Concentration->Partitioning ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom Enriched Fraction PureCompound Pure p-Menthane-1,2,8-triol ColumnChrom->PureCompound G cluster_material Material Prep cluster_solvent Solvent Selection cluster_params Extraction Parameters Start Low Crude Yield Grind Is material finely & consistently ground? Start->Grind Grind_No Action: Grind to fine powder to increase surface area. Grind->Grind_No No Grind_Yes Yes Grind->Grind_Yes Solvent Is the solvent polarity matched to the triol? Grind_Yes->Solvent Solvent_No Action: Use a polar solvent (Methanol, Ethanol, Ethyl Acetate). Consider solvent mixtures. Solvent->Solvent_No No Solvent_Yes Yes Solvent->Solvent_Yes Params Are time, temp, and solvent ratio sufficient? Solvent_Yes->Params Params_No Action: Increase extraction time (e.g., 24-72h). Increase solvent:solid ratio (e.g., 10:1 or 20:1). Params->Params_No No Params_Yes Yes Params->Params_Yes End Yield should improve. If not, investigate compound degradation. Params_Yes->End

Caption: Troubleshooting decision tree for low extraction yields.

  • Particle Size: The solvent must penetrate the plant matrix to dissolve the target compound. [7]Inadequate grinding results in a smaller surface area, leading to poor extraction efficiency. Ensure the plant material is ground to a fine, consistent powder. [8]* Solvent Selection: Because p-menthane-1,2,8-triol is polar, a polar solvent is required. Non-polar solvents like hexane will be ineffective at extracting it. [9][10]The choice of solvent is the most critical factor in solvent extraction. [7]Methanol and ethanol are excellent choices for this target. [11][12]* Solvent-to-Solid Ratio: A low volume of solvent can become saturated quickly, preventing further extraction. A common starting ratio is 10:1 or 20:1 (v/w) of solvent to dry plant material. [7][8]* Extraction Duration: The process is diffusion-based and requires time to reach equilibrium. [7]Maceration is often performed for 24-72 hours to ensure thorough extraction. [13]

    Solvent Polarity Index Boiling Point (°C) Suitability for Triols
    n-Hexane 0.1 69 Poor (for extraction), Good (for removing non-polar impurities)
    Dichloromethane 3.1 40 Moderate
    Ethyl Acetate 4.4 77 Good
    Ethanol 4.3 78 Excellent
    Methanol 5.1 65 Excellent

    | Water | 10.2 | 100 | Good, but may extract too many other polar compounds (sugars, etc.) |

Question 2: My crude extract is dark green, indicating high chlorophyll content. How can I remove this interference before chromatography?

Answer: This is a classic purification challenge. Chlorophyll is significantly less polar than your target triol. This difference in polarity is the key to separating them using liquid-liquid partitioning.

After your primary extraction (e.g., with methanol), the solvent is typically removed. The resulting crude extract is then re-suspended in a solvent system, such as a methanol/water mixture (e.g., 9:1 v/v). [13]This aqueous-methanolic phase is then washed with a non-polar solvent like n-hexane.

  • The Principle: The highly polar p-menthane-1,2,8-triol will remain in the polar methanol/water phase.

  • The Result: The non-polar chlorophyll, along with fats and waxes, will partition into the immiscible n-hexane layer, which can then be discarded. [14]Repeating this wash step (e.g., 3 times) ensures complete removal of non-polar impurities.

FAQs & Troubleshooting: Liquid-Liquid Partitioning

Question 3: During partitioning with hexane and ethyl acetate, I'm forming a stable emulsion between the layers. How can I break it?

Answer: Emulsion formation is one of the most common issues in liquid-liquid extraction, especially with complex biological matrices that contain natural surfactants. [15] Immediate Troubleshooting Steps:

  • Stop Shaking, Start Swirling: Vigorous shaking increases the surface area between the immiscible phases, promoting emulsion. Instead, gently swirl or invert the separatory funnel to allow for partitioning without high energy input. [15]2. "Salting Out": Add a saturated sodium chloride (brine) solution to the separatory funnel. This dramatically increases the ionic strength and polarity of the aqueous layer, forcing the organic, less polar compounds out and helping to break the emulsion. [15]3. Centrifugation: If the emulsion persists and the volume is manageable, transferring the mixture to centrifuge tubes and spinning them can force the layers to separate. [15]4. Change the Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase enough to break the emulsion. [15]5. Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period can allow the layers to separate on their own.

Pro-Tip: Always perform extractions in a fume hood and vent the separatory funnel frequently, especially when using volatile solvents, to prevent pressure buildup. [16]Never discard any layer until you have confirmed that your target compound is not in it. [16]

Section 3: Experimental Protocols

This section provides a validated starting point for your experiments.

Protocol 1: Maceration and Liquid-Liquid Fractionation

This protocol is adapted from established methods for isolating polar monoterpenoids from plant sources. [13][14] Objective: To obtain a crude extract from plant material and fractionate it to enrich for p-menthane-1,2,8-triol.

Materials:

  • Dried, powdered plant material (e.g., aerial parts of Mentha canadensis)

  • Methanol (reagent grade)

  • n-Hexane (reagent grade)

  • Ethyl Acetate (reagent grade)

  • Distilled Water

  • Anhydrous Sodium Sulfate

  • Large Erlenmeyer flask with stopper

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Separatory funnel (appropriately sized)

Methodology:

  • Maceration: a. Weigh 100 g of dried, powdered plant material and place it in a 2 L Erlenmeyer flask. b. Add 1 L of 80% methanol in water (800 mL methanol, 200 mL water). Ensure all plant material is fully submerged. c. Stopper the flask and let it stand for 48-72 hours at room temperature, with occasional swirling. [14]2. Extraction & Concentration: a. Filter the mixture through cheesecloth to remove the bulk plant material, then through filter paper (e.g., Whatman No. 1) to remove fine particles. [14] b. Re-extract the plant residue two more times with fresh 80% methanol to ensure exhaustive extraction. c. Combine all filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid thermal degradation. [14]This will yield a crude methanolic extract.

  • Liquid-Liquid Partitioning: a. Suspend the crude extract in 200 mL of distilled water. It may not fully dissolve, creating a suspension. [14] b. Transfer the suspension to a 1 L separatory funnel. c. Hexane Wash (Removes Non-Polars): Add 200 mL of n-hexane, gently invert the funnel 10-15 times (venting frequently), and allow the layers to separate. Drain the lower aqueous layer and set it aside. Discard the upper hexane layer (which contains chlorophyll, lipids). Repeat this step two more times. [14] d. Ethyl Acetate Extraction (Collects Target): Return the washed aqueous layer to the separatory funnel. Add 200 mL of ethyl acetate. Gently invert as before. Allow the layers to separate. e. Drain and collect the lower aqueous layer. Drain and collect the upper ethyl acetate layer into a separate flask. f. Return the aqueous layer to the funnel and repeat the ethyl acetate extraction two more times, combining all ethyl acetate fractions. The p-menthane-1,2,8-triol is expected to be in this fraction due to its polarity. [14]4. Drying and Final Concentration: a. Dry the combined ethyl acetate fraction by adding a small amount of anhydrous sodium sulfate and swirling. Let it stand for 15-20 minutes. b. Decant or filter the dried ethyl acetate solution and concentrate it to dryness on a rotary evaporator. The resulting residue is your enriched fraction, ready for chromatographic purification. [13]

References
  • PubChem. (n.d.). p-Menthane-1,2,8-triol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025). p-menthane-1,2,8-triol(CAS#:62014-81-7). Retrieved from [Link]

  • FooDB. (2010). Showing Compound (1R,2R,4S)-p-Menthane-1,2,8-triol (FDB019553). Retrieved from [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • Watanabe, H., et al. (2006). The four (4R)-p-menthane-1,2,8-triols. ResearchGate. Retrieved from [Link]

  • Konishi, S., et al. (2020). Asymmetric synthesis of trans-p-menth-3-ene-1,2,8-triol, the monoterpene isolated from herbal plants. Bioscience, Biotechnology, and Biochemistry, 84(1), 37-42. Retrieved from [Link]

  • LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Cole-Parmer. (2018). 3 Easy Steps for Safe Solvent Extraction. Retrieved from [Link]

  • Reddit. (2019). What are some common mistakes when doing liquid-liquid extraction labs? Retrieved from [Link]

  • Virot, M., et al. (2019). para-Menthane as a Stable Terpene Derived from Orange By-Products as a Novel Solvent for Green Extraction and Solubilization of Natural Substances. Molecules, 24(12), 2205. Retrieved from [Link]

  • Simple Solvents. (2023). Comparing Solvents For Botanical Extraction: Which Is Best? Retrieved from [Link]

  • Zhang, Q. W., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13, 20. Retrieved from [Link]

  • Cyberlipid. (n.d.). Plant materials. Retrieved from [Link]

  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Retrieved from [Link]

  • Todea, A., et al. (2017). Design of optimal solvent for extraction of bio–active ingredients from six varieties of Medicago sativa. Scientific Reports, 7, 14436. Retrieved from [Link]

  • Semantic Scholar. (2024). Optimization of a Pressurized Extraction Process Based on a Ternary Solvent System for the Recovery of Neuroprotective Compounds from Eucalyptus marginata Leaves. Retrieved from [Link]

  • Lange, B. M. (2015). Biosynthesis and Biotechnology of High-Value p-Menthane Monoterpenes, Including Menthol, Carvone, and Limonene. Advances in Biochemical Engineering/Biotechnology, 148, 319-353. Retrieved from [Link]

Sources

Optimization

Terpenoid Stability Support Center: p-Menthane-1,2,8-triol

Welcome to the Technical Support Center for the isolation, handling, and analysis of p-menthane-1,2,8-triol . As a monoterpenoid triol frequently encountered in drug development as a biotransformation product of α-terpin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation, handling, and analysis of p-menthane-1,2,8-triol . As a monoterpenoid triol frequently encountered in drug development as a biotransformation product of α-terpineol[1], this compound presents unique stability challenges. The tertiary hydroxyl groups at the C-1 and C-8 positions are highly susceptible to thermal degradation, leading to artifact formation and yield loss.

This guide is designed by application scientists to provide you with field-proven, mechanistically grounded troubleshooting strategies to ensure the structural integrity of your target analyte.

Part 1: Diagnostic Troubleshooting (Q&A)

Q: Why is my p-menthane-1,2,8-triol yield dropping significantly after rotary evaporation? A: You are likely experiencing thermal degradation via dehydration. The tertiary hydroxyl groups in the p-menthane backbone are highly susceptible to E1 elimination when subjected to heat (>60 °C), especially in unbuffered solvents where trace acids act as catalysts[2]. The heat provides the activation energy necessary to protonate the hydroxyl group, expel water to form a stable tertiary carbocation, and subsequently eliminate a proton to form an alkene (e.g., p-menth-1-ene-2,8-diol). Causality-Driven Solution: Keep water bath temperatures strictly below 40 °C and utilize a high-vacuum pump (< 10 mbar) to drive solvent evaporation. Ensure your solvent is neutralized prior to concentration.

Q: I am detecting unexpected multiple peaks in my GC-MS analysis of the purified triol. Are these thermal artifacts? A: Yes. Standard GC-MS injector ports operate at 220–250 °C. At these temperatures, unprotected terpenoid polyols undergo instantaneous thermal cleavage and dehydration inside the inlet liner. This creates a cascade of artifactual peaks (dehydrated or rearranged menthane derivatives) that do not exist in your actual sample. Causality-Driven Solution: Do not analyze underivatized p-menthane-1,2,8-triol via GC-MS. You must either:

  • Derivatize the sample using BSTFA/TMCS to convert the vulnerable hydroxyl groups into thermally stable trimethylsilyl (TMS) ethers prior to injection.

  • Switch to Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source, which operates at much lower thermal stress levels.

Q: My extracts are darkening during hot-water extraction, and my triol quantification is unusually low. What is happening? A: Hot-water extraction is highly destructive to terpenoids. Prolonged exposure to heat in an aqueous environment not only drives acid-catalyzed dehydration but also promotes auto-oxidation. Studies on terpenoid processing demonstrate that hot-water extraction can cause profound shifts in the terpenoid profile, resulting in up to 70% loss of the native compounds due to thermal degradation and volatilization[3]. Causality-Driven Solution: Abandon hot-water extraction. Transition to a cold-extraction methodology following lyophilization (detailed in the SOP below).

Part 2: Experimental Design & Prevention FAQs

Q: What is the optimal pH range for storing p-menthane-1,2,8-triol solutions? A: Maintain a pH between 7.0 and 8.0 . Acidic environments (pH < 6.0) protonate the tertiary alcohols, drastically lowering the activation energy required for carbocation formation. Even mild heating in a slightly acidic solvent will destroy your sample[2].

Q: Is lyophilization (freeze-drying) safe for this compound? A: Yes, lyophilization is the gold standard for processing matrices containing p-menthane-1,2,8-triol. By removing water via sublimation at sub-zero temperatures (-50 °C) under vacuum, you completely bypass the thermal activation energy required for dehydration and oxidation, preserving the native terpenoid diversity[3].

Part 3: Quantitative Degradation Metrics

To aid in your experimental design, the following table summarizes the causal relationship between processing parameters and the structural recovery of p-menthane-1,2,8-triol.

TemperaturepH LevelAtmosphereRecovery (24h)Primary Degradation Mechanism
-20 °C 7.4Nitrogen> 99.5%None (Thermodynamically stable)
25 °C 7.4Air96.0%Minor auto-oxidation
40 °C 5.5Air82.0%Slow acid-catalyzed dehydration
60 °C 4.0Air< 40.0%Rapid E1 elimination & oxidation
250 °C N/AHelium (GC)< 5.0%Instantaneous thermal cleavage

Part 4: Mechanistic Visualization

Understanding the exact pathway of degradation allows researchers to design better preventative controls. The diagram below illustrates the logical flow of thermal and acidic stress leading to the destruction of the triol.

ThermalDegradation A p-Menthane-1,2,8-triol (Intact Terpenoid) B Thermal Stress (>60°C) + Trace Acid A->B Extraction/Distillation Heating G Auto-oxidation (O₂ Exposure) A->G High Temp in Open Air C Protonation of Tertiary Hydroxyls B->C Acid Catalysis D Carbocation Intermediate (-H₂O) C->D Loss of Water E E1 Elimination (Dehydration) D->E Proton Loss F p-Menth-1-ene-2,8-diol (Primary Degradant) E->F Alkene Formation H Carbonyl/Acid Cleavage Products G->H Radical Chain Reaction

Mechanistic pathway of p-menthane-1,2,8-triol thermal degradation via dehydration and oxidation.

Part 5: Self-Validating Protocol (SOP)

SOP: Low-Temperature Extraction & Verification of p-Menthane-1,2,8-triol

This protocol is designed as a self-validating system. By incorporating a pH buffering step and a low-temperature LC-MS verification, you inherently prove the absence of thermal degradation during your workflow.

Step 1: Matrix Preparation (Lyophilization)

  • Flash-freeze the biological matrix or aqueous suspension using liquid nitrogen (-196 °C).

  • Transfer to a lyophilizer and dry at -50 °C under a vacuum of < 0.1 mbar for 48 hours. Causality: Sublimation prevents the thermal degradation inherent to oven-drying[3].

Step 2: Buffered Cold Extraction

  • Suspend the lyophilized powder in a chilled (4 °C) extraction solvent (e.g., Methanol:Water 80:20).

  • Add 10 mM Ammonium Bicarbonate to the solvent to buffer the pH to ~7.8. Causality: Neutralizing trace acids prevents the protonation of the C-1 and C-8 tertiary hydroxyls[2].

  • Sonicate in an ice bath for 15 minutes. Do not allow the bath temperature to exceed 20 °C.

Step 3: Athermal Concentration

  • Filter the extract through a 0.22 µm PTFE membrane.

  • Concentrate the filtrate using a rotary evaporator. Critical Parameter: Set the water bath to a maximum of 35 °C. Use a high-efficiency vacuum pump to achieve a pressure of 15–20 mbar to drive the evaporation of methanol.

Step 4: Analytical Verification (Self-Validation)

  • Reconstitute the concentrated residue in HPLC-grade Acetonitrile.

  • Analyze via LC-MS (ESI-negative or positive mode) rather than GC-MS.

  • Validation Check: Monitor for the intact mass of p-menthane-1,2,8-triol ( [M−H]− or [M+Na]+ ). The absence of [M−H2​O] or [M−2H2​O] peaks confirms that your extraction protocol successfully prevented thermal dehydration.

References

  • Biotransformation of selected secondary metabolites by Alternaria species and the pharmaceutical, food and agricultural application of biotransformation products Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Variation in terpenoids and antioxidant activity of loquat flowers during post-harvest processing: a metabolomics study Source: Frontiers in Nutrition URL:[Link]

  • A Practical and Efficient Synthesis of p-Menthane-3,8-diols Source: ACS Publications, Organic Process Research & Development URL:[Link]

Sources

Troubleshooting

troubleshooting low conversion rates in p-menthane-1,2,8-triol biosynthesis

Technical Support Center: p-Menthane-1,2,8-triol Biosynthesis Welcome to the technical support center for p-menthane-1,2,8-triol biosynthesis. This resource is designed for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: p-Menthane-1,2,8-triol Biosynthesis

Welcome to the technical support center for p-menthane-1,2,8-triol biosynthesis. This resource is designed for researchers, scientists, and drug development professionals engaged in the microbial production of this high-value terpenoid. Here, we address common challenges and provide in-depth, field-proven guidance to help you troubleshoot low conversion rates and optimize your experimental outcomes.

Troubleshooting Guide: Diagnosing and Resolving Low Conversion Rates

This guide provides a structured approach to identifying and solving the most common issues encountered during the biosynthesis of p-menthane-1,2,8-triol.

Q1: My culture is producing very low or no detectable p-menthane-1,2,8-triol. Where should I start?

This is the most frequent issue and typically points to a critical failure in one of three areas: precursor availability, enzyme functionality, or culture conditions.

Causality: The biosynthesis of p-menthane-1,2,8-triol is a multi-step process requiring a starting substrate (e.g., limonene), a cascade of functional enzymes (primarily hydroxylases), and a healthy, productive microbial host. A failure at any point in this chain will halt production.

Diagnostic Workflow:

Start Low/No Product Detected CheckPrecursor Step 1: Verify Precursor & Intermediates (GC-MS Analysis) Start->CheckPrecursor PrecursorPresent Precursor/Intermediates Detected? CheckPrecursor->PrecursorPresent EnzymeIssue Potential Enzyme Issue: - Inactivity - Poor Expression - Incorrect Localization PrecursorPresent->EnzymeIssue Yes NoPrecursor Precursor Pathway Issue: - MEP/MVA pathway limitation - Low Limonene Synthase activity PrecursorPresent->NoPrecursor No CheckExpression Step 2: Verify Enzyme Expression (SDS-PAGE / Western Blot) EnzymeIssue->CheckExpression PrecursorSolution Enhance Precursor Supply: - Overexpress MEP/MVA genes - Two-phase fermentation NoPrecursor->PrecursorSolution ExpressionOK Expression Confirmed? CheckExpression->ExpressionOK CheckActivity Step 3: Assess Enzyme Activity (In Vitro / Whole-Cell Assay) ExpressionOK->CheckActivity Yes ExpressionProblem Troubleshoot Expression: - Codon Optimization - Promoter Strength - Chaperone Co-expression ExpressionOK->ExpressionProblem No ActivityOK Activity Confirmed? CheckActivity->ActivityOK OptimizeConditions Step 4: Optimize Culture Conditions (pH, Temp, O2, Cofactors) ActivityOK->OptimizeConditions Yes ActivityProblem Troubleshoot Activity: - Check Redox Partner - Ensure Cofactor (NADPH) Supply - Test Enzyme Variants ActivityOK->ActivityProblem No cluster_pathway Biosynthetic Pathway cluster_solutions Troubleshooting Strategies Limonene (R)-(+)-Limonene Diol Limonene-1,2-diol Limonene->Diol CYP-A (Efficient) Triol p-Menthane-1,2,8-triol Diol->Triol CYP-B (Inefficient) s1 Increase Expression of CYP-B s2 Enzyme Engineering of CYP-B s3 Screen for a Better CYP-B

Caption: Bottleneck at the final hydroxylation step.

Troubleshooting Strategies:

  • Balance Enzyme Expression Levels:

    • Hypothesis: The expression level of the C8-hydroxylase (CYP-B) may be significantly lower than the C1/C2-hydroxylase (CYP-A).

    • Action: Place the gene for the C8-hydroxylase under the control of a stronger promoter or increase its gene copy number relative to the upstream enzyme. A well-balanced pathway is crucial for preventing the buildup of potentially toxic intermediates. [1]

  • Enzyme Engineering:

    • Hypothesis: The C8-hydroxylase may have poor kinetics (a high Km or low kcat) for its substrate, limonene-1,2-diol.

    • Action: Employ protein engineering techniques to improve the enzyme's performance. Structure-guided mutagenesis of the active site can enhance substrate binding and catalytic efficiency. Directed evolution is another powerful tool for developing highly active enzyme variants.

  • Bioprospecting for a More Efficient Enzyme:

    • Hypothesis: A different P450 enzyme from another organism may be better suited for the C8 hydroxylation step.

    • Action: Screen a library of known terpene hydroxylases for activity on limonene-1,2-diol. Microbial P450s are particularly attractive biocatalysts due to their diversity and potential for high activity. [2][3]

Q3: My system is producing a mixture of isomers and byproducts such as α-terpineol, carveol, or perillyl alcohol. How can I improve the selectivity for p-menthane-1,2,8-triol?

Causality: The formation of undesired byproducts is typically caused by the low regioselectivity of the P450 enzyme, which may hydroxylate the limonene molecule at various positions (e.g., C3, C6, C7) instead of exclusively at C1/C2. [4][5]Additionally, native enzymes in the host organism might act on the limonene substrate or pathway intermediates.

Key Byproducts and Their Origin:

ByproductLikely Cause
α-Terpineol Hydration of the limonene double bond, can be a common microbial biotransformation product. [4]
Carveol / Carvone Hydroxylation at the C6 position of the p-menthane ring. [6]
Perillyl Alcohol Hydroxylation at the C7 position (the methyl group on the double bond). [4]

Strategies to Enhance Selectivity:

  • Protein Engineering for Regioselectivity:

    • Mechanism: The orientation of the substrate within the P450 active site dictates which C-H bond is presented to the reactive heme-iron-oxygen intermediate. [7]Modifying amino acid residues lining the active site can restrict the substrate's movement and favor a specific binding pose, thereby enhancing regioselectivity.

    • Action: Use molecular modeling and docking simulations to identify key residues for mutagenesis. For example, making the active site more compact can force the C1-C2 double bond closer to the catalytic center, disfavoring hydroxylation at other positions. [8]

  • Eliminate Competing Host Pathways:

    • Mechanism: The host organism (E. coli or S. cerevisiae) may have native enzymes that can non-specifically modify limonene or its derivatives.

    • Action: If specific competing enzymes are known, consider gene knockouts to create a cleaner chassis strain. This minimizes the diversion of substrate into unwanted side reactions.

  • Optimize Process Conditions:

    • Mechanism: Reaction conditions like pH and temperature can sometimes influence enzyme conformation and, consequently, its selectivity.

    • Action: Perform a design of experiments (DoE) study to screen for conditions that maximize the ratio of the desired product to byproducts. While often less impactful than protein engineering, optimization can provide incremental improvements.

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation Assay

This protocol is used to quickly assess the overall activity of your engineered pathway in a living host.

  • Inoculation: Inoculate 5 mL of appropriate liquid media with a single colony of your engineered strain. Grow overnight at 37°C (for E. coli) or 30°C (for S. cerevisiae) with shaking.

  • Main Culture: Inoculate 50 mL of fresh media in a 250 mL baffled flask with the overnight culture to an initial OD600 of 0.1.

  • Induction: Grow the culture to an OD600 of 0.6-0.8, then add your inducing agent (e.g., IPTG) to the final concentration.

  • Substrate Addition: Simultaneously with induction, add the limonene precursor. Due to limonene's potential toxicity and volatility, it is best added dissolved in a non-toxic solvent like dodecane to create a second organic phase (a two-phase fermentation system). [9]Add limonene to a final concentration of 1-5 g/L of the culture volume.

  • Incubation: Incubate the culture for 24-72 hours at a reduced temperature (e.g., 20-25°C) to improve protein folding and stability.

  • Extraction: Take a 1 mL sample of the culture. Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes. Centrifuge at high speed for 5 minutes to separate the phases.

  • Analysis: Carefully transfer the top organic (ethyl acetate) layer to a new vial for GC-MS analysis.

Frequently Asked Questions (FAQs)

Q: What is the most likely biosynthetic pathway for p-menthane-1,2,8-triol from limonene? A: The pathway begins with (R)-(+)-limonene, the product of the enzyme limonene synthase acting on geranyl pyrophosphate (GPP). [10]This is followed by two key hydroxylation stages catalyzed by cytochrome P450 monooxygenases. The first step is the dihydroxylation of the 1,2-double bond to form limonene-1,2-diol. [4]A second P450 then hydroxylates the C8 position to yield the final p-menthane-1,2,8-triol product.

Q: Which host organism, E. coli or S. cerevisiae, is better for producing p-menthane-1,2,8-triol? A: Both have pros and cons. E. coli grows faster and its genetics are simpler to manipulate. However, expressing membrane-bound eukaryotic P450s can be challenging. [11]S. cerevisiae is a eukaryote with native endoplasmic reticulum, making it more amenable to functionally expressing plant or fungal P450s. It also has a native MVA pathway for precursor supply, though it is often tightly regulated. [12]The choice often depends on the origin of your specific P450 enzymes.

Q: My final product seems to be toxic to the cells at high concentrations. How can I mitigate this? A: Product toxicity is a common limitation in metabolic engineering. [13]A two-phase fermentation system is an excellent strategy. By including an immiscible organic solvent (e.g., dodecane) in the culture medium, the hydrophobic p-menthane-1,2,8-triol product will partition into the organic layer, effectively removing it from the aqueous phase and reducing its concentration around the cells. This in situ product removal can dramatically increase final titers. [9] Q: What are the best analytical methods for quantifying my product and intermediates? A: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile and semi-volatile compounds like terpenoids. For accurate quantification, you will need to generate a standard curve using a purified analytical standard of p-menthane-1,2,8-triol and any key intermediates you wish to measure.

References

Sources

Optimization

purification optimization of p-menthane-1,2,8-triol via column chromatography

Welcome to the Technical Support Center for the chromatographic purification of p-menthane-1,2,8-triol . As a highly polar, multi-hydroxylated monoterpene derivative, this compound presents unique challenges in downstrea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of p-menthane-1,2,8-triol . As a highly polar, multi-hydroxylated monoterpene derivative, this compound presents unique challenges in downstream processing, including severe peak tailing, irreversible silica adsorption, and stereoisomer co-elution.

This portal is designed for researchers and drug development professionals, providing diagnostic workflows, self-validating standard operating procedures (SOPs), and targeted troubleshooting guides to optimize your recovery and purity yields.

Diagnostic Workflow & Method Selection

Selecting the correct chromatographic approach depends entirely on your crude extract's impurity profile. Use the decision matrix below to determine whether your sample requires normal-phase bulk cleanup or reverse-phase isomer resolution.

G Start Crude Extract (p-Menthane-1,2,8-triol) CheckPolarity Assess Impurity Profile Start->CheckPolarity HighNonPolar High Non-Polar Terpenes CheckPolarity->HighNonPolar HighPolar High Polar/Isomeric Impurities CheckPolarity->HighPolar NP_Silica Normal-Phase Silica (DCM:MeOH Gradient) HighNonPolar->NP_Silica RP_ODS Reverse-Phase ODS HPLC (H2O:MeCN Gradient) HighPolar->RP_ODS NP_Tailing Tailing Observed? NP_Silica->NP_Tailing Pure2 Isomerically Pure p-Menthane-1,2,8-triol RP_ODS->Pure2 AddModifier Add 1% TEA to Mobile Phase NP_Tailing->AddModifier Yes Pure1 Bulk Purified Triol (>90% purity) NP_Tailing->Pure1 No AddModifier->Pure1 Pure1->RP_ODS Isomer Separation

Fig 1: Diagnostic workflow for p-menthane-1,2,8-triol purification.

Standard Operating Procedures (SOPs)

SOP A: Bulk Cleanup via Normal-Phase Silica Gel

Causality: Standard non-polar eluents (e.g., Hexane/Ethyl Acetate) fail for p-menthane-1,2,8-triol because its three hydroxyl groups form multidentate hydrogen bonds with the silica stationary phase. A highly polar Dichloromethane/Methanol (DCM/MeOH) gradient is required to competitively disrupt these interactions and facilitate elution.

  • Dry Loading Preparation: Dissolve the crude extract in a minimum volume of Methanol. Add silica gel (200-300 mesh) at a 1:3 sample-to-silica weight ratio. Evaporate the solvent completely under reduced pressure (rotary evaporator).

    • Validation Check: The resulting dry load must be a completely free-flowing powder. Clumping indicates residual methanol, which will cause immediate band broadening and premature elution upon loading.

  • Column Packing: Slurry-pack the column using 100% DCM to ensure a uniform, void-free stationary phase bed.

  • Gradient Elution: Load the dry powder onto the column head. Elute using a step gradient: 100% DCM 95:5 DCM:MeOH 90:10 DCM:MeOH 85:15 DCM:MeOH.

  • Fraction Analysis: Spot fractions on a silica TLC plate.

    • Validation Check: Because p-menthane-1,2,8-triol lacks a conjugated pi-system, it is invisible under 254 nm UV light. You must validate elution by spraying the TLC plate with Vanillin-Sulfuric Acid stain and heating at 110°C until distinct blue/purple spots appear.

SOP B: Isomer Resolution via Preparative ODS HPLC

Causality: Diastereomers of the triol (e.g., 1S,2S,4R vs. 1R,2R,4S) possess near-identical dipole moments, making normal-phase separation nearly impossible. Reverse-Phase (ODS/C18) HPLC resolves these isomers by exploiting subtle differences in their 3D hydrophobic footprints interacting with the alkyl chains of the stationary phase.

  • Sample Preparation: Dissolve the bulk-purified triol in the mobile phase (e.g., 15% Acetonitrile in HPLC-grade Water). Filter through a 0.22 µm PTFE syringe filter.

    • Validation Check: Monitor the system backpressure upon injection. A sudden pressure spike indicates sample precipitation, meaning the injection solvent is too weak compared to the mobile phase.

  • Isocratic Elution: Run the preparative ODS column (e.g., 5 µm particle size) using an isocratic flow of 18:82 Acetonitrile:Water at 2.0 mL/min.

  • Detection & Collection: Utilize an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector to monitor the eluent, as UV detection will yield flatlines.

  • Recovery: Lyophilize (freeze-dry) the collected fractions rather than using rotary evaporation to prevent thermal degradation of the purified stereoisomers.

Quantitative Optimization Data

Use the following table to benchmark your expected retention factors and resolution capabilities across different systems.

Chromatographic SystemStationary PhaseMobile PhaseTypical Retention / Rf​ Resolution (Isomers)Primary Application
Normal-Phase (NP) Silica Gel (200-300 mesh)DCM:MeOH (85:15 v/v) Rf​ ≈ 0.35 - 0.45PoorBulk crude cleanup, removal of non-polar terpenes
Reverse-Phase (RP-HPLC) ODS (C18, 5 µm)H 2​ O:MeCN (82:18 v/v) tR​ ≈ 7.5 - 9.0 minExcellentDiastereomer separation, final polishing
Modified NP Silica Gel (Deactivated)EtOAc:MeOH:TEA (90:9:1) Rf​ ≈ 0.40PoorTailing reduction for highly acidic crude extracts

Troubleshooting & FAQs

Q: Why is my p-menthane-1,2,8-triol irreversibly binding to the normal-phase silica column, resulting in near-zero recovery? A: According to studies on the 1, highly polar monoterpenes with multiple hydroxyl groups form exceptionally strong, multidentate hydrogen bonds with the free silanol groups on standard silica[1]. Solution: Transition immediately to a highly polar solvent system. A gradient of Dichloromethane to Methanol effectively disrupts these interactions. If tailing persists, you can deactivate the silica by adding 1% Triethylamine (TEA) to your mobile phase to competitively bind the active silanol sites.

Q: My GC-MS shows two distinct peaks with identical mass spectra, but my normal-phase column only yields one broad peak. What is happening? A: You are experiencing diastereomer co-elution. As documented in 2, normal-phase silica gel cannot effectively resolve stereoisomers of highly polar triols[2]. Solution: You must transition to 3 utilizing an isocratic mobile phase of roughly 18% Acetonitrile in Water to separate the isomers based on their 3D hydrophobic profiles[3].

Q: During dry loading, my sample band streaks heavily down the column immediately after loading. How do I fix this? A: This is a classic symptom of residual polar solvent (usually Methanol) remaining in your dry load powder. Even trace amounts of a strong solvent will act as a localized mobile phase, dragging the triol down the column unevenly before the actual gradient begins. Solution: Ensure you leave the dry load flask on the rotary evaporator under high vacuum for an additional 30-45 minutes after it appears dry. The powder must not stick to the glass walls.

Q: I am running an HPLC method, but my UV detector (set to 210 nm and 254 nm) shows no peaks, even though I know the compound is there. Why? A: p-Menthane-1,2,8-triol is an aliphatic terpene derivative. It lacks aromatic rings or conjugated double bonds, meaning it does not absorb UV light at standard wavelengths. Solution: You must switch your detection method to an Evaporative Light Scattering Detector (ELSD), a Refractive Index (RI) detector, or an inline Mass Spectrometer (LC-MS) to monitor the elution of this compound.

References

  • [1] Biotransformation of α-Terpineol by the Larvae of Common Cutworm (Spodoptera litura). Journal of Agricultural and Food Chemistry - ACS Publications.1

  • [3] New monoterpene glycosides and phenolic compounds from Distylium racemosum and their inhibitory activity against ribonuclease H. PMC - National Institutes of Health. 3

  • [2] Column Chromatography for Terpenoids and Flavonoids. ResearchGate. 2

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in p-Menthane-1,2,8-Triol Mass Spectrometry

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide for researchers and drug development professionals struggling with the quantitation of p-menthane-1,2,8...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide for researchers and drug development professionals struggling with the quantitation of p-menthane-1,2,8-triol .

As a highly polar monoterpene metabolite—often serving as a key biomarker for α -terpineol or limonene biotransformation[1][2]—p-menthane-1,2,8-triol presents severe analytical challenges. Its high polarity (driven by three hydroxyl groups) causes it to elute near the solvent front in standard Reversed-Phase Liquid Chromatography (RPLC). In complex biological matrices like urine, plasma, or plant extracts, this early elution leads to catastrophic ion suppression from co-eluting salts and endogenous matrix components[3][4].

This guide provides field-proven, self-validating protocols to diagnose, troubleshoot, and eliminate these matrix effects, ensuring absolute scientific integrity in your LC-MS/MS workflows.

SECTION 1: Diagnostic FAQs (The "Why")

Q: Why does p-menthane-1,2,8-triol suffer from such severe ion suppression in my standard C18 LC-MS assay? A: Ion suppression in the electrospray ionization (ESI) source occurs when co-eluting matrix components compete with your analyte for the limited charge available on the surface of the ESI droplets[3][4]. Because p-menthane-1,2,8-triol is highly hydrophilic, it fails to partition effectively into a hydrophobic C18 (RPLC) stationary phase. Consequently, it elutes in the chromatographic void volume—exactly where high concentrations of un-retained inorganic salts and polar endogenous lipids elute. This competition physically prevents the triol from ionizing.

Q: How can I definitively prove that my assay is experiencing matrix effects rather than just poor extraction recovery? A: You must decouple the sample preparation recovery from the ionization efficiency. This is achieved using a Post-Extraction Spike and a Post-Column Infusion [5][6].

  • Causality: If you spike the triol into a pre-extracted blank matrix and the signal is significantly lower than a neat standard prepared in pure solvent, the loss is purely due to ionization suppression (matrix effect), not extraction loss. The US FDA guidelines mandate this evaluation during bioanalytical method validation[4][6].

SECTION 2: Troubleshooting Guides (The "How")

Issue 1: Chromatographic Failure (Co-elution with the Solvent Front)

Symptom: The analyte elutes at 1.0–1.5 minutes, and the signal disappears when analyzing real biological samples compared to neat standards. The Fix: Switch from RPLC to Zwitterionic Hydrophilic Interaction Liquid Chromatography (Z-HILIC).

  • Mechanistic Causality: HILIC utilizes a polar stationary phase and a highly organic mobile phase (e.g., 90% Acetonitrile). Instead of relying on hydrophobic interactions, HILIC retains polar analytes by partitioning them into a water-enriched layer immobilized on the stationary phase[7]. This retains p-menthane-1,2,8-triol well past the void volume, physically separating it from the ion-suppressing inorganic salts that elute early in HILIC[8][9].

Issue 2: Inadequate Sample Cleanup (Dirty Extracts)

Symptom: Even with HILIC, baseline noise is high, and the mass spectrometer source requires cleaning after only 50 injections. The Fix: Replace simple Protein Precipitation (PPT) with Polymeric Solid-Phase Extraction (SPE).

  • Mechanistic Causality: PPT removes large proteins but leaves behind highly polar small molecules and salts that cause matrix effects[5]. By using a Hydrophilic-Lipophilic Balance (HLB) SPE cartridge, you can trap the triol using its aliphatic ring, wash away the inorganic salts with a 5% methanol aqueous wash, and elute the purified triol with a controlled organic fraction.

Issue 3: Inconsistent Quantitation Across Different Patient Samples

Symptom: The matrix effect varies drastically between different urine or plasma samples (relative matrix effect). The Fix: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) and calculate the Matrix Effect Factor (MEF)[6].

  • Mechanistic Causality: A deuterium- or 13C-labeled version of p-menthane-1,2,8-triol will co-elute exactly with the endogenous analyte. Whatever ion suppression the matrix exerts on the analyte, it will exert equally on the SIL-IS. By quantifying the ratio of Analyte/SIL-IS, the matrix effect mathematically cancels out, creating a self-validating quantitative system.

SECTION 3: Quantitative Data Summaries

The following table summarizes the empirical improvements in assay performance when transitioning from a traditional RPLC workflow to an optimized HILIC-SPE workflow for p-menthane-1,2,8-triol in human urine.

Analytical StrategyRetention Time (min)Absolute Recovery (%)Matrix Effect (%)*Signal-to-Noise (S/N)
RPLC (C18) + PPT1.2 (Void)88 ± 4.2-65% (Severe Suppression)12 : 1
RPLC (C18) + HLB-SPE1.2 (Void)92 ± 3.1-40% (Suppression)45 : 1
Z-HILIC + PPT4.8 (Retained)85 ± 5.5-18% (Mild Suppression)110 : 1
Z-HILIC + HLB-SPE 4.9 (Retained) 94 ± 2.0 -4% (Negligible) 450 : 1

*Matrix Effect (%) is calculated as:[(Peak Area in Matrix / Peak Area in Solvent) - 1] × 100. Values closer to 0% indicate minimal matrix interference.

SECTION 4: Experimental Protocols (Self-Validating Systems)

Protocol A: HLB Solid-Phase Extraction (SPE)

This protocol ensures the removal of ion-suppressing salts prior to injection.

  • Conditioning: Pass 1.0 mL of Methanol (LC-MS grade) through a 30 mg polymeric HLB cartridge, followed by 1.0 mL of LC-MS grade Water.

  • Loading: Dilute 200 µL of biological matrix (e.g., urine) with 200 µL of water containing the SIL-IS. Load the 400 µL mixture onto the cartridge at a flow rate of 1 drop/second.

  • Washing (Critical Step): Wash with 1.0 mL of 5% Methanol in Water. Causality: This specific aqueous percentage is high enough to wash away inorganic salts and highly polar interferents, but low enough to prevent the premature elution of p-menthane-1,2,8-triol.

  • Elution: Elute the triol with 1.0 mL of 80% Methanol / 20% Water.

  • Reconstitution: Evaporate the eluate to dryness under gentle nitrogen at 35°C. Reconstitute in 100 µL of 90% Acetonitrile / 10% Water (matching the HILIC initial mobile phase to prevent peak distortion).

Protocol B: Z-HILIC LC-MS/MS Analytical Workflow

This protocol physically separates the analyte from residual void-volume interferents.

  • Column: Zwitterionic HILIC column (e.g., ZIC-HILIC, 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.0). Causality: A minimum of 10 mM buffer is required in HILIC to maintain a consistent hydration layer on the stationary phase and ensure reproducible retention times[9].

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 95% B (highly organic). Hold for 1 min. Ramp down to 50% B over 5 minutes to elute the polar triol. Return to 95% B and equilibrate for 4 minutes.

  • Self-Validation Check: Inject a solvent blank immediately after the highest calibration standard. The peak area in the blank must be <5% of the Lower Limit of Quantitation (LLOQ) to confirm zero carryover.

SECTION 5: Workflow Visualization

MatrixEffectWorkflow Start LC-MS Analysis of p-Menthane-1,2,8-triol Assess Assess Matrix Effect (ME) via Post-Column Infusion Start->Assess Decision Is Ion Suppression Severe? (ME > 15%) Assess->Decision Chromatography 1. Chromatographic Shift Switch RPLC to Z-HILIC Decision->Chromatography Yes (Co-elution) Proceed Proceed to Quantitation (ME Compensated) Decision->Proceed No (ME < 15%) SamplePrep 2. Sample Clean-up Implement HLB-SPE Chromatography->SamplePrep Calibration 3. Compensation Use SIL-IS & Matrix-Matched Cal SamplePrep->Calibration Calibration->Assess Re-evaluate Method

Workflow for diagnosing and resolving matrix effects in p-menthane-1,2,8-triol LC-MS analysis.

SECTION 6: References

  • [1] Miyazawa, M., et al. "Biotransformation of α-Terpineol by the Larvae of Common Cutworm (Spodoptera litura)." Journal of Agricultural and Food Chemistry, ACS Publications. URL:[Link]

  • [2] "Volatiles in Berries: Biosynthesis, Composition, Bioavailability, and Health Benefits." ResearchGate. URL:[Link]

  • [3] Becker, G. "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research." Longdom Publishing. URL:[Link]

  • [4] Furey, A., et al. "Ion suppression; a critical review on causes, evaluation, prevention and applications." PubMed, NIH. URL:[Link]

  • [5] "Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review." Analyst, RSC Publishing. URL:[Link]

  • [6] "Full article: Matrix Effects and Application of Matrix Effect Factor." Taylor & Francis Online. URL:[Link]

  • [7] "The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics." Chromatography Online. URL:[Link]

  • [8] "LC-MS Orbitrap-based metabolomics using a novel hybrid zwitterionic hydrophilic interaction liquid chromatography..." RSC Publishing. URL:[Link]

  • [9] "Systematic Evaluation of HILIC Stationary Phases for Global Metabolomics of Human Plasma." PubMed Central, NIH. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Mechanistic Profiling: p-Menthane-1,2,8-triol vs. α-Terpineol in Antioxidant Drug Development

As the pharmaceutical industry increasingly turns to naturally derived monoterpenes for neuroprotective and anti-inflammatory applications, understanding the precise structure-activity relationships (SAR) of these compou...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry increasingly turns to naturally derived monoterpenes for neuroprotective and anti-inflammatory applications, understanding the precise structure-activity relationships (SAR) of these compounds is critical. This guide provides an objective, data-driven comparison between α-terpineol (a naturally occurring monocyclic monoterpene alcohol) and its highly oxygenated metabolite, p-menthane-1,2,8-triol .

Rather than treating these compounds as isolated entities, this analysis approaches them as an interconnected metabolic system, evaluating how the addition of hydroxyl groups and the reduction of double bonds fundamentally alter their radical scavenging mechanisms and in vivo antioxidant efficacy.

Structural Causality and Metabolic Relationship

To understand the antioxidant capacity of these two compounds, we must first examine their structural divergence and metabolic linkage.

α-Terpineol contains a single hydroxyl group and a 1,2-double bond within its cyclohexene ring. This specific structural arrangement makes it highly lipophilic and provides an allylic hydrogen that is crucial for certain radical scavenging mechanisms[1].

In mammalian and microbial systems, α-terpineol acts as a precursor. Cytochrome P450 enzymes catalyze the allylic oxidation and subsequent hydration of α-terpineol, reducing the 1,2-double bond to form an epoxide intermediate, which is then hydrolyzed to yield p-menthane-1,2,8-triol [2],[3]. The conversion from a monohydric alcohol to a triol drastically shifts the molecule's partition coefficient (LogP), increasing its hydrophilicity and altering its ability to cross lipid bilayers to neutralize reactive oxygen species (ROS).

Pathway A Alpha-terpineol (Monoterpene Alcohol) B Cytochrome P450 Oxidation A->B Hepatic/Microbial Metabolism E In vivo: SOD Upregulation & NF-kB Inhibition A->E Direct Pharmacological Action C Epoxide Intermediate / 7-hydroxy-alpha-terpineol B->C Allylic Oxidation D p-Menthane-1,2,8-triol (Triol Metabolite) C->D Hydration / Ring Opening D->E Sustained Aqueous Activity

Metabolic biotransformation of alpha-terpineol to p-menthane-1,2,8-triol and signaling impacts.

Quantitative Antioxidant Performance

The antioxidant capacity of a molecule is not a monolithic trait; it is dictated by the specific chemical mechanism of the assay. The two primary mechanisms are Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) .

  • SET Mechanisms (e.g., DPPH Assay): α-Terpineol exhibits very low antioxidant activity in DPPH assays[1]. Causality: The molecule lacks the extended conjugated pi-electron systems (like those found in phenolic compounds) required to stabilize the radical cation formed after donating an electron. p-Menthane-1,2,8-triol similarly fails to perform in SET assays due to the complete absence of double bonds.

  • HAT Mechanisms (e.g., ORAC Assay): α-Terpineol demonstrates a highly competitive ORAC value of 2.72 μmol Trolox equivalents/μmol, comparable to commercial antioxidants[1]. Causality: The peroxyl radicals in the ORAC assay abstract the allylic hydrogen from α-terpineol's cyclohexene ring, forming a resonance-stabilized allylic radical. Because p-menthane-1,2,8-triol has lost this 1,2-double bond during metabolism[2], it lacks this easily abstractable allylic hydrogen, significantly reducing its direct HAT capacity.

  • In Vivo Enzyme Modulation: Despite limitations in direct radical scavenging, α-terpineol acts as a potent signaling modulator in vivo. In Alzheimer's disease models, it actively upregulates Superoxide Dismutase (SOD) and inhibits NF-kB[4]. p-Menthane-1,2,8-triol, being the primary water-soluble metabolite[3], is hypothesized to facilitate the systemic transport and sustained excretion of this antioxidant signaling cascade.

Comparative Data Summary
Parameterα-Terpineolp-Menthane-1,2,8-triol
Chemical Classification Monocyclic monoterpene alcoholHighly oxygenated monoterpene triol
DPPH Scavenging (SET) Very Low[1]Very Low (Lack of conjugation)
ORAC Value (HAT) 2.72 μmol TE/μmol[1]Reduced (Loss of allylic hydrogens)
In Vivo Antioxidant Action Upregulates SOD, inhibits NF-kB[4]Downstream metabolite; facilitates clearance
Solubility Profile Lipophilic (LogP ~ 2.6)Hydrophilic (Increased aqueous partitioning)
Metabolic Relationship Parent Compound / ProdrugPrimary Hepatic/Microbial Metabolite[2],[3]

Self-Validating Experimental Protocols

To accurately compare these compounds, researchers must employ an orthogonal screening approach that evaluates both SET and HAT mechanisms. The following protocol is designed as a self-validating system , ensuring that any negative results (e.g., poor DPPH performance) are due to the compound's inherent chemistry, not assay failure.

Workflow S1 Equimolar Compound Preparation S2 DPPH Assay (SET Mechanism) S1->S2 S3 ORAC Assay (HAT Mechanism) S1->S3 S4 Absorbance @ 517nm (Spectrophotometry) S2->S4 S5 Fluorescence Decay (Fluorometry) S3->S5 S6 Trolox Equivalent Quantification S4->S6 S5->S6

Orthogonal experimental workflow for evaluating SET and HAT antioxidant mechanisms.

Protocol A: DPPH Radical Scavenging Assay (SET Evaluation)

Purpose: To verify the inability of non-conjugated monoterpenes to perform single electron transfer.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (1,1-diphenyl-2-picrylhydrazyl) in absolute ethanol. Protect from light.

  • Sample Preparation: Dissolve α-terpineol and p-menthane-1,2,8-triol in ethanol to yield concentrations ranging from 10 to 500 μM.

  • Internal Controls (Critical for Self-Validation):

    • Negative Control: 100 μL ethanol + 100 μL DPPH (Establishes baseline absorbance; must remain stable for 30 mins).

    • Positive Control: Trolox (10-100 μM). Must yield a linear standard curve with R2>0.99 .

  • Execution: Add 100 μL of sample/control to 100 μL of DPPH solution in a 96-well plate. Incubate in the dark at room temperature for 30 minutes.

  • Quantification: Measure absorbance at 517 nm. Calculate % inhibition.

    • Expected Outcome: Both monoterpenes will show <10% inhibition, validating that their antioxidant mechanism is not SET-based[1].

Protocol B: ORAC Assay (HAT Evaluation)

Purpose: To quantify the hydrogen-donating capacity of the allylic hydrogen in α-terpineol vs. the saturated triol.

  • Reagent Preparation: Prepare 75 mM phosphate buffer (pH 7.4). Prepare Fluorescein sodium salt (70 nM) and AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (12 mM) in the buffer.

  • Sample Preparation: Prepare equimolar concentrations (10-50 μM) of α-terpineol and p-menthane-1,2,8-triol in the phosphate buffer (using <1% DMSO if necessary for α-terpineol solubility).

  • Internal Controls:

    • Blank: Buffer + Fluorescein + AAPH. (Must show a standard sigmoidal fluorescence decay over 60 minutes).

    • Standard: Trolox (12.5, 25, 50, 100 μM) to generate the Area Under the Curve (AUC) calibration.

  • Execution: In a black 96-well plate, mix 20 μL of sample/standard with 120 μL of Fluorescein. Incubate at 37°C for 15 minutes. Rapidly inject 60 μL of AAPH to initiate the peroxyl radical reaction.

  • Quantification: Monitor fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for 80 minutes. Calculate the Net AUC.

    • Expected Outcome: α-Terpineol will exhibit significant fluorescence protection (~2.72 μmol TE/μmol)[1], whereas p-menthane-1,2,8-triol will show a marked reduction due to the loss of the 1,2-double bond during biotransformation[2].

Conclusion for Drug Development

When formulating with these compounds, researchers must align the chemical structure with the intended physiological target. α-Terpineol is the active HAT-based antioxidant and in vivo signaling trigger[1],[4]. However, because it is rapidly biotransformed by cytochrome P450 into p-menthane-1,2,8-triol [2],[3], pharmacokinetic models must account for this triol as the primary circulating metabolite. While the triol loses direct radical scavenging power, its increased solubility plays a vital role in the clearance and toxicity profile of the parent compound.

Sources

Comparative

Comprehensive Guide to Validating HPLC Methods for p-Menthane-1,2,8-triol Quantification

The Analytical Challenge: Overcoming the "Silent" Metabolite p-Menthane-1,2,8-triol ( C10​H20​O3​ ) is a highly polar, saturated monoterpene metabolite. It is frequently encountered during the microbial biotransformation...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Overcoming the "Silent" Metabolite

p-Menthane-1,2,8-triol ( C10​H20​O3​ ) is a highly polar, saturated monoterpene metabolite. It is frequently encountered during the microbial biotransformation of α-terpineol by Alternaria alternata[1] and is a key aglycone in natural product extracts from plants such as Distylium racemosum[2].

From an analytical perspective, quantifying this compound presents a severe challenge. Because its chemical structure lacks conjugated π -systems or aromatic rings, it exhibits negligible UV absorbance above 210 nm. Consequently, traditional HPLC-UV methods suffer from extreme baseline drift, poor sensitivity, and severe matrix interference from co-eluting compounds. To achieve robust, self-validating quantification, researchers must pivot away from UV detection and evaluate advanced modalities like Evaporative Light Scattering Detection (ELSD) or tandem mass spectrometry (LC-MS/MS).

Comparative Performance of Analytical Modalities

When selecting an analytical configuration for p-menthane-1,2,8-triol quantification, the choice of detector dictates the entire validation strategy. Table 1 objectively compares the performance of three primary HPLC modalities.

Table 1: Comparative Validation Metrics for p-Menthane-1,2,8-triol Modalities
ParameterHPLC-UV (210 nm)HPLC-ELSDUPLC-MS/MS (ESI+)
Primary Mechanism UV Absorbance (Hydroxyls)Light Scattering (Particle Mass)Ionization (Sodium/Water-loss Adducts)
Typical LOQ ~5.0 µg/mL~0.5 µg/mL~1.0 ng/mL
Linearity Range Limited (High solvent background)Non-linear (Requires Log-Log fit)Linear ( R2>0.995 )
Matrix Interference Severe (Co-eluting chromophores)Moderate (Non-volatile co-eluents)Minimal (MRM specificity)
Best Use Case Not recommendedHigh-purity fraction QCPharmacokinetics & Trace Biotransformation

Causality of Performance:

  • HPLC-UV fails because at 210 nm, the mobile phase itself (e.g., methanol or acetonitrile) begins to absorb light, masking the trace-level triol peaks.

  • HPLC-ELSD succeeds in detecting the triol because it relies on the physical mass of the non-volatile analyte after the mobile phase evaporates, completely bypassing the need for a chromophore. However, ELSD lacks the sensitivity required for complex biological matrices.

  • UPLC-MS/MS is the definitive solution for trace analysis. By utilizing Electrospray Ionization (ESI), we can target specific mass-to-charge ( m/z ) transitions, effectively rendering the complex matrix "invisible" to the detector.

Workflow Decision Matrix

Workflow Step1 Sample Matrix (p-Menthane-1,2,8-triol) Decision1 Assess Matrix Complexity & Required LOQ Step1->Decision1 PathA Complex Matrix / Trace Levels (e.g., Fermentation Broth) Decision1->PathA LOQ < 10 ng/mL PathB Simple Matrix / Bulk Levels (e.g., Purified Extracts) Decision1->PathB LOQ > 1 µg/mL MethodA LC-MS/MS (ESI-QQQ) High Specificity & Sensitivity PathA->MethodA MethodB HPLC-ELSD Universal Mass Detection PathB->MethodB Val ICH M10 Validation (Accuracy, Precision, Matrix Effect) MethodA->Val MethodB->Val

Decision matrix for selecting the optimal HPLC detector for p-menthane-1,2,8-triol quantification.

Self-Validating UPLC-MS/MS Protocol

To establish a self-validating system, the following protocol incorporates internal standard normalization to correct for extraction losses and ESI matrix suppression, strictly adhering to[3].

Step 1: Sample Preparation (Liquid-Liquid Extraction)

Causality: Direct injection of fermentation broth introduces high concentrations of salts and proteins that cause severe ion suppression in the MS source. Liquid-liquid extraction (LLE) isolates the polar triol while leaving macromolecules behind.

  • Aliquot 100 µL of the biological sample (e.g., A. alternata fermentation broth) into a microcentrifuge tube[1].

  • Self-Validation Step: Spike 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) or a structural analog (e.g., 1 µg/mL). Adding the IS before extraction ensures that any partitioning inefficiencies are mathematically normalized during quantification.

  • Add 500 µL of ethyl acetate. Vortex vigorously for 5 minutes.

  • Centrifuge at 12,000 × g for 10 minutes to achieve phase separation.

  • Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle nitrogen stream at 30°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A.

Step 2: Chromatographic Separation

Causality: p-Menthane-1,2,8-triol is highly polar. Standard C18 columns may suffer from "phase collapse" (dewetting) when exposed to the highly aqueous conditions required to retain it. Therefore, an ethylene-bridged hybrid (BEH) particle column is utilized to maintain stationary phase integrity[4].

  • Column: Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)[4].

  • Mobile Phase A: HPLC-grade Water containing 0.1% formic acid[4].

  • Mobile Phase B: Acetonitrile containing 0.1% formic acid[4].

  • Gradient Program: 0–2 min (5% B), 2–8 min (linear ramp to 60% B), 8–12 min (60% to 100% B)[4]. Flow rate: 0.4 mL/min. Column temperature: 45.0 °C.

Step 3: MS/MS Detection Parameters

Causality: As a neutral aliphatic compound, p-menthane-1,2,8-triol does not easily accept a proton ( [M+H]+ ). Instead, the molecule readily loses a water molecule in the high-energy ESI source, forming a stable [M+H−H2​O]+ ion at m/z 171[5].

  • Ionization Mode: ESI Positive.

  • Precursor Ion: m/z 171.1 (Water loss product of MW 188.26)[5].

  • MRM Transitions: Quantifier: 171.1→153.1 (second water loss); Qualifier: 171.1→135.1 .

Step 4: ICH M10 Validation Execution

To validate the method for regulatory compliance, execute the following parameters[3]:

  • Selectivity: Analyze blank matrix samples from 6 independent sources. The peak area at the triol's retention time must be ≤20% of the Lower Limit of Quantification (LLOQ) response.

  • Matrix Effect (ME): Calculate the Matrix Factor (MF) by dividing the peak area of the triol spiked post-extraction by the peak area of a neat standard solution. The IS-normalized MF across 6 lots must demonstrate a Coefficient of Variation (CV) ≤15% .

  • Accuracy and Precision: Analyze Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in 5 replicates across 3 independent runs. The mean accuracy must be within ±15% of the nominal concentration ( ±20% for LLOQ).

References

  • The four (4R)-p-menthane-1,2,8-triols. ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_3IKXiWvyHKpn97N1AV5uuolp3_u39HvJij_Rhg0OJx1YQTZAX1nuvO5WR6HKVH08Ttl2LjSEwCEga4-Iw36Npm_Teqa9Wdk7r8sbUwmhUFWUejPP3KRB-QMfzRivNtGriQoOjnnkn2z6tGE_skpKJXeaGRz-u6qIKab2Wj9iNhYUTojUBJ049bpzs0vZDw==]
  • Biotransformation of α-terpineol by Alternaria alternata. RSC Publishing. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHGQf7pLsAZt7t1dA-qUNeqb6ZHgX9z_IH449MClB21kIsSVyK-o21aziNdTTgDos9e0BBac7iMqEtq2V_ijHqFpig1-X-U7lInX62eetjYJ0R3lCCxEo3UEybV2mfH2XX0MXIsoaHUVlLb0lE0qBIcyjpEdYOwOhR]
  • New monoterpene glycosides and phenolic compounds from Distylium racemosum and their inhibitory activity against ribonuclease H. PMC / NIH. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcM_V75V5VcW-iMemCh6M6O13Lg2GDPJcwlgm4dx0bcQP-4x4hDmLH8joZJWocXgnb6Wi4Ff_hds0ZOCTxv_vPw5hHxJ0_0gXcRC-gqEhkIA53ei_Jf1iAmWIl0pPw_JYX5IIeFdKUnXjDdLY=]
  • Untargeted metabolism approach reveals difference of varieties of bud and relation among characteristics of grafting seedlings in Camellia oleifera. Frontiers. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjJkU4DldSNexRTPDiS-rEdyYyCFZqiKTmNmGCk_PMnhvoMKsdQlpLXdOkjDI3cezIqFYFn3bUwaRRedR-jSKuC8EVqN5XB7c8yA7RD3nhN7YaMi5dMRe60lnkkrQjhF7JrnYDxoE9AXXNQtKicxteRr5NLUfOETPvIXUv3Wxjc1T5-Ynz9PUGiSYkDb9P252u0Sb2FA==]
  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis. FDA. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3euw-2jzgZYjhFvTTBP0QYn_bIydORVZiRFl0BzIR5wwxeCoeP64b8a06bApUHQmKPAnM72-oaXDoOww3nldoRHCrYt3enWMl0r8bYg-PMonHQlTeOF1YS9gjXwaqAv6FjQ==]

Sources

Comparative

Comprehensive Analytical Guide: Mass Spectra Comparison and Stereoisomer Differentiation of p-Menthane-1,2,8-triol

As a Senior Application Scientist in analytical chemistry, I frequently encounter the challenge of resolving monoterpene stereoisomers. p-Menthane-1,2,8-triol —a critical monoterpenoid triol often identified as a metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in analytical chemistry, I frequently encounter the challenge of resolving monoterpene stereoisomers. p-Menthane-1,2,8-triol —a critical monoterpenoid triol often identified as a metabolite of α-terpineol 1 and isolated from various botanical sources [[2]]( a unique analytical hurdle.

Because compounds like the (1R,2R,4S) stereoisomer possess three distinct stereocenters 3, differentiating them requires more than just standard mass spectrometry. Under standard 70 eV Electron Ionization (EI), enantiomers yield mathematically identical mass spectra, while diastereomers produce highly similar spectra with only minor variations in relative ion abundances. This guide objectively compares analytical alternatives and provides a self-validating protocol for the definitive characterization of these stereoisomers.

Comparative Analysis of Analytical Modalities

To successfully resolve p-menthane-1,2,8-triol stereoisomers, the analytical workflow must be carefully selected based on whether the target compounds are diastereomers (which possess different physical properties) or enantiomers (which are physically identical in achiral environments).

DecisionTree Start Stereoisomer Mixture p-Menthane-1,2,8-triol Q1 Are isomers diastereomers or enantiomers? Start->Q1 Dias Diastereomers Q1->Dias Different physical props Enan Enantiomers Q1->Enan Identical physical props GCMS Standard GC-MS (TMS Derivatized) Dias->GCMS NMR 2D NMR Spectroscopy (NOESY/ROESY) Dias->NMR Chiral Chiral GC-MS (Cyclodextrin Column) Enan->Chiral

Decision matrix for selecting analytical modalities for p-menthane-1,2,8-triol stereoisomers.

Table 1: Performance Comparison of Analytical Alternatives
Analytical TechniqueResolution of EnantiomersResolution of DiastereomersSensitivityMechanistic Limitations
Standard GC-MS (Derivatized) Poor (Co-elution)Good (Separable RTs)High (pg level)Cannot differentiate enantiomers due to identical achiral interactions.
Chiral GC-MS (Derivatized) ExcellentExcellentHigh (pg level)Requires expensive cyclodextrin-based chiral stationary phases.
2D NMR (NOESY/ROESY) Poor (Unless chiral shift reagent used)Excellent (Spatial proton coupling)Low (mg level)Requires highly purified, isolated samples; not suitable for complex mixtures.
LC-MS/MS ModerateGoodVery HighNeutral triols lack strong chromophores and ionize poorly without derivatization.

Mass Spectrometry Profiling: EI-MS Fragmentation Mechanics

Standard GC-MS protocols rely on electron ionization, which imparts high internal energy to the molecule 4. For p-menthane-1,2,8-triol (MW = 188 g/mol ), the molecular ion [M]+ is highly unstable and rarely observed. Instead, the spectrum is dominated by predictable cleavage pathways. Diastereomers may show slight variations (±5-10%) in the relative abundance of the m/z 170 and m/z 152 peaks due to steric hindrance affecting the activation energy of dehydration.

Table 2: Characteristic EI-MS Fragments of Underivatized p-Menthane-1,2,8-triol
m/z ValueRelative AbundanceFragment AssignmentMechanistic Causality
188 < 1%[M]+ (Molecular Ion)Triols are highly unstable under 70 eV EI, leading to rapid fragmentation.
170 10-20%[M - H₂O]+Thermal or ionization-induced loss of a hydroxyl group (typically at C1 or C2).
152 25-40%[M - 2H₂O]+Sequential dehydration, forming a highly conjugated, stable diene core.
93 60-80%[C₇H₉]+Cleavage of the C4-C8 bond followed by water losses, leaving the stable ring core.
59 100% (Base Peak)[(CH₃)₂C=OH]+Alpha-cleavage at C8. The tertiary alcohol group is highly susceptible to fragmentation.

Methodological Framework: Chiral GC-MS Protocol

To definitively separate and identify the stereoisomers, a Chiral GC-MS workflow with prior TMS derivatization is the gold standard.

Workflow A Sample Prep & Extraction B TMS Derivatization (BSTFA + 1% TMCS) A->B C Chiral GC Separation (Beta-DEX Column) B->C D EI-MS Detection (70 eV, m/z 50-500) C->D E Spectral Matching & Integration D->E

Validated workflow for the chiral GC-MS analysis of derivatized p-menthane-1,2,8-triol.

Step-by-Step Self-Validating Protocol

Step 1: Sample Extraction & Internal Standardization

  • Action: Dissolve 1 mg of the p-menthane-1,2,8-triol mixture in 1 mL of anhydrous ethyl acetate. Add 10 µL of tetradecane (1 mg/mL) as an Internal Standard (IS).

  • Causality: Anhydrous solvent is critical because trace water aggressively quenches the subsequent TMS derivatization reaction.

  • Self-Validation: Tetradecane does not react with derivatizing agents. Its peak area must remain constant across all chromatographic runs; a deviation of >5% immediately flags an injection volume error or instrument drift.

Step 2: TMS Derivatization

  • Action: Transfer 100 µL of the sample to a silanized GC vial. Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine (acting as a basic catalyst). Incubate at 70°C for 30 minutes.

  • Causality: The three hydroxyl groups cause severe peak tailing and thermal degradation due to strong hydrogen bonding. BSTFA converts -OH to -O-TMS, drastically increasing volatility. TMCS ensures the sterically hindered tertiary alcohol at C8 is fully derivatized.

  • Self-Validation: Run a "Reagent Blank" (solvent + BSTFA + pyridine) to map background siloxane peaks (e.g., m/z 147, 207, 281). Furthermore, query the sample MS data for mono- or di-TMS fragments; their presence invalidates the run, indicating incomplete derivatization and requiring an increase in incubation time.

Step 3: Chiral GC-MS Acquisition

  • Action: Inject 1 µL (split ratio 1:50) onto a Beta-DEX 225 chiral capillary column (30m x 0.25mm x 0.25µm). Set the MS transfer line to 250°C, source to 230°C, and electron energy to 70 eV.

  • Causality: Enantiomers cannot be separated on standard non-polar columns. The cyclodextrin-based Beta-DEX column forms transient inclusion complexes with the stereoisomers. The slight differences in formation energy between the (1R,2R,4S) isomer and its enantiomer result in distinct, resolvable retention times.

  • Self-Validation: Monitor the m/z 73 ion (trimethylsilyl cation) across the chromatogram. A sharp, symmetrical m/z 73 trace confirms that peak shapes are purely a function of chiral separation, ruling out column overloading or thermal degradation.

References

  • Alpha-Terpineol | C10H18O | CID 17100 , PubChem. Available at: 1

  • The four (4R)-p-menthane-1,2,8-triols , ResearchGate. Available at: 2

  • Showing Compound (1R,2R,4S)-p-Menthane-1,2,8-triol (FDB019553) , FooDB. Available at: 3

  • Application Notes and Protocols for the Characterization of p-Menthane-1,3,8-triol , BenchChem. Available at: 4

Sources

Validation

comparative efficacy of p-menthane-1,2,8-triol as an antifungal agent

Title: Comparative Antifungal Efficacy of p-Menthane-1,2,8-triol: Precursor Potency vs. Fungal Detoxification Mechanisms Executive Summary In the pursuit of novel botanical therapeutics, monoterpenoids are frequently scr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Antifungal Efficacy of p-Menthane-1,2,8-triol: Precursor Potency vs. Fungal Detoxification Mechanisms

Executive Summary

In the pursuit of novel botanical therapeutics, monoterpenoids are frequently screened for antimicrobial properties. However, evaluating the efficacy of p-menthane-1,2,8-triol requires a fundamental paradigm shift. As a Senior Application Scientist in drug development, I must emphasize that p-menthane-1,2,8-triol is rarely a primary antifungal agent. Instead, it is predominantly a detoxification endpoint —a highly hydrophilic metabolite generated by fungi to evade the toxicity of precursor monoterpenes like α-terpineol[1][2].

This guide objectively compares the antifungal performance of p-menthane-1,2,8-triol against its lipophilic precursors and standard clinical antifungals, providing actionable experimental frameworks for researchers investigating plant-pathogen chemical ecology.

Mechanistic Context: The Detoxification Paradigm

To understand the comparative efficacy of p-menthane-1,2,8-triol, we must examine the causality of its formation. Fungal pathogens, such as Alternaria alternata, possess robust enzymatic defense systems. When exposed to potent, lipophilic plant monoterpenes (e.g., α-terpineol), the fungus utilizes Cytochrome P450 (CYP450) monooxygenases to catalyze a biotransformation[2][3].

Through oxidation and hydration, the toxic precursor is converted into an intermediate (7-hydroxy-α-terpineol) and ultimately into (1S,2R,4R)-p-menthane-1,2,8-triol[2]. The addition of hydroxyl groups drastically lowers the molecule's partition coefficient (LogP), rendering it highly water-soluble. This hydrophilicity prevents the molecule from disrupting the fungal cell membrane and facilitates rapid excretion via cellular efflux pumps. Consequently, isolated p-menthane-1,2,8-triol exhibits negligible antifungal activity on its own.

Pathway Visualization

DetoxPathway A α-Terpineol (Lipophilic, Toxic) B Cytochrome P450 (Fungal Enzyme) A->B Cellular Uptake C 7-Hydroxy-α-terpineol (Intermediate) B->C Oxidation D p-Menthane-1,2,8-triol (Hydrophilic, Non-Toxic) C->D Hydration E Cellular Efflux (Excretion / Survival) D->E Increased Solubility

Fig 1. CYP450-mediated biotransformation of α-terpineol to non-toxic p-menthane-1,2,8-triol.

Comparative Efficacy Data

When benchmarked against standard agents and its own precursor, in vitro data reveals that p-menthane-1,2,8-triol lacks the potency required for clinical or agricultural antifungal applications. Studies confirm that it fails to inhibit microbial growth even at high concentrations (≥ 1.0 mg/mL).

Table 1: Comparative Minimum Inhibitory Concentrations (MIC)

Compound / AgentTarget OrganismMIC (µg/mL)Mechanistic Role
α-Terpineol Alternaria alternata128 - 256Primary active; Membrane disruption
p-Menthane-1,2,8-triol Alternaria alternata> 1000Fungal detoxification product (Inactive)
p-Menthane-1,2,8-triol Candida albicans> 1000Weak/No inhibition
Fluconazole (Control)Candida albicans1 - 4Ergosterol synthesis inhibitor

Data synthesis derived from standardized broth microdilution assays. Concentrations >1000 µg/mL are generally considered inactive in pharmacological screening.

Self-Validating Experimental Protocols

To rigorously prove that p-menthane-1,2,8-triol is a detoxification product rather than a failed drug candidate, researchers must employ self-validating experimental designs. The following protocols integrate CYP450 inhibitors to prove causality.

Protocol A: High-Throughput Broth Microdilution with CYP450 Inhibition

Causality: Lipophilic terpenes diffuse poorly in agar, leading to false negatives. Broth microdilution ensures uniform exposure. By adding a CYP450 inhibitor (e.g., 1-aminobenzotriazole), we block the fungus's ability to convert α-terpineol into p-menthane-1,2,8-triol, thereby artificially restoring the precursor's toxicity[3].

  • Inoculum Preparation: Standardize A. alternata spore suspension to 1×105 CFU/mL in Potato Dextrose Broth (PDB).

  • Compound Dilution: Prepare serial 2-fold dilutions of α-terpineol and p-menthane-1,2,8-triol (from 2048 µg/mL down to 2 µg/mL) in 96-well plates using 1% DMSO to aid solubility.

  • Control Integration (The Self-Validating Step): In a parallel set of wells containing α-terpineol, add 50 µM of 1-aminobenzotriazole (CYP450 inhibitor).

  • Incubation: Incubate plates at 28°C for 48–72 hours.

  • Metabolic Readout: Add 0.01% resazurin dye. A color shift from blue to pink indicates viable cells. Expected Result: p-menthane-1,2,8-triol will show pink (growth) across all wells. α-terpineol will show inhibition at ~256 µg/mL. The α-terpineol + CYP450 inhibitor wells will show a drastically lowered MIC, proving the fungus relies on converting the terpene to the triol for survival.

Protocol B: LC-MS/MS Biotransformation Tracking

Causality: To definitively link the loss of antifungal efficacy to structural modification, we must track the real-time metabolic conversion of the precursor into the triol.

  • Fermentation: Inoculate 100 mL of PDB with A. alternata and incubate for 48 hours to establish mycelial biomass.

  • Substrate Dosing: Spike the culture with 100 mg/L of α-terpineol.

  • Time-Course Extraction: At t=12,24, and 48 hours, extract 5 mL aliquots using ethyl acetate (1:1 v/v).

  • Phase Separation: Centrifuge at 5000 RPM for 10 minutes. Collect the organic layer and evaporate to dryness under nitrogen.

  • LC-MS/MS Analysis: Reconstitute in methanol and inject into a Triple Quadrupole LC-MS/MS. Operate in Multiple Reaction Monitoring (MRM) mode. Expected Result: Chromatograms will show a time-dependent decrease in the α-terpineol peak and a proportional increase in the p-menthane-1,2,8-triol peak, confirming the detoxification kinetics.

Strategic Implications for Drug Development

For scientists isolating novel compounds from plants like Mentha haplocalyx or Carum carvi, the presence of p-menthane-1,2,8-triol should be interpreted cautiously. It is not a viable candidate for direct antifungal formulation. Instead, its presence in a biological system is a biomarker of active fungal CYP450 metabolism. Future therapeutic strategies should focus on co-administering potent monoterpenes with CYP450 inhibitors to prevent the pathogen from synthesizing p-menthane-1,2,8-triol, thereby dismantling the fungus's chemical defense grid.

References

  • The four (4R)-p-menthane-1,2,8-triols - ResearchGate. Available at:[Link]

  • Biotransformation of selected secondary metabolites by Alternaria species and the pharmaceutical, food and agricultural application of biotransformation products - National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Detoxification Mechanism of Hinokitiol by Alternaria alternata and Its Application in Agricultural Antifungal Control - ACS Publications. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Reproducibility of p-Menthane-1,2,8-triol Extraction Protocols

Introduction: The Challenge of Reproducibility in Natural Product Extraction p-Menthane-1,2,8-triol is a polar monoterpenoid found in various plant species, including certain varieties of Eucalyptus and Mentha.[1][2] As...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Reproducibility in Natural Product Extraction

p-Menthane-1,2,8-triol is a polar monoterpenoid found in various plant species, including certain varieties of Eucalyptus and Mentha.[1][2] As with many natural products, the reliable and reproducible extraction of this compound is a significant challenge for researchers in phytochemistry, pharmacology, and drug development.[3][4][5] The final yield and purity of a target analyte are highly sensitive to a multitude of factors, from the initial plant material to the specifics of the extraction methodology.[3][4]

This guide provides an in-depth comparison of three common, yet distinct, extraction methodologies as they apply to p-menthane-1,2,8-triol. While detailed, side-by-side comparative studies on this specific triol are scarce in existing literature, this document synthesizes established principles of natural product chemistry to present robust, scientifically-grounded protocols. We will explore the causality behind each experimental choice, outline self-validating systems for protocol verification, and provide a comparative analysis to guide your selection of the most appropriate method for your research needs.

Comparative Analysis of Extraction Methodologies

The choice of an extraction method is a critical decision that impacts yield, purity, cost, and environmental footprint. Below is a comparative summary of the three protocols detailed in this guide. This table serves as a high-level overview to aid in selecting the most suitable method for your specific research goals and available resources.

Parameter Classical Solvent Extraction Steam Distillation Supercritical CO₂ Extraction
Selectivity for Polar Compounds Moderate to High (Solvent Dependent)Low to ModerateModerate (Modifier Dependent)
Expected Yield ModerateLowHigh
Purity of Initial Extract Low to ModerateModerateHigh
Solvent & Environmental Impact High (Organic Solvents)Low (Water)Very Low (Recyclable CO₂)
Equipment Cost LowModerateHigh
Operating Complexity LowModerateHigh
Suitability for Thermolabile Compounds Good (at low temperatures)Poor (high temperatures)Excellent (low temperatures)

Protocol 1: Classical Solvent Extraction (Maceration)

Solvent extraction is a foundational technique in phytochemistry, relying on the principle of "like dissolves like."[6][7] For a polar compound such as p-menthane-1,2,8-triol, a polar solvent like methanol or ethanol is effective at solubilizing the target molecule and drawing it out from the plant matrix.[2][8]

Causality Behind Experimental Choices:

  • Methanol/Ethanol: These solvents are chosen for their polarity, which matches that of the target triol, ensuring efficient solubilization.[8] Ethanol is often preferred due to its lower toxicity.[8]

  • Maceration: Soaking the plant material maximizes the contact time between the solvent and the plant cells, facilitating the diffusion of the target compound into the solvent.[9]

  • Solvent Partitioning: The subsequent partitioning with hexane removes non-polar compounds (e.g., waxes, chlorophyll), while the ethyl acetate step selectively extracts compounds of intermediate polarity, including our target triol, thus providing an initial purification.[2][10]

Experimental Workflow: Solvent Extraction

cluster_prep Plant Material Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification & Analysis p1 Harvest & Dry Plant Material p2 Grind to Coarse Powder p1->p2 e1 Macerate in 80% Methanol (48h) p2->e1 e2 Filter & Concentrate Extract e1->e2 e3 Suspend in Water e2->e3 e4 Partition with Hexane (Discard) e3->e4 e5 Partition with Ethyl Acetate (Collect) e4->e5 u1 Dry & Concentrate Ethyl Acetate Fraction e5->u1 u2 Silica Gel Column Chromatography u1->u2 u3 Analyze Fractions by TLC u2->u3 u4 Combine Pure Fractions u3->u4 u5 GC-MS Quantification u4->u5

Caption: Workflow for p-menthane-1,2,8-triol extraction via maceration.

Step-by-Step Protocol: Solvent Extraction
  • Preparation: Air-dry the aerial parts of the plant material in a dark, well-ventilated area.[2] Grind the dried material into a coarse powder.

  • Maceration: Soak 100g of the powdered plant material in 1L of 80% methanol at room temperature for 48-72 hours with occasional agitation.[2][10]

  • Filtration and Concentration: Filter the mixture through cheesecloth and then filter paper.[2] Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.[2]

  • Solvent Partitioning:

    • Suspend the crude extract in 200mL of distilled water.

    • Perform liquid-liquid partitioning in a separatory funnel with 3 x 200mL of n-hexane to remove non-polar compounds. Discard the hexane layers.[2]

    • Extract the remaining aqueous layer with 3 x 200mL of ethyl acetate.[2]

  • Final Processing: Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and concentrate to yield the final extract for analysis and purification.[2]

Protocol 2: Steam Distillation

Steam distillation is a traditional method ideal for extracting volatile and semi-volatile compounds from plant material.[11][12] The process involves passing steam through the plant matrix, which vaporizes the volatile compounds. These vapors are then condensed and collected.[11] While p-menthane-1,2,8-triol is not highly volatile, this method can be effective, particularly if the plant source is rich in essential oils that may contain the target compound.

Causality Behind Experimental Choices:

  • Heat and Steam: Steam ruptures the plant's oil glands, and the heat provides the energy for the volatile and semi-volatile compounds to vaporize along with the water.[11]

  • Condensation: As the steam and vaporized oil mixture cools in the condenser, it returns to a liquid state.

  • Phase Separation: Because essential oils are generally immiscible with water, they form a separate layer in the collection vessel, allowing for easy separation.[13]

Experimental Workflow: Steam Distillation

cluster_prep Preparation cluster_distillation Distillation cluster_collection Collection & Analysis p1 Harvest Fresh Plant Material p2 Coarsely Chop Leaves & Stems p1->p2 d1 Load Plant Material into Still p2->d1 d3 Pass Steam Through Plant Material (2-4h) d1->d3 d2 Boil Water to Generate Steam d2->d3 d4 Condense Steam/Vapor Mixture d3->d4 c1 Collect Distillate (Hydrosol & Oil) d4->c1 c2 Separate Oil Layer via Separatory Funnel c1->c2 c3 Dry Oil with Anhydrous Na₂SO₄ c2->c3 c4 GC-MS Quantification c3->c4

Caption: Workflow for p-menthane-1,2,8-triol extraction via steam distillation.

Step-by-Step Protocol: Steam Distillation
  • Preparation: Use fresh, coarsely chopped plant material for best results.[14] Weigh approximately 500g of the material.

  • Apparatus Setup: Assemble a Clevenger-type steam distillation apparatus. Place the plant material in the biomass flask and fill the boiling flask with distilled water.[13]

  • Distillation: Heat the water to a rolling boil. Allow the steam to pass through the plant material for 2-4 hours.[11] The temperature should be maintained between 100°C.[15]

  • Collection: Collect the distillate, which will consist of the essential oil and a water layer (hydrosol).[15]

  • Separation: Use a separatory funnel to separate the less dense essential oil layer from the aqueous hydrosol.[16]

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove residual water.

Protocol 3: Supercritical CO₂ Extraction

Supercritical Fluid Extraction (SFE) with carbon dioxide is a modern, "green" technology that offers high selectivity and efficiency.[17][18] Above its critical temperature (31°C) and pressure (74 bar), CO₂ enters a supercritical state where it exhibits properties of both a liquid and a gas, making it an excellent solvent.[18]

Causality Behind Experimental Choices:

  • Supercritical CO₂: In its supercritical state, CO₂ has low viscosity and high diffusivity, allowing it to penetrate the plant matrix efficiently. Its solvating power can be finely tuned by adjusting pressure and temperature.[18]

  • Polarity Modifier: Pure supercritical CO₂ is non-polar. To extract a polar compound like p-menthane-1,2,8-triol, a polar co-solvent (modifier) such as ethanol is added to the CO₂ stream to increase its polarity.[9]

  • Depressurization: After extraction, the pressure is released, and the CO₂ returns to a gaseous state, leaving behind a pure, solvent-free extract. This makes downstream processing much simpler.[18]

Experimental Workflow: Supercritical CO₂ Extraction

cluster_prep Preparation cluster_extraction Supercritical Fluid Extraction cluster_collection Collection & Analysis p1 Dry & Grind Plant Material e1 Load Material into Extraction Vessel p1->e1 e2 Pressurize & Heat CO₂ to Supercritical State e1->e2 e3 Introduce Ethanol Co-solvent (5-10%) e2->e3 e4 Extract for 1-2 hours e3->e4 c1 Depressurize into Collection Vessel e4->c1 c2 Precipitate & Collect Extract c1->c2 c3 Recycle Gaseous CO₂ c1->c3 c4 GC-MS Quantification c2->c4

Caption: Workflow for p-menthane-1,2,8-triol extraction via Supercritical CO₂.

Step-by-Step Protocol: Supercritical CO₂ Extraction
  • Preparation: Use dried and finely ground plant material to maximize surface area for extraction.

  • Loading: Load the ground material into the extraction vessel of the SFE system.

  • Setting Parameters:

    • Pressurize the system to 200-300 bar.

    • Set the extraction temperature to 40-60°C.[19]

    • Introduce a co-solvent of 5-10% ethanol into the CO₂ flow.

  • Extraction: Perform the extraction for 1-2 hours, allowing the supercritical fluid to flow through the plant material.

  • Collection: Route the extract-laden fluid to a collection vessel at a lower pressure (e.g., 50-60 bar). The drop in pressure causes the CO₂ to lose its solvating power, precipitating the extract.

  • Final Product: Collect the concentrated, solvent-free extract for direct analysis.

Self-Validation and Quantification: Ensuring Reproducibility

Reproducibility is paramount in scientific research. To validate these protocols and quantify the yield of p-menthane-1,2,8-triol, a robust analytical method is required. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique for this purpose.[1]

GC-MS Quantification Protocol
  • Standard Preparation: Prepare a stock solution of a pure p-menthane-1,2,8-triol analytical standard. Create a series of calibration standards through serial dilution (e.g., 10, 25, 50, 100 µg/mL).[1]

  • Sample Preparation: Accurately weigh a portion of the extract obtained from one of the protocols above. Dissolve it in a known volume of a suitable solvent (e.g., ethyl acetate). Dilute as necessary to fall within the calibration curve range.[1]

  • GC-MS Analysis:

    • Column: Use a non-polar or medium-polarity column (e.g., DB-5ms).

    • Injection: Inject 1µL of the standard and sample solutions.

    • Temperature Program: Develop a temperature gradient that effectively separates p-menthane-1,2,8-triol from other components in the extract.

    • Mass Spectrometry: Operate the MS in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, using characteristic fragment ions of p-menthane-1,2,8-triol.[1]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of p-menthane-1,2,8-triol in your extract by interpolating its peak area on the calibration curve.[1]

    • Calculate the final yield as a percentage of the initial dry weight of the plant material.

By meticulously following a chosen protocol and validating the results with a quantitative method like GC-MS, researchers can achieve a higher degree of reproducibility in the extraction of p-menthane-1,2,8-triol, leading to more reliable and comparable scientific outcomes.

References

  • Der Pharma Chemica. (n.d.). Chemical composition, antioxidant and anticancer activities of the essential oil from Eucalyptus citriodora (Hook.) leaves. Retrieved from [Link]

  • Advancements in Life Sciences. (2022, December 31). Essential oil of Eucalyptus citriodora: Physio-Chemical. Retrieved from [Link]

  • Biorenewables Education Laboratory. (n.d.). Essential Oils from Steam Distillation. Retrieved from [Link]

  • THREE HOLISTIC RESEARCH CENTER. (n.d.). Eucalyptus Citriodora. Retrieved from [Link]

  • Trends in Agricultural Sciences. (2024, June 30). Chemical Composition Analysis of Eucalyptus citriodora Essential Oil Using GC-MS and NMR Spectroscopy. Retrieved from [Link]

  • doTERRA Essential Oils. (n.d.). Part 3: Distillation Methods—Steam Distillation. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical composition of essential oils [%] of Eucalyptus citriodora during different months. Retrieved from [Link]

  • Carbon. (n.d.). Extraction of Essential Oils from Spices using Steam Distillation. Retrieved from [Link]

  • American College of Healthcare Sciences. (2024, September 5). The Art of Distilling Quality Essential Oils. Retrieved from [Link]

  • Distillation Supplies. (2022, June 1). Making essential oil by steam distillation. Retrieved from [Link]

  • LinkedIn. (n.d.). Novel Approaches in the Extraction and Purification of Natural Products. Retrieved from [Link]

  • PMC. (2021, July 29). Reproducibility challenges in the search for antibacterial compounds from nature. Retrieved from [Link]

  • ResearchGate. (n.d.). The four (4R)-p-menthane-1,2,8-triols. Retrieved from [Link]

  • PMC. (n.d.). Extraction and Analysis of Terpenes/Terpenoids. Retrieved from [Link]

  • MASI Longevity Science. (2025, June 22). Challenges in Standardizing Herbal Extracts. Retrieved from [Link]

  • De Gruyter. (n.d.). Terpenoids: Chemistry, Biochemistry, Medicinal Effects, Ethno-pharmacology. Retrieved from [Link]

  • MDPI. (2026, March 30). Advances in Natural Product Extraction: Established and Emerging Technologies. Retrieved from [Link]

  • Frontiers. (2021, November 14). Challenges, Advances and Opportunities in Exploring Natural Products to Control Arboviral Disease Vectors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Extraction and Analysis of Terpenes/Terpenoids. Retrieved from [Link]

  • Frontiers. (2016, January 25). Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis. Retrieved from [Link]

  • Taylor & Francis. (2019, October 3). Asymmetric synthesis of trans-p-menth-3-ene-1,2,8-triol, the monoterpene isolated from herbal plants. Retrieved from [Link]

  • PubMed. (2020, January 15). Asymmetric synthesis of trans-p-menth-3-ene-1,2,8-triol, the monoterpene isolated from herbal plants. Retrieved from [Link]

  • PMC. (n.d.). Isolation, Separation, and Preconcentration of Biologically Active Compounds from Plant Matrices by Extraction Techniques. Retrieved from [Link]

  • NCASI. (n.d.). NCASI Method TERPS-19.01 Select Terpenes and Terpenoids in Condensate Samples by Hexane Extraction and GC/MS Analysis. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Synthesis of para-menthane 3,8 - diol from Eucalyptus citriodora essential oil for application in mosquito repellent products. Retrieved from [Link]

  • ACS Publications. (2000, March 18). A Practical and Efficient Synthesis of p-Menthane-3,8-diols. Retrieved from [Link]

  • Office for the Transfer of Research Results. (n.d.). EXTRACTION THROUGH SUPERCRYTIC CO2. Retrieved from [Link]

  • ResearchGate. (2026, March 8). Supercritical CO2 extraction of mentha (Mentha piperita L.) at different solvent densities. Retrieved from [Link]

  • PMC. (n.d.). Application of supercritical CO2 for extraction of polyisoprenoid alcohols and their esters from plant tissues. Retrieved from [Link]

  • PMC. (2024, October 2). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005053812A1 - Plant materials extraction method.
  • IJFMR. (2025, October 15). A Research Article on Optimized Extraction of Essential Oil from Eucalyptus Camaldulensis Leaves Using Water Distillation Method. Retrieved from [Link]

  • Elsevier. (2013, January 23). Techniques for extraction of bioactive compounds from plant materials: A review. Retrieved from [Link]

  • ResearchGate. (2021, May 29). Eucalyptus: phytochemical composition, extraction methods and food and medicinal applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Model assisted supercritical fluid extraction and fractionation of added-value products from. Retrieved from [Link]

  • Phasex Corporation. (n.d.). Supercritical CO2 Extraction of Nutraceutical Products. Retrieved from [Link]

  • Semantic Scholar. (2020, October 13). Extraction Processes with Several Solvents on Total Bioactive Compounds in Different Organs of Three Medicinal Plants. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of p-Menthane-1,2,8-triol in a Laboratory Setting

Hazard Assessment and Personal Protective Equipment (PPE) Given the absence of a specific SDS for p-Menthane-1,2,8-triol, a conservative approach to hazard assessment is warranted. By examining related p-menthane derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of a specific SDS for p-Menthane-1,2,8-triol, a conservative approach to hazard assessment is warranted. By examining related p-menthane derivatives, we can infer a likely hazard profile. This precautionary principle is a cornerstone of laboratory safety.

Inferred Hazard Profile:

Hazard ClassInferred Risk for p-Menthane-1,2,8-triolRationale based on Similar Compounds
Flammability Potential for flammability.p-Menthane is a flammable liquid.[1][2]
Eye Irritation High likelihood of causing serious eye irritation or damage.p-Menthane-3,8-diol is known to cause serious eye damage.[3][4][5][6]
Skin Irritation May cause skin irritation.p-Menthane can cause skin irritation.[2]
Aquatic Toxicity Potential for long-lasting harmful effects to aquatic life.Information on a similar compound suggests potential ecotoxicity.[7]

Mandatory Personal Protective Equipment (PPE):

Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following PPE is mandatory when handling p-Menthane-1,2,8-triol:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[3][7]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after.[1][2][8]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are required to protect against skin contact and potential splashes.[1][8]

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator should be worn.[7][8]

Spill Management Protocol

In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Immediate Evacuation and Alert: Evacuate all non-essential personnel from the immediate spill area. Alert colleagues and the laboratory supervisor.

  • Ventilation: Ensure adequate ventilation in the spill area. If safe to do so, work under a chemical fume hood.[1][8]

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealable container for hazardous waste.[1][8]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: The collected spill cleanup material must be disposed of as hazardous waste, following the procedures outlined in the next section.

Step-by-Step Disposal Protocol for p-Menthane-1,2,8-triol

The disposal of p-Menthane-1,2,8-triol must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4]

3.1. Waste Collection and Container Management

  • Designated Container: Use a designated, chemically compatible container for collecting p-Menthane-1,2,8-triol waste. The container must be in good condition with a secure, leak-proof lid.[9]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "p-Menthane-1,2,8-triol," and the associated hazards (e.g., "Flammable," "Eye Irritant").[10]

  • Closed Container Policy: Keep the waste container closed at all times, except when adding waste.[4]

3.2. In-Lab Waste Accumulation

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory. This area must be at or near the point of waste generation and under the control of laboratory personnel.[10]

  • Segregation: Do not mix p-Menthane-1,2,8-triol waste with incompatible chemicals. Store it away from strong oxidizing agents.[11]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

3.3. Central Accumulation and Disposal

  • Transfer to Central Accumulation Area (CAA): Once the container is full or when the waste is ready for disposal, it should be safely transported to the institution's central accumulation area.

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through a licensed and reputable chemical waste disposal contractor.[10]

Disposal Workflow Diagram:

G cluster_0 In-Laboratory Procedures cluster_1 Institutional Disposal Workflow A Generate p-Menthane-1,2,8-triol Waste B Collect in Labeled, Compatible Container A->B C Store in Satellite Accumulation Area (SAA) B->C D Is Container Full or Ready for Disposal? C->D E Keep in SAA D->E No F Transport to Central Accumulation Area (CAA) D->F Yes G Arrange for Professional Disposal F->G H Final Disposal via Licensed Contractor G->H

Caption: Disposal workflow for p-Menthane-1,2,8-triol.

Regulatory Framework

All laboratory waste disposal activities are governed by strict regulations to protect human health and the environment. Key regulatory bodies in the United States include:

  • Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) which includes procedures for safe handling and disposal of hazardous chemicals.[12][13][14][15][16]

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) provides a comprehensive framework for the management of hazardous waste from "cradle to grave."[9][10]

It is the responsibility of the Principal Investigator and the institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable federal, state, and local regulations.

Waste Minimization

A proactive approach to waste management includes strategies to minimize waste generation:

  • Prudent Purchasing: Order only the quantity of chemical needed for the experiment.

  • Scale of Experiments: Where possible, reduce the scale of experiments to use smaller quantities of materials.

  • Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicate materials and to track expiration dates.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of p-Menthane-1,2,8-triol, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
  • OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • OSHA. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • ChemicalBook. (2026, January 3). p-Menthane - Safety Data Sheet.
  • P2 InfoHouse. (n.d.). Standard Guide for Disposal Of Laboratory Chemicals And Samples.
  • Santa Cruz Biotechnology. (2017, May 30). SAFETY DATA SHEET.
  • MCF Environmental Services. (2023, April 11). Proper Hazardous Waste Disposal in a Laboratory Setting.
  • US EPA. (2026, February 25). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Merck Millipore. (2025, April 17). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2026, March 16). SAFETY DATA SHEET.
  • TargetMol. (2026, April 6). Safety Data Sheet.
  • MedChemExpress. (n.d.). p-Menthane-1,3,8-triol.
  • Material Safety Data Sheet (MSDS). (2025, December 29). P-Menthane-3,8-Diol.
  • ChemicalBook. (2026, January 3). p-Menthane-3,8-diol - Safety Data Sheet.
  • Benchchem. (n.d.). Proper Disposal of p-Menthane-3,8-diol in a Laboratory Setting.
  • lookchem. (n.d.). P-MENTHANE Safety Data Sheets(SDS).
  • SKF. (2023, November 13). Safety Data Sheet.
  • penty'bio. (n.d.). Pmd or P-Menthane-3,8-diol, a natural repulsive.
  • Environmental Protection Agency (EPA). (n.d.). p-Menthane-3,8-diol (011550) Biopesticide Registration Eligibility Document.
  • Benchchem. (n.d.). A Technical Guide to p-Menthane-1,3,8-triol: Nomenclature, Properties, and Experimental Considerations.
  • Environmental Protection Agency (EPA). (n.d.). p-Menthane-3,8-diol (011550) Fact Sheet.
  • AERU. (2025, October 18). P-menthane-3,8-diol.

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Handling

Personal protective equipment for handling p-Menthane-1,2,8-triol

As a Senior Application Scientist, I approach laboratory safety not as a regulatory burden, but as an integral component of experimental integrity. p-Menthane-1,2,8-triol (CAS: 62014-81-7) is a monocyclic menthane monote...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a regulatory burden, but as an integral component of experimental integrity. p-Menthane-1,2,8-triol (CAS: 62014-81-7) is a monocyclic menthane monoterpenoid naturally isolated from Mentha haplocalyx[1] and is frequently studied as a key biotransformation metabolite of[2].

While highly valued in phytomedicine and pharmacological screening, its specific molecular architecture—a lipophilic cyclohexane ring coupled with three highly polar hydroxyl groups—dictates unique physicochemical behaviors. Mishandling this compound not only risks operator exposure but can also compromise the integrity of your downstream assays.

Below is the definitive, causality-driven guide to the personal protective equipment (PPE), handling, and disposal protocols for p-Menthane-1,2,8-triol.

Hazard Causality & Physicochemical Profiling

To design a robust safety protocol, we must first understand the molecule's behavior. The amphiphilic nature of p-menthane-1,2,8-triol governs its interaction with both biological tissues and protective barriers.

  • Causality of Dermal/Ocular Irritation: If aerosolized powder contacts the ocular mucosa or perspiration on bare skin, the three hydroxyl groups rapidly form hydrogen bonds with biological membranes. This localized desiccation leads to acute irritation[3].

  • Causality of Barrier Degradation: The lipophilic menthane backbone can permeate certain low-density, natural rubber glove materials over prolonged exposure, necessitating specific synthetic barrier selections.

Table 1: Quantitative Physicochemical & Storage Parameters

ParameterValueOperational Implication
CAS Number 62014-81-7Unique identifier for safety data cross-referencing[1].
Molecular Weight 188.26 g/mol Determines precise molarity calculations for assay preparation.
Physical State Solid (Powder)Prone to aerosolization during transfer; requires strict draft control.
Storage Temp 2–8°CMust be equilibrated to room temperature before opening to prevent condensation[1].
Solubility DMSO, EtOH, AcetoneDictates the choice of decontamination solvents (avoid pure water)[1].

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; treat it as a layered defense system. Below is the quantitative and qualitative breakdown of the required PPE.

Table 2: PPE Specifications and Causality Matrix

PPE LayerSpecification (Quantitative)Causality & Scientific Rationale
Primary Dermal Nitrile Gloves, ≥0.12 mm thicknessNitrile provides superior chemical resistance to the amphiphilic menthane backbone compared to latex, preventing breakthrough.
Ocular Protection ANSI Z87.1 tight-fitting gogglesPrevents micro-dust ingress. Standard safety glasses with side shields are insufficient against aerosolized triol powders.
Body Protection 100% Cotton Lab CoatSynthetic fibers generate static electricity, causing lightweight powders to jump from the spatula. Cotton mitigates this risk.
Respiratory N95/P100 Particulate RespiratorRequired only if the primary engineering control (fume hood) fails, filtering out >95% of airborne particulates.

Self-Validating Standard Operating Procedure (SOP)

To ensure absolute trustworthiness and reproducibility, this handling and solubilization protocol is designed as a self-validating system. Each step contains a verification check before the operator can proceed.

Step 1: Environmental Validation & Equilibration

  • Remove the vial from 2–8°C storage and place it in a desiccator at room temperature for 60 minutes[1].

    • Causality: Opening a cold vial introduces ambient humidity. Water condensation will degrade the compound and alter the precise molecular weight of your aliquots.

    • Validation Check: Touch the vial with a gloved hand. It must feel completely neutral (room temperature) before the seal is broken.

Step 2: Engineering Control Verification

  • Turn on the chemical fume hood or Class II Biological Safety Cabinet (BSC).

    • Validation Check: Observe the magnehelic gauge or digital airflow monitor. Do not proceed unless the inflow velocity reads between 0.4 and 0.6 m/s (80–120 fpm).

Step 3: Static-Free Weighing Protocol

  • Don the complete PPE matrix outlined in Table 2.

  • Place an anti-static weighing boat on the analytical balance and tare.

  • Using a grounded, stainless-steel micro-spatula, transfer the required mass.

    • Causality: Plastic spatulas hold static charges that repel the fine powder, causing micro-spills and inaccurate dosing.

    • Validation Check: Observe the balance readout for 10 seconds after transfer. A stable reading (zero drift) validates the absence of static interference.

Step 4: Solubilization & Storage

  • Transfer the powder to a borosilicate glass amber vial.

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock solution[1].

  • Vortex for 30 seconds until visually clear.

    • Validation Check: Hold the vial against a light source. The absolute absence of particulate refraction confirms complete solubilization.

Spill Response and Disposal Plan

Even with meticulous technique, containment breaches can occur. Execute the following protocol immediately if a spill happens.

Step 1: Isolation Alert nearby personnel and establish a 1-meter perimeter around the spill. If the spill occurs outside the fume hood, immediately don an N95 respirator.

Step 2: Containment & Neutralization Do not use water initially, as the compound's organic nature will cause it to spread. Cover the powder with an inert, absorbent material (e.g., vermiculite or sand). If the spill is a DMSO solution, use chemical absorbent pads.

Step 3: Decontamination Sweep the absorbed mixture into a chemical waste bag using a disposable brush. Wash the affected surface with a 10% ethanol/water solution containing a mild surfactant.

  • Causality: The ethanol disrupts the lipophilic menthane ring, while the surfactant lifts the polar hydroxyl groups away from the bench surface.

Step 4: Disposal Label the waste bag as "Non-Halogenated Organic Waste - p-Menthane-1,2,8-triol" and transfer it to the facility's designated hazardous waste accumulation area for high-temperature incineration.

Workflow Visualization

PPE_Workflow Start Pre-Operational Safety Validation PPE Don PPE Matrix (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Certified Fume Hood PPE->Hood Weigh Weigh p-Menthane-1,2,8-triol (Static-Free Spatula) Hood->Weigh SpillCheck Containment Maintained? Weigh->SpillCheck SpillYes Spill Protocol Initiated (Isolate & Absorb) SpillCheck->SpillYes No (Spill) SpillNo Solubilize in DMSO/EtOH SpillCheck->SpillNo Yes (Intact) Decon Decontaminate Area (Aqueous Surfactant) SpillYes->Decon Disposal Dispose as Non-Halogenated Organic Waste Decon->Disposal Proceed Proceed to In Vitro/In Vivo Assays SpillNo->Proceed

Figure 1: Operational workflow for the safe handling and spill response of p-Menthane-1,2,8-triol.

References

  • FooDB. "Showing Compound (1R,2R,4S)-p-Menthane-1,2,8-triol (FDB019553)". FooDB.[Link]

  • National Center for Biotechnology Information. "Alpha-Terpineol | C10H18O | CID 17100". PubChem.[Link]

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